6-(Difluoromethoxy)pyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(difluoromethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPYGFBASUNYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666727 | |
| Record name | 6-(Difluoromethoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317810-73-4 | |
| Record name | 6-(Difluoromethoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Difluoromethoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Difluoromethoxy)pyridin-3-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Difluoromethoxy)pyridin-3-amine is a fluorinated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and agrochemical research. The incorporation of the difluoromethoxy group (-OCHF₂) into the pyridine scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, making it a valuable synthon for the development of novel bioactive molecules. This guide provides a comprehensive overview of this compound, covering its chemical identity, a plausible synthetic route with a detailed experimental protocol, its key properties, and its applications in modern chemical research.
Chemical Identity and Structure
Molecular Formula: C₆H₆F₂N₂O[1]
Molecular Weight: 160.12 g/mol [1]
IUPAC Name: this compound
Synonyms: 5-amino-2-(difluoromethoxy)pyridine, 6-(Difluoromethoxy)-3-pyridinamine[1]
The structure of this compound consists of a pyridine ring substituted with a difluoromethoxy group at the 6-position and an amine group at the 3-position. The primary amine serves as a crucial functional handle for a variety of chemical transformations, including amide bond formation and cross-coupling reactions.
Synthesis of this compound
A plausible and commonly employed synthetic strategy for this compound involves a two-step process: the synthesis of the key intermediate, 2-(difluoromethoxy)-5-nitropyridine, followed by the reduction of the nitro group to the desired amine.
Part 1: Synthesis of 2-(Difluoromethoxy)-5-nitropyridine
The synthesis of 2-(difluoromethoxy)-5-nitropyridine can be achieved through the reaction of 2-chloro-5-nitropyridine with a difluoromethylating agent.[3]
Reaction Scheme:
Caption: Synthesis of the key intermediate, 2-(Difluoromethoxy)-5-nitropyridine.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloro-5-nitropyridine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a base such as potassium carbonate.
-
Addition of Difluoromethylating Agent: Introduce a difluoromethylating agent, for example, sodium chlorodifluoroacetate, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to an appropriate temperature (typically between 80-120 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(difluoromethoxy)-5-nitropyridine.[4][5]
Part 2: Reduction of 2-(Difluoromethoxy)-5-nitropyridine to this compound
The final step involves the reduction of the nitro group of 2-(difluoromethoxy)-5-nitropyridine to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[3]
Reaction Scheme:
Caption: Reduction of the nitro intermediate to the final product.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-(difluoromethoxy)-5-nitropyridine in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously until the starting material is completely consumed, as indicated by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound. If necessary, the product can be further purified by recrystallization or column chromatography.
Physicochemical Properties and Characterization
| Property | Value |
| Physical State | Solid or solid-liquid mixture |
| Storage | 2-8°C, under an inert atmosphere |
Spectroscopic Data: While specific, publicly available spectra for this exact compound are scarce, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on its structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethoxy group. The ¹³C NMR spectrum would display signals for the pyridine carbons, with the carbon of the difluoromethoxy group appearing as a triplet due to coupling with the two fluorine atoms.
Applications in Research and Development
This compound is a valuable building block due to the advantageous properties conferred by the difluoromethoxy group.
-
Medicinal Chemistry: The primary amine at the 3-position provides a convenient point for derivatization, allowing for its incorporation into larger, more complex molecules. It is particularly useful in the synthesis of kinase inhibitors and other targeted therapies. The difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.[4]
-
Agrochemicals: Fluorinated pyridine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key intermediate in the synthesis of novel pesticides and herbicides.[6]
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of a reactive amine handle and the property-enhancing difluoromethoxy group makes it a valuable tool for chemists. The synthetic route outlined in this guide, proceeding through a nitropyridine intermediate, represents a reliable method for its preparation. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
- 1. 6-(difluoromethoxy)-3-Pyridinamine - CAS:317810-73-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide
Preamble: The Strategic Imperative of Fluorine in Pyridine Scaffolds
In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and capacity for diverse chemical interactions make it a highly privileged structure in drug design.[3] The strategic incorporation of fluorine into this already vital scaffold has unlocked unprecedented advancements in therapeutic development.[4] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[3][5] This guide provides an in-depth exploration of the multifaceted biological activities of fluorinated pyridine derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
Section 1: The Impact of Fluorination on Physicochemical Properties and Drug-Likeness
The introduction of fluorine into a pyridine ring is a deliberate strategy to modulate key molecular properties. Fluorine's strong electron-withdrawing nature can significantly lower the pKa of the pyridine nitrogen, influencing its interaction with physiological targets and affecting solubility.[1] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often introduced to block sites of oxidative metabolism, thereby increasing a drug's half-life.[6] The lipophilicity of a molecule, a critical determinant of its ability to cross cell membranes, can also be fine-tuned by the position and number of fluorine substituents. These modifications collectively contribute to improved "drug-likeness," making fluorinated pyridine derivatives highly sought-after in drug discovery programs.[4]
Section 2: Anticancer Activity: Targeting Key Signaling Pathways
Fluorinated pyridine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a range of malignancies.[4][7] A significant number of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
One of the most well-established mechanisms of action for anticancer fluorinated pyridines is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[8] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and the subsequent downstream signaling cascade. This leads to the suppression of endothelial cell proliferation and migration, ultimately starving the tumor of its blood supply.[7]
Caption: Inhibition of the VEGFR-2 signaling cascade by a fluorinated pyridine derivative.
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The anticancer potency of fluorinated pyridine derivatives is highly dependent on their substitution patterns. SAR studies have consistently shown that the nature and position of substituents on both the pyridine and any appended aromatic rings can dramatically influence their inhibitory activity against kinases like VEGFR-2 and their cytotoxicity against cancer cell lines.
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 ± 0.73 | [8] |
| Pyridine-urea derivative 8n | VEGFR-2 | Not specified, but noted for strong activity | [8] |
| Spiro-pyridine derivative 5 | HepG-2 (Liver Cancer) | 10.58 ± 0.80 | [7] |
| Spiro-pyridine derivative 5 | Caco-2 (Colon Cancer) | 9.78 ± 0.70 | [7] |
| Spiro-pyridine derivative 7 | HepG-2 (Liver Cancer) | 8.90 ± 0.60 | [7] |
| Spiro-pyridine derivative 7 | Caco-2 (Colon Cancer) | 7.83 ± 0.50 | [7] |
| Fluorinated aminophenylhydrazine 6 | A549 (Lung Cancer) | 0.64 | [9] |
| Cisplatin analog 2a | Various cancer cell lines | Comparable to cisplatin | [10] |
Section 3: Antidiabetic Activity: A New Frontier
More recently, fluorinated pyridine derivatives have been investigated for their potential in treating type 2 diabetes.[11][12] Their mechanism of action in this context often involves the inhibition of enzymes that regulate glucose homeostasis.
Mechanism of Action: DPP-4 Inhibition
A key target for many new antidiabetic drugs is Dipeptidyl Peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[13][14] By inhibiting DPP-4, fluorinated pyridine derivatives can increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.[13][15]
Caption: Mechanism of DPP-4 inhibition by a fluorinated pyridine derivative for glycemic control.
In Vitro Efficacy of Antidiabetic Pyridine Derivatives
The inhibitory potential of these compounds against enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion, is also a key area of investigation.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine 6b | α-amylase | 5.14 | [12] |
| Pyrazolo[3,4-b]pyridine 6c | α-amylase | 5.15 | [12] |
| Pyrazolo[3,4-b]pyridine 7a | α-amylase | 5.21 | [12] |
| Pyrazolo[3,4-b]pyridine 7b | α-amylase | 5.18 | [12] |
| Pyridine sulfonamide 3e | α-amylase | 54.18 ± 0.150 µg/mL | [11] |
| Pyridone derivative 1 | α-glucosidase | 3.00 ± 0.11 | [16] |
| Pyridone derivative 6 | α-amylase | 9.20 ± 0.14 | [16] |
Section 4: Central Nervous System (CNS) Applications
The ability of small molecules to cross the blood-brain barrier (BBB) is a critical challenge in the development of drugs for neurological disorders. Fluorination is a well-established strategy to enhance the lipophilicity and brain penetration of drug candidates.[4] Fluorinated pyridine derivatives are being explored for their potential to modulate key neurotransmitter systems.[17][18]
Mechanism of Action: Modulation of GABA-A Receptors
The primary inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA).[19][20] The GABA-A receptor, a ligand-gated chloride ion channel, is a major target for drugs that treat anxiety, epilepsy, and insomnia.[18][19] Certain fluorinated pyridine alkaloids and related structures can act as modulators of the GABA-A receptor, enhancing the influx of chloride ions and leading to neuronal hyperpolarization and a reduction in neuronal excitability.[19][21]
Caption: Modulation of the GABA-A receptor by a fluorinated pyridine derivative.
Section 5: Antimicrobial and Antiviral Activities
The pyridine nucleus is a common feature in many antimicrobial and antiviral agents.[1] The addition of fluorine can enhance the potency and spectrum of activity of these compounds. Fluorinated pyridine derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.
In Vitro Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key metric for evaluating the in vitro efficacy of antimicrobial agents. The following table summarizes the MIC values for selected pyridine derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine-4-aldoxime salt 51-56 | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 to 6 mM | [22] |
| Isonicotinic acid hydrazide 12, 15-17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | [22] |
| 2-(methyldithio)pyridine-3-carbonitrile 29 | Various bacterial strains | 0.5 - 64 | [22] |
| 1,3,4-oxadiazoles–pyridine 117a | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 | [22] |
Section 6: Experimental Protocols
The reliable evaluation of the biological activity of fluorinated pyridine derivatives hinges on robust and standardized experimental protocols.
General Synthesis of a Fluorinated Pyridine Derivative
A common route to synthesize fluorinated pyridines is through nucleophilic aromatic substitution (SNAr), where a leaving group on the pyridine ring (e.g., a nitro or chloro group) is displaced by a fluoride anion.
Example: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
-
Nitration: Isonicotinic acid methyl ester is nitrated to introduce a nitro group at the 3-position, yielding methyl 3-nitropyridine-4-carboxylate.
-
Fluorination: The methyl 3-nitropyridine-4-carboxylate is dissolved in a dry aprotic solvent such as DMSO.
-
An excess of a fluoride source, such as cesium fluoride (CsF), is added to the reaction mixture.
-
The mixture is heated (e.g., to 120°C) for a sufficient time (e.g., 90 minutes) to allow for the displacement of the nitro group with fluoride.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The crude product is purified by column chromatography to yield the pure methyl 3-fluoropyridine-4-carboxylate.
Caption: General workflow for the synthesis of a fluorinated pyridine derivative via SNAr.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG-2, Caco-2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The fluorinated pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Compound Preparation: The fluorinated pyridine derivative is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).
Section 7: Conclusion and Future Perspectives
Fluorinated pyridine derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their diverse biological activities, spanning from anticancer and antidiabetic to CNS and antimicrobial applications, are a testament to the power of fluorine chemistry in modulating molecular properties for therapeutic benefit. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of these remarkable molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eurjchem.com [eurjchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Structure–Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin [frontiersin.org]
- 21. Actions of fluorinated alkanols on GABA(A) receptors: relevance to theories of narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction: The Rise of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance their pharmacological profiles.[2][3] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2][4] While the trifluoromethyl (-CF₃) group is a common choice for increasing metabolic stability and lipophilicity, the difluoromethoxy (-OCF₂H) group offers a more nuanced approach, providing a unique set of characteristics that can be strategically exploited in drug design.[][6][7]
Physicochemical Properties of the Difluoromethoxy Group: A Comparative Analysis
The difluoromethoxy group's properties are often intermediate between those of the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, offering medicinal chemists a greater degree of control in fine-tuning a molecule's characteristics.[1]
Lipophilicity and Conformational Flexibility
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. The Hansch hydrophobicity parameter (π) indicates that the -OCF₂H group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group.[8] This intermediate lipophilicity can be advantageous in optimizing a drug's solubility and permeability.[9]
Furthermore, the difluoromethoxy group exhibits "dynamic lipophilicity" due to the low barrier to rotation around the O–CF₂H bond, allowing it to adapt its conformation to different chemical environments.[9][10] Unlike the methoxy group, which prefers a planar conformation with the aromatic ring, and the trifluoromethoxy group, which favors an orthogonal orientation, the difluoromethoxy group has no strong conformational preference.[6][11][12] This flexibility can be crucial for optimal binding to a target protein.[11][12]
Electronic Effects and Hydrogen Bonding Capability
The difluoromethoxy group is a moderate electron-withdrawing group, influencing the electronic properties of the molecule.[12][13][14] This can impact the pKa of nearby functional groups, which is critical for controlling the ionization state of a drug at physiological pH and can affect its solubility and target engagement.[1][9]
A key and unique feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][3][15] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in methoxy or trifluoromethoxy groups.[1][12] This allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins while offering improved metabolic stability.[1][4][15][16]
Table 1: Comparative Physicochemical Properties of Methoxy, Difluoromethoxy, and Trifluoromethoxy Groups on a Phenyl Ring
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch π Value | -0.02 | +0.49 | +1.04[10] |
| Hammett σp | -0.27 | +0.16 | +0.35 |
| Hydrogen Bond Acidity (A) | ~0 | 0.085-0.126[16][17][18] | 0 |
| Preferred Conformation | Co-planar | Flexible (no strong preference)[6][11][12] | Orthogonal[6][11] |
Note: The values presented are representative and can vary depending on the specific molecular context.
The Strategic Role of the Difluoromethoxy Group in Drug Design
The unique combination of physicochemical properties of the difluoromethoxy group translates into several strategic advantages in the drug development process.
Enhancing Metabolic Stability
A primary motivation for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[1][2][9] It is significantly more resistant to oxidative metabolism compared to the methoxy group, which is prone to O-demethylation by cytochrome P450 enzymes.[1][13][19] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1] While the trifluoromethyl group also imparts high metabolic stability, the difluoromethoxy group provides this benefit with a smaller increase in lipophilicity.[13][19]
Bioisosteric Replacement
The difluoromethoxy group can act as a bioisostere for several common functional groups:
-
Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic liability, thereby increasing the drug's half-life.[1]
-
Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with the added advantage of improved metabolic stability.[1][4][15][16]
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common method for introducing the difluoromethoxy group is through the O-difluoromethylation of phenols. The following protocol is a representative example.
Diagram 1: General Workflow for the Synthesis of Aryl Difluoromethyl Ethers
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. mercell.com [mercell.com]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Spectroscopic Guide to 6-(Difluoromethoxy)pyridin-3-amine
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel building block, 6-(Difluoromethoxy)pyridin-3-amine. As a compound of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document serves as a vital resource for researchers and scientists by offering a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are discussed, grounded in established scientific principles and data from analogous structures. This guide aims to empower researchers to confidently identify, characterize, and utilize this compound in their synthetic endeavors.
Introduction: The Significance of this compound
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often imparting favorable pharmacokinetic and pharmacodynamic properties. The difluoromethoxy (-OCHF₂) group, in particular, is a valuable bioisostere for hydroxyl or methoxy groups, offering a unique combination of steric and electronic properties while being more metabolically stable. This compound combines this important fluorine-containing moiety with the versatile 3-aminopyridine scaffold, a privileged structure in numerous biologically active compounds. This unique combination makes it a highly attractive building block for the synthesis of novel therapeutic agents.
Accurate and comprehensive spectroscopic characterization is the bedrock of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this compound, enabling researchers to readily interpret their experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, including expected chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide crucial information about the number and connectivity of hydrogen atoms in the molecule. The choice of solvent can influence the chemical shift of the amine protons due to hydrogen bonding effects.[1][2] For routine analysis, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. In DMSO-d₆, the N-H protons of amines often yield sharper signals.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~8.0 - 8.2 | d | J ≈ 2.5 Hz | Coupled to H-4. |
| H-4 | ~7.1 - 7.3 | dd | J ≈ 8.5, 2.5 Hz | Coupled to H-5 and H-2. |
| H-5 | ~6.8 - 7.0 | d | J ≈ 8.5 Hz | Coupled to H-4. |
| -NH₂ | ~3.5 - 5.5 | br s | - | Chemical shift is solvent and concentration dependent.[4] Disappears upon D₂O exchange. |
| -OCHF₂ | ~6.5 - 7.5 | t | ²JHF ≈ 70-75 Hz | Characteristic triplet due to coupling with two fluorine atoms.[5] |
Causality of Experimental Choices: The selection of an appropriate NMR solvent is critical. While CDCl₃ is a common choice, for molecules with amine functionalities, a hydrogen-bond accepting solvent like DMSO-d₆ can be advantageous in sharpening the -NH₂ signal.[3] A simple D₂O exchange experiment is a definitive method to confirm the assignment of the labile amine protons.[4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of the electronegative fluorine and nitrogen atoms will significantly influence the chemical shifts of the carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| C-2 | ~140 - 145 | d | ³JCF ≈ 3-5 Hz | Weakly coupled to the fluorine atoms. |
| C-3 | ~135 - 140 | s | - | |
| C-4 | ~120 - 125 | s | - | |
| C-5 | ~110 - 115 | d | ⁴JCF ≈ 1-2 Hz | Very weak coupling to fluorine atoms. |
| C-6 | ~155 - 160 | t | ²JCF ≈ 25-30 Hz | Coupled to the two fluorine atoms. |
| -OCHF₂ | ~115 - 120 | t | ¹JCF ≈ 250-260 Hz | Large one-bond coupling constant is characteristic.[5] |
Expert Insights: The carbon attached to the difluoromethoxy group (C-6) and the difluoromethoxy carbon itself will appear as triplets in the proton-decoupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. The one-bond carbon-fluorine coupling constant (¹JCF) is typically very large, providing a definitive signature for the -OCHF₂ group.[5]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -OCHF ₂ | ~ -80 to -95 | d | ²JHF ≈ 70-75 Hz | Referenced to CFCl₃.[6][7] The signal will be a doublet due to coupling with the proton of the difluoromethoxy group. |
Authoritative Grounding: The chemical shift of the -OCHF₂ group is expected in the range of -80 to -95 ppm relative to CFCl₃.[6][7] The multiplicity will be a doublet in the proton-coupled ¹⁹F NMR spectrum due to the ²JHF coupling.[5] For routine analysis, a proton-decoupled ¹⁹F NMR spectrum will show a singlet, simplifying the spectrum and improving the signal-to-noise ratio.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum to identify the -NH₂ protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: 64 scans, a spectral width of 200 ppm, a relaxation delay of 2 seconds.
-
Diagram: NMR Workflow
Caption: A streamlined workflow for the NMR analysis of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium | Characteristic of a primary amine.[8] |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | |
| 1620 - 1580 | C=C and C=N ring stretching | Strong | Typical for pyridine rings.[9] |
| 1620 - 1560 | N-H scissoring (bending) | Medium | Confirms the presence of the -NH₂ group.[8] |
| 1330 - 1260 | Aromatic C-N stretch | Medium | |
| 1150 - 1000 | C-O-C stretch and C-F stretch | Strong | The C-F stretches are typically very strong. |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
Diagram: Key IR Vibrational Modes
Caption: A conceptual map of the key IR vibrational regions for this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₆H₆F₂N₂O) is 160.12 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed at approximately m/z 160.0448.
-
Major Fragmentation Pathways: The fragmentation of pyridine derivatives is complex and can involve multiple pathways.[10][11] For this compound, some plausible fragmentation patterns under electron ionization (EI) include:
-
Loss of the difluoromethoxy group: Cleavage of the C-O bond could lead to the loss of a ·OCHF₂ radical, resulting in a fragment ion corresponding to the aminopyridine cation.
-
Loss of HCN: A characteristic fragmentation of the pyridine ring is the loss of a neutral hydrogen cyanide molecule.[12]
-
Loss of a fluorine atom: Fragmentation of the difluoromethoxy group could involve the loss of a fluorine radical.
-
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a suitable technique. Alternatively, Electrospray Ionization (ESI) can be used by dissolving the sample in a suitable solvent like methanol or acetonitrile and infusing it directly into the mass spectrometer.
-
Data Acquisition:
-
EI-MS: Acquire data over a mass range of m/z 40-400. An electron energy of 70 eV is standard.
-
ESI-MS: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 161.0521.
-
Diagram: Predicted Fragmentation Pathways
Caption: Plausible mass spectral fragmentation pathways for this compound.
Conclusion: A Foundation for Future Research
This comprehensive guide provides a robust framework for the spectroscopic characterization of this compound. By synthesizing data from related structures and fundamental spectroscopic principles, this document equips researchers with the necessary knowledge to interpret their experimental findings with confidence. The detailed predictions for ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, along with standardized experimental protocols, will facilitate the seamless integration of this valuable building block into drug discovery and development programs. The self-validating nature of these combined spectroscopic techniques ensures a high degree of certainty in the structural assignment, paving the way for the next generation of innovative chemical entities.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. rsc.org [rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. tsijournals.com [tsijournals.com]
- 9. chimia.ch [chimia.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Solubility and stability of 6-(Difluoromethoxy)pyridin-3-amine
An In-depth Technical Guide to the Solubility and Stability of 6-(Difluoromethoxy)pyridin-3-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of this compound, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development. Recognizing the critical impact of these physicochemical properties on bioavailability, formulation, and shelf-life, this document outlines detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, as well as a systematic approach to stability evaluation through forced degradation studies. The methodologies described herein are grounded in established principles of pharmaceutical sciences and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data, thereby enabling informed decision-making throughout the development lifecycle of this and similar chemical entities.
Introduction: The Pivotal Role of Physicochemical Profiling
The journey of a candidate molecule from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most critical of these are solubility and stability. For a novel fluorinated pyridine derivative such as this compound, a thorough understanding of these characteristics is not merely a data-gathering exercise; it is a prerequisite for successful development.
The introduction of the difluoromethoxy (-OCF₂H) group is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and pKa, thereby improving the pharmacokinetic and pharmacodynamic profile of a compound.[1][2] However, these modifications can also profoundly influence solubility and introduce unique stability liabilities. This guide provides a robust framework for elucidating these properties for this compound.
Physicochemical Properties of this compound
-
Molecular Formula: C₆H₆F₂N₂O
-
Molecular Weight: 160.12 g/mol
-
Structure:
The presence of the basic pyridinyl nitrogen and the amino group suggests that the solubility of this compound will be pH-dependent. The difluoromethoxy group, being lipophilic, is expected to contribute to low intrinsic aqueous solubility.
Comprehensive Solubility Assessment
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, typically following the addition of a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput screening assay that reflects the solubility under conditions often encountered in early in vitro biological assays.[3][4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (typically 24 hours or more).[2][5] This value is critical for formulation development.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for both kinetic and thermodynamic solubility assessment.
Caption: Workflow for kinetic and thermodynamic solubility determination.
Detailed Protocols
3.2.1. Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4) to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at 300 rpm for 2 hours at 25°C.
-
Filtration: Filter the samples using a multi-screen solubility filter plate (e.g., Millipore).
-
Quantification: Analyze the filtrate by a calibrated HPLC-UV method (see Section 5) against a standard curve prepared by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water.
3.2.2. Thermodynamic Solubility ("Shake-Flask" Method)
-
Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a glass vial containing 1 mL of PBS (pH 7.4).
-
Incubation: Seal the vial and agitate on a shaker at 25°C for 24 hours to ensure equilibrium is reached.[2]
-
Filtration: After incubation, allow the suspension to settle. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the clear filtrate with a 50:50 mixture of acetonitrile and water to a concentration within the linear range of the calibration curve and analyze by HPLC-UV (see Section 5).
Data Presentation
Solubility data should be recorded in a clear and concise format.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Buffer/Medium | PBS (pH 7.4) | PBS (pH 7.4) |
| Temperature | 25°C | 25°C |
| Incubation Time | 2 hours | 24 hours |
| Solubility (µg/mL) | Experimental Value | Experimental Value |
| Solubility (µM) | Calculated Value | Calculated Value |
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of drug development that involves subjecting the compound to conditions more severe than accelerated stability testing.[6][7] The objectives are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[1] The recommended stress conditions are based on ICH guidelines.[6][8] A degradation of 5-20% is generally considered optimal for these studies.[6][7]
Experimental Workflow for Forced Degradation
Caption: Workflow for a comprehensive forced degradation study.
Detailed Protocols for Stress Conditions
For each condition, a control sample (stored at 5°C, protected from light) should be analyzed concurrently.
4.2.1. Acidic and Basic Hydrolysis
-
Acidic: Prepare a 1 mg/mL solution of the compound in 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Basic: Prepare a 1 mg/mL solution in 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
4.2.2. Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water) and add hydrogen peroxide to a final concentration of 3%.
-
Incubate at room temperature for 24 hours, protected from light.
4.2.3. Thermal Degradation
-
Solution: Prepare a 1 mg/mL solution in a neutral buffer (e.g., PBS pH 7.4). Incubate at 60°C for 7 days, protected from light.
-
Solid State: Place the solid compound in a vial and store in an oven at 60°C for 7 days.
4.2.4. Photostability
-
Following ICH Q1B guidelines, expose both the solid compound and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.
Data Presentation
Summarize the results of the forced degradation studies in a table.
| Stress Condition | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant(s) | Mass Balance (%) |
| Control | 100.0 | 0.0 | 0 | - | 100.0 |
| 0.1 M HCl, 60°C | Value | Value | Value | Value | Value |
| 0.1 M NaOH, 60°C | Value | Value | Value | Value | Value |
| 3% H₂O₂, RT | Value | Value | Value | Value | Value |
| Thermal (60°C) | Value | Value | Value | Value | Value |
| Photolytic (ICH Q1B) | Value | Value | Value | Value | Value |
RRT = Relative Retention Time
Stability-Indicating Analytical Method
A robust, stability-indicating HPLC method is essential for accurately quantifying this compound and separating it from potential impurities and degradation products. A reverse-phase HPLC method with UV detection is generally suitable for pyridine derivatives.[11][12][13]
Proposed HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (or the determined λmax of the compound).
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The forced degradation samples are used to prove the specificity and stability-indicating nature of the method.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of modern drug development. For this compound, the protocols detailed in this guide provide a comprehensive roadmap for generating the critical data needed to assess its viability as a drug candidate. By employing these standardized kinetic and thermodynamic solubility assays, alongside a thorough forced degradation study, researchers can establish a robust physicochemical profile. This, in turn, facilitates the development of suitable formulations, predicts potential in vivo behavior, and ensures the development of a safe, effective, and stable final drug product.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. evotec.com [evotec.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. database.ich.org [database.ich.org]
- 11. helixchrom.com [helixchrom.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Strategic Guide to Target Identification and Validation for 6-(Difluoromethoxy)pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties has become a central theme in modern drug discovery, offering a robust method for fine-tuning the physicochemical and pharmacokinetic properties of therapeutic candidates. This technical guide focuses on derivatives of 6-(difluoromethoxy)pyridin-3-amine, a scaffold poised for therapeutic innovation. We present a comprehensive, rationale-driven framework for identifying and validating potential protein targets for this chemical series. This document outlines a multi-step, hierarchical workflow, beginning with broad, unbiased screening and culminating in robust cellular target engagement verification. Detailed, field-tested protocols for key assays, including kinase profiling and cellular thermal shift assays (CETSA), are provided to equip researchers with the practical knowledge required to deconvolve the mechanism of action and accelerate the translation of promising compounds into viable drug development programs.
Section 1: The this compound Scaffold: A Privileged Starting Point
The this compound core represents a confluence of two strategically important chemical motifs in medicinal chemistry: the aminopyridine ring and the difluoromethoxy group. Understanding the distinct contributions of each component is fundamental to hypothesizing and subsequently identifying its molecular targets.
1.1 The Aminopyridine Core: A Versatile Interaction Hub The aminopyridine scaffold is a well-established "privileged structure" in drug discovery, frequently found in molecules that interact with a wide range of biological targets.[1][2] Its utility stems from its unique electronic and structural properties. The pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amine can serve as a hydrogen bond donor. This dual functionality allows it to form critical interactions within the active sites of many enzymes, particularly protein kinases, where it often engages with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[3] More than 40 drugs currently on the market contain an aminopyridine moiety, highlighting its versatility and acceptance as a drug-like scaffold.[4]
1.2 The Difluoromethoxy Group (-OCF₂H): A Multifunctional Modulator The difluoromethoxy group is not merely a bioisosteric replacement for a methoxy or hydroxyl group; it imparts a unique combination of properties that can significantly enhance a molecule's drug-like characteristics.[5][6]
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group make it more resistant to oxidative metabolism compared to a traditional methoxy group, which is susceptible to O-demethylation.[5] This can increase a compound's half-life and reduce metabolic clearance.
-
Lipophilicity and Permeability: The -OCF₂H group increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[6] Its lipophilicity is considered "dynamic," allowing it to adapt to different chemical environments.[6]
-
pKa Modulation: As an electron-withdrawing group, the difluoromethoxy substituent can lower the pKa of the nearby pyridine nitrogen, influencing its basicity and altering its interaction profile with target proteins.[5]
-
Hydrogen Bond Donor Capability: Unlike a methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) group, the hydrogen atom on the -OCF₂H group can act as a weak hydrogen bond donor, offering an additional point of interaction with a protein target.[7]
The combination of a proven protein-binding scaffold with a sophisticated pharmacokinetic modulator makes the this compound series a compelling starting point for the discovery of novel therapeutics.
Section 2: A Phased Strategy for Target Deconvolution
Identifying the specific molecular target of a novel compound series is a critical step in drug discovery. A robust target deconvolution strategy moves from broad, unbiased screening to highly specific, cell-based validation. This phased approach minimizes resource expenditure on false leads and builds a strong, evidence-based case for the compound's mechanism of action.
Our proposed strategy consists of four primary phases:
-
Broad Target Class Profiling: Unbiased screening against a large, diverse panel of targets to identify the most probable target family.
-
Hit Confirmation & Orthogonal Validation: Confirming the initial hits using a technologically distinct assay to eliminate artifacts and determine potency (IC50).
-
Cellular Target Engagement: Verifying that the compound binds to its intended target within the complex environment of a living cell.
-
Functional Cellular Assay: Demonstrating that target engagement leads to a measurable change in the target's downstream signaling pathway.
Section 3: Primary Hypothesis: Protein Kinases as High-Probability Targets
Rationale: Given the prevalence of the aminopyridine scaffold in known kinase inhibitors, the human kinome is the most logical starting point for target identification. Kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[8]
3.1 Experimental Workflow 1: Broad Kinome Profiling The initial step is to screen a lead derivative against a broad panel of human kinases to identify primary hits. Commercial services offer panels covering over 500 kinases, providing a comprehensive view of a compound's selectivity profile.[9][10] A competitive binding assay format is ideal for this initial screen.
Protocol: Large-Panel Kinase Screen (Example)
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting interactions.
-
Assay Principle: A test compound is incubated with a kinase and a known, tagged tracer that binds to the ATP site. The amount of tracer displaced by the test compound is quantified, usually via fluorescence or luminescence, and reported as percent inhibition relative to a DMSO control.[10]
-
Data Analysis: Results are typically provided as a percentage of inhibition for each kinase in the panel.
-
Hit Selection Criteria: Kinases showing significant inhibition (e.g., >90% at 1 µM) are nominated as primary "hits" for further investigation.
Table 1: Hypothetical Kinase Panel Screening Data (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | % Inhibition | Hit Nomination |
|---|---|---|---|
| JAK1 | Tyrosine Kinase | 98% | Yes |
| JAK2 | Tyrosine Kinase | 95% | Yes |
| JAK3 | Tyrosine Kinase | 91% | Yes |
| TYK2 | Tyrosine Kinase | 75% | No |
| SRC | Tyrosine Kinase | 45% | No |
| LCK | Tyrosine Kinase | 38% | No |
| BTK | Tyrosine Kinase | 12% | No |
| EGFR | Tyrosine Kinase | 5% | No |
This data is illustrative and serves as an example for decision-making.
3.2 Experimental Workflow 2: Orthogonal Hit Confirmation and IC₅₀ Determination Primary hits must be confirmed using an orthogonal assay—one that relies on a different technology—to rule out assay-specific artifacts (e.g., compound fluorescence). This step also establishes the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an excellent choice for this purpose.[11]
Protocol: LanthaScreen™ Eu Kinase Binding Assay for IC₅₀ Determination [12][13]
-
Principle: This assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from a europium-labeled, antibody-tagged kinase.[14] When the tracer is bound, FRET occurs between the europium donor and the Alexa Fluor™ acceptor. An inhibitor competes with the tracer, disrupting FRET and causing a decrease in the signal.[11]
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO. A common starting concentration is 1 mM, serially diluted to generate a 10-point dose-response curve.[14]
-
Assay Procedure (384-well plate): [15] a. Add 5 µL of the test compound at various concentrations to the assay wells. b. Add 5 µL of the kinase/Eu-labeled antibody mixture. c. Add 5 µL of the Alexa Fluor™-labeled tracer. d. Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Section 4: Validating Target Engagement in a Cellular Context
Demonstrating that a compound inhibits an isolated enzyme is a crucial first step, but it is essential to confirm that it can reach and bind to its target inside a living cell.[16] Cellular target engagement assays provide this critical validation.
4.1 Experimental Workflow 3: Cellular Thermal Shift Assay (CETSA®) CETSA® is a powerful biophysical method for verifying drug-target interaction in cells and tissues.[17] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein-drug complex becomes more resistant to heat-induced unfolding and aggregation.[18][19]
Protocol: Western Blot-Based CETSA for Target Engagement [20]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Harvest, wash, and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein remaining using Western blotting with a target-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining against the temperature for both vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.[21]
4.2 Alternative Cellular Target Engagement: NanoBRET™ Assay An alternative, high-throughput method for quantifying target engagement in live cells is the NanoBRET™ Target Engagement Assay.[22] This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[23]
Principle: The target protein is expressed in cells as a fusion with NanoLuc® Luciferase (the BRET donor).[24] A cell-permeable fluorescent tracer that binds the target is added, acting as the BRET acceptor.[25] When the tracer binds to the NanoLuc®-target fusion, its proximity results in a BRET signal. A test compound that enters the cell and binds to the target will compete with and displace the tracer, causing a loss of BRET signal in a dose-dependent manner.[23] This allows for the quantitative determination of intracellular affinity.[24]
Section 5: Conclusion and Forward Look
The this compound scaffold presents a rich starting point for the development of novel therapeutics. Its constituent parts—the versatile aminopyridine core and the advantageous difluoromethoxy group—suggest a high probability of interaction with compelling drug targets, particularly within the protein kinase family.
The systematic, multi-phased approach detailed in this guide provides a robust and logical framework for moving from a promising chemical series to a fully validated biological target. By progressing from broad profiling to orthogonal biochemical validation and finally to definitive cellular target engagement assays like CETSA® or NanoBRET™, researchers can build a compelling, data-driven narrative around their compound's mechanism of action. A confirmed, on-target cellular activity is the essential prerequisite for committing to the extensive resources required for a full-scale lead optimization program. This rigorous, front-loaded validation strategy significantly increases the probability of success in the long and challenging path of drug development.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 9. pharmaron.com [pharmaron.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. CETSA [cetsa.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. annualreviews.org [annualreviews.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [france.promega.com]
- 23. benchchem.com [benchchem.com]
- 24. news-medical.net [news-medical.net]
- 25. researchgate.net [researchgate.net]
The Ascendancy of a Privileged Scaffold: A Technical Guide to 6-(Difluoromethoxy)pyridin-3-amine as a Pharmacophore in Modern Drug Discovery
For Immediate Release
Palo Alto, CA – January 6, 2026 – In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the 6-(difluoromethoxy)pyridin-3-amine scaffold has emerged as a particularly valuable pharmacophore. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of this core structure, elucidating its synthesis, physicochemical properties, and its pivotal role in the architecture of targeted therapeutics. We will explore the nuanced advantages conferred by the difluoromethoxy group and the pyridine core, offering a comprehensive perspective grounded in field-proven insights and authoritative data.
The Strategic Value of the Difluoromethoxy Group in Pyridine Scaffolds
The difluoromethoxy group (-OCF₂H) offers a unique constellation of properties that renders it a powerful tool for medicinal chemists. When appended to a pyridine ring, particularly in the 6-position as in this compound, it profoundly influences the molecule's electronic and steric character, thereby modulating its pharmacokinetic and pharmacodynamic profiles.
The electron-withdrawing nature of the two fluorine atoms can influence the basicity (pKa) of the pyridine nitrogen and the aniline-like amino group at the 3-position.[1] This modulation is critical for optimizing interactions with biological targets and for controlling solubility and permeability. Furthermore, the strong carbon-fluorine bonds enhance metabolic stability, often by blocking sites susceptible to oxidative metabolism.[2] This can lead to an extended drug half-life and reduced clearance.[2]
From a structural standpoint, the difluoromethoxy group is considered a bioisostere of more common functionalities like hydroxyl, thiol, or even amine groups.[3] This means it can mimic the spatial and electronic properties of these groups while offering improved metabolic stability.[3] Its ability to act as a hydrogen bond donor, a feature not present in the analogous methoxy group, further expands its utility in establishing specific and potent interactions with protein targets.[1][2]
Physicochemical Properties: A Comparative Analysis
To fully appreciate the utility of the this compound core, a comparison of the physicochemical properties imparted by the difluoromethoxy group versus the more traditional methoxy and trifluoromethoxy groups is instructive.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Rationale for Modulation |
| Lipophilicity (cLogP) | Moderate Increase | Significant Increase | High Increase | The addition of fluorine atoms progressively increases lipophilicity, which can enhance membrane permeability and oral absorption.[4][5] |
| Hydrogen Bond Donating Capacity | None | Yes | None | The C-H bond in the -OCF₂H group is polarized by the adjacent fluorine atoms, enabling it to act as a weak hydrogen bond donor.[1][2] |
| Metabolic Stability | Susceptible to O-demethylation | More Resistant to Oxidation | Highly Resistant to Oxidation | The strong C-F bonds increase resistance to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] |
| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing | Very Strongly Electron-Withdrawing | The high electronegativity of fluorine atoms withdraws electron density from the attached ring system, influencing pKa and reactivity.[4] |
This nuanced control over key molecular properties allows for the fine-tuning of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, a critical aspect of successful drug development.
Synthesis and Functionalization: A Generalized Protocol
The this compound moiety is a valuable building block for the synthesis of more complex molecules.[6] The primary amine at the 3-position serves as a versatile nucleophilic handle for a variety of chemical transformations.
A generalized synthetic approach often involves the nucleophilic substitution of a suitable pyridine precursor with a difluoromethylating agent. The primary amine can then be readily functionalized through standard methodologies.
Illustrative Synthetic Workflow
Caption: Generalized synthetic routes for elaborating the this compound core.
Experimental Protocol: Amide Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) is added the desired carboxylic acid (1.1 eq).
-
Coupling Agent Addition: A coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) is added, followed by a tertiary amine base (e.g., DIPEA, 2.0 eq).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 2-16 hours).
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
This robust and versatile chemistry allows for the facile incorporation of the this compound pharmacophore into a diverse range of molecular architectures.
Role as a Pharmacophore in Targeted Therapies
The this compound scaffold is a prominent feature in a number of kinase inhibitors and other targeted therapies. The pyridine ring often serves as a hinge-binding motif, interacting with the backbone of the kinase hinge region, while the substituents on the pyridine core explore other pockets of the ATP-binding site. The primary amine at the 3-position is a key attachment point for moieties that confer selectivity and potency.
Case Study: A Hypothetical Kinase Inhibitor
The following diagram illustrates the potential binding mode of a hypothetical kinase inhibitor incorporating the this compound core.
Caption: Conceptual binding mode of a this compound-based kinase inhibitor.
In this model, the pyridine nitrogen forms a crucial hydrogen bond with the kinase hinge region. The difluoromethoxy group is positioned to make favorable hydrophobic interactions, potentially with the gatekeeper residue, while the group attached to the 3-amino function extends towards the solvent-exposed region, providing an opportunity to engineer selectivity and improve physicochemical properties.
Conclusion
The this compound scaffold represents a confluence of advantageous properties for modern drug discovery. The difluoromethoxy group provides a unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability.[2] The pyridine core offers a well-established hinge-binding element, and the 3-amino group serves as a versatile point of attachment for further chemical elaboration. By understanding the fundamental characteristics of this pharmacophore and employing robust synthetic methodologies, researchers can effectively leverage the this compound core to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
The Strategic Application of 6-(Difluoromethoxy)pyridin-3-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Within this pursuit, the strategic incorporation of fluorine-containing building blocks has emerged as a cornerstone of modern drug design. Among these, 6-(Difluoromethoxy)pyridin-3-amine has garnered significant attention as a versatile and highly valuable scaffold. Its unique combination of a reactive primary amine, a metabolically robust difluoromethoxy group, and the inherent properties of the pyridine ring system offers a compelling triad of advantages for the development of next-generation therapeutics. This in-depth technical guide serves to elucidate the multifaceted applications of this compound, providing a comprehensive resource for researchers and drug development professionals seeking to leverage its potential.
The difluoromethoxy (-OCF2H) group, in particular, is a bioisostere for more traditional functionalities like methoxy or hydroxyl groups. Its introduction into a molecule can profoundly influence key drug-like properties.[1] The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, potentially enhancing binding affinity to target proteins.[1] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often leading to an improved pharmacokinetic profile and an extended half-life of the drug candidate.[1] This metabolic stability, coupled with the ability of the difluoromethoxy group to increase lipophilicity, can enhance a molecule's ability to cross cellular membranes and reach its intended target.[1]
The pyridine core itself is a well-established privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions within the binding pockets of enzymes and receptors. The aminopyridine motif, as seen in this compound, is a common feature in many kinase inhibitors, often playing a pivotal role in binding to the hinge region of the kinase.
This guide will delve into the synthesis and reactivity of this compound, explore its application in the design of targeted therapies, with a particular focus on kinase inhibitors and agents for neurodegenerative diseases, and provide practical experimental protocols for its derivatization.
Synthesis and Chemical Reactivity
The primary amine at the 3-position of this compound serves as a versatile synthetic handle for a variety of chemical transformations. This nucleophilic center readily participates in reactions such as amide bond formation and transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.
Amide Bond Formation: A Gateway to Diverse Functionality
The reaction of the primary amine with carboxylic acids or their activated derivatives is a fundamental transformation in medicinal chemistry. This reaction allows for the exploration of a vast chemical space by introducing a wide array of substituents.
Diagram: General Amide Coupling Reaction
References
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Aminopyridines for Drug Development Professionals
Introduction: The Central Role of Aminopyridines in Medicinal Chemistry
Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their prevalence stems from the pyridine ring's unique electronic properties and its ability to engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The amino substituent further enhances this versatility, providing a key site for protonation and hydrogen bonding, and serving as a synthetic handle for further molecular elaboration.[1][4]
However, the journey of an aminopyridine-based molecule from a promising hit to a successful drug is fundamentally governed by its physicochemical properties. These properties—specifically basicity (pKa), lipophilicity (logP/logD), solubility, and solid-state characteristics—dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Understanding and strategically modulating these characteristics through targeted substitution is therefore a critical task for researchers in drug discovery and development.
This guide provides a technical overview of the key physicochemical properties of substituted aminopyridines. It moves beyond a simple listing of parameters to explain the underlying principles and the causality behind experimental choices, offering field-proven protocols and data-driven insights for scientists and drug development professionals.
Part 1: Fundamental Physicochemical Properties and Their Interplay
The therapeutic efficacy of a drug is not solely dependent on its binding affinity to a target but is a complex function of its ability to reach that target in sufficient concentration and reside there for an adequate duration. This is governed by the molecule's physicochemical passport.
Basicity (pKa): The Master Switch of Biological Activity
The ionization state of a drug molecule is paramount as it influences solubility, membrane permeability, and target binding.[5] For aminopyridines, the primary basic center is typically the pyridine ring nitrogen. The pKa of this nitrogen determines the extent of protonation at a given physiological pH (typically ~7.4).
The position of the amino group dramatically influences the pKa of the pyridine ring nitrogen through resonance and inductive effects.[7]
-
4-Aminopyridine (pKa ≈ 9.17): The amino group at the 4-position strongly donates electron density into the ring via resonance, significantly increasing the basicity of the ring nitrogen compared to pyridine (pKa ≈ 5.2).[7]
-
2-Aminopyridine (pKa ≈ 6.86): The effect is less pronounced than in 4-aminopyridine but still significant.[7][8]
-
3-Aminopyridine (pKa ≈ 6.0): The amino group at the 3-position can only exert an inductive electron-donating effect, resulting in a much smaller increase in basicity.[7]
Substituents on the ring or the amino group further modulate this basicity. Electron-withdrawing groups (e.g., halogens) decrease pKa, while electron-donating groups (e.g., alkyls) increase it.[9][10] This predictable relationship allows for the fine-tuning of a molecule's ionization state to optimize its ADME profile.
Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for characterizing the key physicochemical properties of a new substituted aminopyridine candidate.
Caption: A streamlined workflow for the physicochemical characterization of novel aminopyridine derivatives.
Lipophilicity (logP and logD): The Key to Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[11] For aminopyridines, which are basic, logD at pH 7.4 is the more physiologically relevant parameter.[11][12]
The "shake-flask" method using n-octanol and a buffered aqueous phase (pH 7.4) remains the gold standard for experimental logD determination.[12][13][14] A logD value that is too low may result in poor membrane permeability and high renal clearance, while a value that is too high can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity.[15] According to Lipinski's "rule of five," a successful drug candidate often has a logP value not greater than 5.[11][12]
Aqueous Solubility: A Prerequisite for Absorption
For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. Poor solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation development.[16][17][18]
Solubility can be assessed in two primary ways:
-
Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer. This high-throughput method is valuable for early-stage screening.[16][19]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (e.g., 24 hours).[16][17][18][20] This method is crucial for lead optimization and formulation stages.[16]
The solubility of basic compounds like aminopyridines is highly pH-dependent. They are generally more soluble at acidic pH where they are protonated.
Crystal Structure and Polymorphism: The Solid-State Foundation
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and ultimately, its bioavailability.[21][22] Different crystalline forms of the same compound, known as polymorphs, can exhibit different physicochemical properties. Characterizing the crystal structure using techniques like X-ray diffraction (XRD) is essential to ensure consistency and control over the final drug product.
Part 2: Structure-Property Relationships (SPR)
Systematic modification of the aminopyridine scaffold allows for the tuning of its physicochemical properties. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict these properties based on molecular descriptors, aiding in the rational design of new analogues.[23][24][25][26][27]
| Substituent Position | Effect on pKa (Ring N) | Effect on Lipophilicity (logD) | Rationale |
| 2- or 4-Position | Increase (Resonance) | Varies | Electron-donating groups increase the electron density on the ring nitrogen, making it more basic.[7] Lipophilicity changes depend on the nature of the substituent itself. |
| 3-Position | Slight Increase (Inductive) | Varies | The inductive effect is weaker than resonance, leading to a smaller pKa increase.[7] |
| Electron-Withdrawing Group (e.g., -Cl, -CF3) | Decrease | Increase | Inductively withdraws electron density, making the ring nitrogen less basic.[9] Halogens and fluorinated groups generally increase lipophilicity. |
| Electron-Donating Group (e.g., -CH3, -OCH3) | Increase | Increase | Inductively donates electron density, increasing basicity. Alkyl and alkoxy groups increase lipophilicity. |
| N-Alkylation of Amino Group | Variable | Increase | Can affect the planarity and resonance donation of the amino group. Alkyl groups increase lipophilicity. |
Part 3: Field-Proven Experimental Protocols
The following protocols are standardized, self-validating systems for determining the core physicochemical properties of substituted aminopyridines.
Protocol 1: Determination of pKa by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.[28][29] It is a robust and widely used technique.[28][30]
Causality: Potentiometry is chosen for its directness and accuracy. The titration curve provides a clear visual representation of the equilibrium between the protonated and neutral forms of the aminopyridine, with the pKa being the pH at which these two species are present in equal concentrations.
Methodology:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh and dissolve the aminopyridine compound in a known volume of deionized water or a water/co-solvent mixture if solubility is low. A typical starting concentration is 1-5 mM.
-
Titration: Place the solution in a thermostatted vessel and slowly add a standardized solution of HCl (e.g., 0.1 M) in small, precise increments using a calibrated burette.
-
Data Recording: Record the pH value after each addition of titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the resulting sigmoid curve.[28]
Protocol 2: Determination of logD₇.₄ by the Shake-Flask Method
This is the benchmark method for measuring lipophilicity.[11][12] It involves partitioning the compound between n-octanol and a pH 7.4 buffer and then measuring its concentration in each phase.
Causality: The n-octanol/water system is the industry standard because n-octanol's properties (e.g., polarity, hydrogen bonding capability) are considered a reasonable mimic of the lipid bilayer of cell membranes.[31] Performing the measurement at pH 7.4 ensures the data reflects the compound's distribution behavior under physiological conditions.[13][15]
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for at least 24 hours to ensure mutual saturation.[12] Separate the two phases.
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol or PBS. A typical starting concentration is 1 mM.
-
Partitioning: Combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 ratio) in a vial.[13] Add a small aliquot of the compound stock solution.
-
Equilibration: Shake the vials vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Centrifuge the vials to achieve a clean separation of the two phases.[15]
-
Quantification: Carefully remove an aliquot from each phase and determine the compound concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀([Compound]octanol / [Compound]PBS)
Protocol 3: Determination of Thermodynamic Solubility
This assay measures the true equilibrium solubility of a solid compound, providing critical data for later-stage development.[18][20]
Causality: Using an excess of solid material and allowing sufficient time for equilibration ensures that the measured concentration represents the true saturation point, where the rate of dissolution equals the rate of precipitation.[18] This is distinct from kinetic solubility, which can be influenced by the rate of precipitation from a supersaturated solution.[16]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS).[20]
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for an extended period, typically 24 hours, to allow the system to reach equilibrium.[16][20]
-
Separation: After incubation, filter the suspension through a low-binding filter plate or centrifuge at high speed to separate the undissolved solid from the saturated solution.[16]
-
Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.[18]
Ionization State vs. pH
The relationship between pH, pKa, and the ionization state of a basic aminopyridine is fundamental. The Henderson-Hasselbalch equation governs this equilibrium.
Caption: Equilibrium of a basic aminopyridine as a function of pH relative to its pKa.
Conclusion
The physicochemical properties of substituted aminopyridines are not merely a set of parameters to be measured and tabulated; they are the fundamental drivers of a compound's pharmacokinetic and pharmacodynamic behavior. A thorough understanding of pKa, lipophilicity, and solubility, coupled with a systematic approach to their experimental determination and rational modulation through chemical synthesis, is indispensable for the successful development of aminopyridine-based therapeutics. By integrating the principles and protocols outlined in this guide, researchers can make more informed decisions, optimize their drug candidates more efficiently, and ultimately increase the probability of translating a promising molecule into a life-changing medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. Shake Flask LogD | Domainex [domainex.co.uk]
- 16. enamine.net [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. evotec.com [evotec.com]
- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. In-vitro Thermodynamic Solubility [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Building a Quantitative Structure-Property Relationship (QSPR) Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Developing a quantitative structure-property relationships (QSPR) model using Caco-2 cell bioavailability indicators (BA) to predict the BA of phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Developing a quantitative structure–property relationships (QSPR) model using Caco‐2 cell bioavailability indicators (BA) to predict the BA of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative Structure-Property Relationship Approach in Formulation Development: an Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 31. pKa and log p determination | PPTX [slideshare.net]
Unlocking the Synthetic Potential of the Pyridine Core: A Guide to the Reactivity of the Amine Group
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond Aniline—A Nuanced View of Aminopyridine Reactivity
To the researcher engaged in the synthesis of novel therapeutics, agrochemicals, or functional materials, the pyridine scaffold is both a ubiquitous building block and a source of unique synthetic challenges. The introduction of an amine group onto this electron-deficient ring system creates a fascinating dichotomy of reactivity. While it shares traits with its carbocyclic cousin, aniline, the aminopyridine system is governed by a more complex interplay of electronic effects, dictated by the powerful inductive and mesomeric influence of the endocyclic nitrogen atom.
This guide moves beyond simplistic analogies to provide a deep, mechanistic understanding of aminopyridine reactivity. We will dissect the subtle yet profound differences between the 2-, 3-, and 4-amino isomers, explaining the causality behind their distinct behaviors in key synthetic transformations. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles to empower you to make informed, predictive decisions in your synthetic design and execution.
The Electronic Foundation: Why Position is Everything
The reactivity of an aminopyridine is not defined by the amino group alone, but by its electronic dialogue with the ring nitrogen. This interaction is entirely dependent on the substituent's position (ortho, meta, or para), which governs the molecule's basicity, nucleophilicity, and susceptibility to electrophilic attack.
Basicity and Nucleophilicity: A Tale of Three Isomers
The primary indicator of electronic character is the pKa of the conjugate acid, which reflects the availability of the lone pair on the ring nitrogen for protonation. The exocyclic amino group, a powerful electron-donating group (EDG), modulates this basicity significantly.
-
4-Aminopyridine (pKa = 9.17) : This isomer is the strongest base, significantly more so than pyridine itself (pKa ≈ 5.2).[1][2][3] The para-amino group donates electron density directly to the ring nitrogen via a resonance effect, stabilizing the corresponding pyridinium ion.[3] This increased electron density also makes 4-aminopyridine a potent nucleophile, with a measured Mayr Nucleophilicity Parameter (N) of 15.20 in dichloromethane.[1]
-
2-Aminopyridine (pKa = 6.86) : With the amino group in the ortho position, this isomer is a moderately strong base.[1][2] While resonance donation to the ring nitrogen is possible, it is less effective than in the 4-amino isomer.
-
3-Aminopyridine (pKa = 6.0) : As the weakest base of the three, its pKa is only slightly higher than pyridine's.[1] When the amino group is in the meta position, its electron-donating resonance effect cannot be delocalized onto the ring nitrogen.[1] It primarily exerts a weaker inductive effect, resulting in minimal impact on the ring nitrogen's basicity.
This trend in basicity (4-AP > 2-AP > 3-AP) directly correlates with the predicted nucleophilicity of the isomers.[1]
Data Presentation: Physicochemical Properties of Aminopyridine Isomers
| Parameter | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Aniline (for comparison) | Source(s) |
| pKa (Conjugate Acid) | 6.86 | 6.0 | 9.17 | 4.6 | [1][2] |
| Predicted Relative Basicity | Moderate | Low | High | Very Low | [1] |
| Predicted Relative Nucleophilicity | Moderate | Low | High | Moderate | [1] |
| Mayr Nucleophilicity (N) | Not Available | Not Available | 15.20 | Not Available | [1] |
Visualizing Electronic Effects: Resonance Structures
The differences in basicity are best understood by examining the resonance contributors for each isomer upon protonation or reaction at the ring nitrogen.
Caption: Resonance delocalization in aminopyridine isomers.
As the diagrams illustrate, the 4- and 2-amino groups can directly delocalize electron density to the ring nitrogen, enhancing its basicity. This pathway is unavailable for the 3-amino isomer.
Reactions at the Exocyclic Amino Group
The lone pair on the exocyclic nitrogen is highly nucleophilic, readily participating in reactions like acylation, alkylation, and sulfonation. The reactivity generally follows the electron density on this nitrogen, but steric hindrance can also play a role.
N-Acylation
Acylation is a fundamental transformation used for protection or to introduce functional handles. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride).
Causality: The relative rate of N-acylation is expected to correlate with the nucleophilicity of the exocyclic amino group. Therefore, the predicted reactivity order is 4-aminopyridine ≈ 2-aminopyridine > 3-aminopyridine.[1] Interestingly, for 4-aminopyridine, the mechanism can proceed through an N-acetyl intermediate on the ring nitrogen, a pathway not favored for the other isomers.[4]
Caption: A typical experimental workflow for N-acylation.
Field-Proven Protocol: N-Acetylation of 4-Aminopyridine
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or acetone (approx. 0.5 M concentration). Cool the flask in an ice-water bath to 0°C.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Isolation: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(pyridin-4-yl)acetamide.[1]
The Amine's Influence on the Ring: Diazotization and Beyond
The transformation of the amino group into a diazonium salt (-N₂⁺) is a gateway to a vast array of functional groups via Sandmeyer and related reactions. This process, however, is more complex for aminopyridines than for anilines due to the presence of the second basic nitrogen.
Diazotization
The reaction involves treating the aminopyridine with a source of nitrous acid (typically generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures.[5]
Causality and Challenges:
-
Acidic Conditions: The reaction requires strong acid, which protonates the highly basic ring nitrogen. This creates a doubly protonated species (in the case of 2- and 4-aminopyridine) or a protonated ring (for 3-aminopyridine), deactivating the ring system.
-
Diazonium Salt Stability: Pyridyldiazonium ions are often less stable than their benzenediazonium counterparts. However, they are viable intermediates that can be trapped in situ.[6][7] Diazotization of 2- and 4-aminopyridine in dilute mineral acid successfully forms diazonium ions that hydrolyze rapidly to the corresponding hydroxypyridines (pyridones).[6]
The Sandmeyer Reaction: A Gateway to Halogenation and Cyanation
Once the pyridyldiazonium salt is formed, it can be immediately treated with a copper(I) salt (CuX, where X = Cl, Br, CN) to replace the diazonium group.[8] This radical-nucleophilic aromatic substitution provides a powerful method for installing functional groups that are otherwise difficult to introduce.[8][9]
Causality: The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the extrusion of N₂ gas and the formation of an aryl radical.[8] This radical then reacts with the copper(II) species to yield the final product and regenerate the Cu(I) catalyst. This pathway circumvents the challenges of direct nucleophilic or electrophilic substitution on the pyridine ring.
Caption: Simplified pathway for Sandmeyer halogenation.
Field-Proven Protocol: Sandmeyer Chlorination of 3-Aminopyridine
-
Setup: In a three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-aminopyridine (1.0 eq) in concentrated hydrochloric acid and water. Cool the mixture to 0-5°C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the aminopyridine slurry, ensuring the temperature does not exceed 5°C. Stir for an additional 15-30 minutes after addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid. Cool this solution to 0°C. Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Isolation & Purification: Cool the reaction mixture and make it basic with aqueous ammonia. Steam distill the mixture to isolate the 3-chloropyridine. The product can be further purified by fractional distillation.[5][8]
Conclusion: A Versatile Tool for the Modern Chemist
The amine group on a pyridine ring is a powerful synthetic lever. By understanding the electronic principles that differentiate the 2-, 3-, and 4-amino isomers, researchers can harness their unique reactivity profiles. From simple N-acylations to complex Sandmeyer transformations, aminopyridines offer reliable and predictable pathways to a vast chemical space. The key to success lies not in treating them as mere aniline analogues, but in appreciating the nuanced, position-dependent interplay with the endocyclic nitrogen—a feature that makes them one of the most versatile and valuable building blocks in the synthetic chemist's toolbox.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 6-(Difluoromethoxy)pyridin-3-amine
Abstract: 6-(Difluoromethoxy)pyridin-3-amine is a pivotal building block in contemporary drug discovery and agrochemical research. The difluoromethoxy (-OCF₂H) group is a valuable bioisostere for hydroxyl, thiol, or amine functionalities, capable of enhancing metabolic stability, modulating lipophilicity, and improving binding affinity through unique hydrogen bond donor capabilities.[1] This document provides a comprehensive, field-proven guide for the synthesis of this compound, designed for researchers and drug development professionals. We present a robust two-step synthetic pathway, detailing the O-difluoromethylation of a pyridinol precursor followed by a highly efficient catalytic hydrogenation. The protocols emphasize safety, reproducibility, and mechanistic rationale to ensure successful implementation.
Retrosynthetic Analysis and Strategy
The synthesis of the target amine is most logically achieved via the reduction of its corresponding nitro analogue. This approach simplifies the synthesis to two primary stages: the installation of the difluoromethoxy group and the subsequent reduction of the nitro group.
The chosen strategy proceeds as follows:
-
Stage 1: Synthesis of 2-(Difluoromethoxy)-5-nitropyridine. This key intermediate is prepared via the O-difluoromethylation of 2-hydroxy-5-nitropyridine. This reaction introduces the desired fluorinated motif early in the sequence.
-
Stage 2: Synthesis of this compound. The final product is obtained through the catalytic hydrogenation of the nitro-intermediate, a clean and high-yielding transformation.
Caption: High-level retrosynthetic analysis for this compound.
Stage 1: Synthesis of 2-(Difluoromethoxy)-5-nitropyridine
Principle and Rationale
The introduction of the difluoromethoxy group is accomplished by reacting 2-hydroxy-5-nitropyridine with a difluorocarbene (:CF₂) source. While several reagents can generate this intermediate, chlorodifluoromethane (ClCF₂H, also known as R-22 or Freon-22) is a cost-effective and powerful option.[2] The reaction proceeds by initial deprotonation of the pyridinol with a base (e.g., potassium carbonate) to form a nucleophilic phenoxide, which then traps the electrophilic difluorocarbene generated in situ.
An alternative, often preferred for its superior handling characteristics at scale, is the use of sodium chlorodifluoroacetate, which thermally decarboxylates to generate the difluorocarbene, avoiding the need for handling a pressurized gas.[1] However, the protocol detailed here utilizes chlorodifluoromethane, a method well-established in the literature for its efficiency.[3][4]
Critical Safety Considerations: Handling Chlorodifluoromethane (ClCF₂H)
Chlorodifluoromethane is a liquefied gas under pressure that poses significant handling risks. It is also an ozone-depleting substance, and its use is regulated.
-
Ventilation: All operations MUST be conducted in a well-ventilated chemical fume hood.[5][6]
-
Equipment: Use only pressure-rated reaction vessels (e.g., a sealed pressure tube or autoclave) and compatible tubing and regulators. Do not puncture or incinerate the gas cylinder.[7]
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, and cryogenic gloves when handling the liquid/gas to protect against frostbite from rapid evaporation.[5][8]
-
Storage: Store gas cylinders upright in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[9]
Detailed Experimental Protocol: O-Difluoromethylation
Materials and Reagents:
-
2-Hydroxy-5-nitropyridine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Chlorodifluoromethane (ClCF₂H) gas cylinder with a regulator
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Pressure-rated reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a pressure-rated reaction vessel, add 2-hydroxy-5-nitropyridine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
-
Seal the vessel securely, ensuring all fittings are gas-tight.
-
Cool the vessel in a dry ice/acetone bath to approximately -78 °C.
-
Evacuate the vessel and backfill with nitrogen three times to ensure an inert atmosphere.
-
Using a gas regulator and appropriate tubing, carefully condense chlorodifluoromethane (approx. 3.0-5.0 eq) into the cooled reaction vessel. The amount can be determined by weight difference of the cylinder or by condensing a calculated volume.
-
Once the addition is complete, remove the cooling bath and allow the vessel to warm to room temperature behind a blast shield.
-
Place the vessel in a preheated oil bath and stir the reaction mixture at 90-100 °C for 12-18 hours. Monitor the internal pressure to ensure it remains within the vessel's safety limits.
-
After the reaction is complete (monitor by TLC or LC-MS), cool the vessel to room temperature, then carefully chill it in an ice bath.
-
Slowly and carefully vent the excess ClCF₂H gas from the headspace into the back of the fume hood.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 2-(difluoromethoxy)-5-nitropyridine as a solid.[10][11]
Stage 2: Reduction of 2-(Difluoromethoxy)-5-nitropyridine
Principle and Rationale
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[12] Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this step due to its high efficiency, excellent chemoselectivity, mild reaction conditions, and the generation of water as the only byproduct.[13][14] The catalyst facilitates the transfer of hydrogen from H₂ gas to the nitro group on the substrate surface. The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the desired aniline under the reaction conditions.[15]
Critical Safety Considerations: Catalytic Hydrogenation
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources. Use a properly functioning hydrogenation apparatus (e.g., Parr shaker or H-Cube).
-
Palladium on Carbon (Pd/C): The catalyst, particularly after use (when it is "spent" and dry), can be pyrophoric and may ignite spontaneously upon exposure to air. Do not allow the catalyst to dry completely in the open. After the reaction, the catalyst should be filtered carefully and immediately quenched by wetting it with water.
Detailed Experimental Protocol: Nitro Group Reduction
Materials and Reagents:
-
2-(Difluoromethoxy)-5-nitropyridine
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source
-
Hydrogenation vessel (e.g., Parr bottle)
-
Celite® or a similar filter aid
Procedure:
-
To a suitable hydrogenation vessel, add 2-(difluoromethoxy)-5-nitropyridine (1.0 eq) and the solvent (MeOH or EtOH, approx. 0.1 M).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd) to the solution. Note: Handle the catalyst as a slurry; do not weigh it dry.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel by evacuating the air and backfilling with nitrogen (3x), followed by evacuating the nitrogen and backfilling with hydrogen (3x).
-
Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi or 3-4 atm).
-
Begin vigorous agitation (shaking or stirring) at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cease agitation and vent the excess hydrogen. Purge the vessel with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent (MeOH or EtOH). Caution: Keep the filter cake wet at all times to prevent ignition. Quench the collected catalyst on the Celite® pad with water before disposal.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield this compound, which is often pure enough for subsequent use or can be further purified if necessary.
Data Summary and Visualization
Table of Reaction Parameters
| Parameter | Stage 1: O-Difluoromethylation | Stage 2: Nitro Reduction |
| Starting Material | 2-Hydroxy-5-nitropyridine | 2-(Difluoromethoxy)-5-nitropyridine |
| Key Reagents | ClCF₂H, K₂CO₃ | 10% Pd/C, H₂ gas |
| Solvent | Anhydrous DMF | Methanol or Ethanol |
| Temperature | 90-100 °C | Room Temperature |
| Pressure | Autogenous (elevated) | 40-50 psi (3-4 atm) |
| Typical Reaction Time | 12-18 hours | 2-6 hours |
| Typical Yield | 60-80% | >95% |
Overall Experimental Workflow
Caption: Step-by-step experimental workflow for the two-stage synthesis.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound, a valuable building block for pharmaceutical and agrochemical research. By following the outlined procedures for O-difluoromethylation and subsequent catalytic hydrogenation, researchers can confidently produce this compound with high purity and yield. The emphasis on mechanistic rationale and critical safety precautions ensures that the synthesis can be performed both effectively and safely in a laboratory setting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. echemi.com [echemi.com]
- 6. produkte.linde-gas.at [produkte.linde-gas.at]
- 7. airgas.com [airgas.com]
- 8. advancedspecialtygases.com [advancedspecialtygases.com]
- 9. nj.gov [nj.gov]
- 10. chemscene.com [chemscene.com]
- 11. 1192813-41-4|2-(Difluoromethoxy)-5-nitropyridine|BLD Pharm [bldpharm.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
The Strategic Integration of 6-(Difluoromethoxy)pyridin-3-amine in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Rise of Fluorinated Scaffolds in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for therapeutic intervention. The strategic incorporation of fluorinated building blocks has emerged as a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. Among these, 6-(difluoromethoxy)pyridin-3-amine has garnered significant attention as a versatile scaffold. Its unique electronic properties and metabolic stability make it an attractive starting point for the synthesis of inhibitors targeting key signaling cascades, such as the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on practical protocols and the underlying scientific rationale.
Physicochemical Properties and Strategic Advantages of the Difluoromethoxy Moiety
The difluoromethoxy (-OCHF₂) group offers a unique balance of properties that are highly advantageous in drug design. It serves as a lipophilic hydrogen bond donor, a characteristic that allows it to act as a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability.[2][3] The strong carbon-fluorine bonds contribute to increased resistance to metabolic degradation, a crucial factor in improving a drug's pharmacokinetic profile. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the parent molecule, influencing its solubility and ability to engage with the target kinase.
Table 1: Comparative Physicochemical Properties
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity (π) | -0.02 | +0.45 | +1.04 |
| Hydrogen Bond Donating Ability | None | Weak to Moderate | None |
| Metabolic Stability | Prone to O-demethylation | High | Very High |
| Electronic Effect | Electron-donating | Weakly electron-withdrawing | Strongly electron-withdrawing |
Synthetic Strategies for Incorporating this compound
The primary amino group of this compound serves as a key nucleophilic handle for its incorporation into various kinase inhibitor scaffolds. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction with an electron-deficient heterocyclic core, such as a substituted pyrimidine or pyridine. This reaction is central to the construction of many kinase inhibitors that feature a privileged aminopyridine or aminopyrimidine hinge-binding motif.
General Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor using this compound typically follows a convergent approach where the aminopyridine fragment is coupled with a suitably functionalized heterocyclic core in a late-stage reaction.
References
The Strategic Integration of 6-(Difluoromethoxy)pyridin-3-amine in Modern Drug Discovery: Application Notes and Protocols
Introduction: In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a paramount approach for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the 6-(difluoromethoxy)pyridin-3-amine scaffold has emerged as a particularly valuable building block. Its unique combination of a difluoromethoxy group and a reactive amine on a pyridine core offers a powerful toolkit for medicinal chemists to address challenges such as metabolic instability and target engagement. This guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors. We will delve into the rationale behind its use, present detailed synthetic protocols, and discuss its impact on the biological activity of resulting drug candidates.
The Physicochemical Rationale: Why this compound?
The utility of the this compound scaffold is rooted in the distinct properties conferred by the difluoromethoxy (-OCHF₂) group. This group serves as a lipophilic hydrogen bond donor and a bioisostere for less stable moieties like hydroxyl and methoxy groups.
Metabolic Stability: A primary driver for incorporating the -OCHF₂ group is to enhance metabolic stability.[1] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer in vivo half-life of the drug molecule.
Modulation of Physicochemical Properties: The difluoromethoxy group imparts a unique electronic signature, influencing the acidity and basicity of nearby functional groups. This can be strategically employed to fine-tune the pKa of the molecule, which is critical for optimizing solubility, cell permeability, and interaction with the biological target. Furthermore, the -OCHF₂ group increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[1]
Target Engagement: The pyridine nitrogen and the exocyclic amine at the 3-position provide key interaction points for binding to protein targets, particularly the hinge region of kinases. The 2-amino-pyridine moiety is a common feature in many kinase inhibitors, where it forms crucial hydrogen bonds with the protein backbone.[2]
Application Focus: Bruton's Tyrosine Kinase (BTK) Inhibitors
A prime example of the successful application of a difluoromethoxy-pyridine scaffold is in the development of inhibitors for Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.[3][4]
The following sections will detail the synthesis and biological activity of a potent BTK inhibitor that leverages a core structure derived from a this compound precursor.
Synthesis Protocol: Preparation of a Novel BTK Inhibitor
This protocol outlines a representative synthesis of a potent BTK inhibitor, demonstrating the integration of the this compound core. The synthesis involves a multi-step sequence, including a key Buchwald-Hartwig amination reaction for the crucial C-N bond formation.
Experimental Workflow:
Figure 1. Synthetic workflow for a BTK inhibitor.
Step 1: Synthesis of the Pyridine Core
The synthesis begins with a commercially available precursor, 4-(difluoromethoxy)aniline, which is transformed into a functionalized pyridine ring. This multi-step process typically involves cyclization and functional group manipulations to install the necessary amine group at the 3-position of the pyridine ring.
Step 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[5] In this key step, the this compound derivative is coupled with an appropriate aryl or heteroaryl halide.
-
Reaction Scheme:
-
Reactants: this compound derivative, Aryl/Heteroaryl Halide
-
Catalyst: Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand: Buchwald-Hartwig ligand (e.g., XantPhos)
-
Base: Strong, non-nucleophilic base (e.g., Cs₂CO₃)
-
Solvent: Anhydrous, aprotic solvent (e.g., Toluene)
-
Conditions: The reaction is typically run in a flame-dried pressure tube under an inert atmosphere (e.g., argon) at elevated temperatures.
-
-
Detailed Protocol:
-
To a flame-dried pressure tube, add the this compound derivative (1.0 eq), the aryl/heteroaryl halide (1.1 eq), Pd₂(dba)₃ (10 mol%), XantPhos (5 mol%), and Cs₂CO₃ (3.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.
-
Step 3: Acrylamide Formation
The final step involves the formation of a covalent "warhead," typically an acrylamide moiety. This group is designed to form a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.
-
Reaction Scheme:
-
Reactant: The coupled amine product from Step 2.
-
Reagent: Acryloyl chloride or a similar activated acrylic acid derivative.
-
Base: A non-nucleophilic base (e.g., DIPEA) to scavenge the generated HCl.
-
Solvent: Anhydrous, aprotic solvent (e.g., DCM).
-
-
Detailed Protocol:
-
Dissolve the amine from Step 2 in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) to the solution.
-
Slowly add a solution of acryloyl chloride (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The final product is purified by column chromatography or recrystallization to yield the potent BTK inhibitor.
-
Biological Activity and Data
The incorporation of the this compound scaffold contributes significantly to the high potency and selectivity of the final BTK inhibitor.
Table 1: Biological Activity of a Representative BTK Inhibitor
| Target | IC₅₀ (nM) |
| BTK | 0.4 |
| JAK3 | 72.6 |
Data is representative of compounds with this scaffold as reported in the literature.[4]
The sub-nanomolar IC₅₀ value against BTK demonstrates the high potency of the inhibitor. The significantly higher IC₅₀ value against JAK3, another kinase, highlights the selectivity of the compound, which is crucial for minimizing off-target effects and improving the safety profile of the drug candidate.
Signaling Pathway Inhibition:
Figure 2. Inhibition of the BCR signaling pathway by a BTK inhibitor.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly effective building block in the design of potent and selective kinase inhibitors, as exemplified by its application in the development of BTK inhibitors. The strategic incorporation of the difluoromethoxy group enhances metabolic stability and modulates physicochemical properties, while the aminopyridine core provides crucial interactions with the target protein. The synthetic accessibility of this scaffold, particularly through robust methods like the Buchwald-Hartwig amination, further solidifies its importance in drug discovery pipelines. As the quest for more targeted and durable therapies continues, the thoughtful application of privileged scaffolds such as this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Small Molecule Reversible Inhibitors of Brutonâs Tyrosine Kinase (BTK): StructureâActivity Relationships Leading to the Identification of 7â(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]â9Hâcarbazole-1-carboxamide (BMS-935177) - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols for Cross-Coupling Reactions with 6-(Difluoromethoxy)pyridin-3-amine
Introduction: The Strategic Value of 6-(Difluoromethoxy)pyridin-3-amine in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the design of bioactive molecules, recognized as a "privileged scaffold" for its prevalence in a vast array of FDA-approved drugs.[1] The nitrogen atom within the ring acts as a hydrogen bond acceptor and provides a vector for modifying the electronic and steric properties of a molecule, which can enhance solubility and bioavailability.[1] The incorporation of fluorine-containing moieties, such as the difluoromethoxy group (-OCF₂H), has become a key strategy in modern drug discovery. This group offers a unique blend of properties, including increased metabolic stability, modulated lipophilicity, and the ability to participate in hydrogen bonding, which can significantly improve a drug candidate's pharmacokinetic profile.[2]
This compound emerges as a highly valuable building block, combining the advantageous features of the pyridine core with the beneficial properties of the difluoromethoxy group. The primary amine at the 3-position serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and amide bond formations. These reactions are fundamental to constructing the complex molecular architectures required for potent and selective therapeutic agents.
This technical guide provides detailed, field-proven protocols for key coupling reactions involving this compound. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to explain the underlying chemical principles and rationale behind the choice of reagents and conditions, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.
PART I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3] For substrates like this compound, these reactions enable the formation of C-C and C-N bonds, opening up a vast chemical space for drug discovery. However, the presence of the aminopyridine moiety presents specific challenges, namely the potential for the lone pairs on both the pyridine and amino nitrogens to coordinate with the palladium catalyst, leading to inhibition or deactivation. The selection of appropriate ligands is therefore critical to success.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4][5] This reaction is instrumental in synthesizing N-aryl derivatives of this compound, which are common motifs in pharmacologically active compounds.
Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][4] The choice of a bulky, electron-rich phosphine ligand is crucial. These ligands stabilize the monomeric Pd(0) species, promote the oxidative addition and reductive elimination steps, and prevent the formation of inactive palladium complexes.[3]
Diagram: Generalized Buchwald-Hartwig Amination Workflow
References
Application Notes & Protocols for the Purification of 6-(Difluoromethoxy)pyridin-3-amine
Abstract
This document provides a comprehensive guide to the purification of 6-(Difluoromethoxy)pyridin-3-amine, a key building block in pharmaceutical and agrochemical research. The protocols detailed herein are designed for researchers, chemists, and drug development professionals seeking to obtain high-purity material, essential for reliable downstream applications. We will explore purification strategies based on the compound's unique physicochemical properties, including recrystallization, advanced flash column chromatography, and acid-base extraction. Each protocol is accompanied by expert insights into the underlying chemical principles, troubleshooting tips, and methods for purity validation.
Introduction: The Importance of Purity
This compound (MW: 160.12 g/mol , Formula: C₆H₆F₂N₂O) is a substituted pyridine derivative increasingly utilized in the synthesis of bioactive molecules.[1][2][3] The difluoromethoxy (-OCHF₂) group is a bioisostere of other functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule. Consequently, the purity of this intermediate is paramount; trace impurities can lead to unwanted side reactions, complicate structural analysis, and yield misleading biological data. This guide establishes robust, validated protocols to ensure the high fidelity of this compound for research and development.
Physicochemical Properties & Impurity Profile
A successful purification strategy is built upon a thorough understanding of the target molecule's properties and potential contaminants.
Key Physicochemical Characteristics
| Property | Value / Observation | Implication for Purification |
| Appearance | Brown to reddish-brown solid or solid-liquid mixture.[1] | The color suggests the presence of chromophoric impurities, which may be removed by charcoal treatment during recrystallization. |
| Molecular Weight | 160.12 g/mol [2][3] | Standard molecular weight for a small molecule building block. |
| Basicity | Contains two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amine. | This dual basicity is the cornerstone of the acid-base extraction technique. The pKa values will be influenced by the electron-withdrawing -OCHF₂ group. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethyl acetate, DCM) and have pH-dependent aqueous solubility.[4] | Guides solvent selection for recrystallization and chromatography. Low solubility in non-polar solvents like hexanes is likely. |
| Boiling Point | 249.8 ± 35.0 °C[2] | Suggests that distillation is a viable purification method for large scales, though potentially high-energy.[5] |
Potential Impurity Profile
Impurities in this compound typically originate from its synthesis. A common synthetic route involves the reduction of a nitro precursor, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[6] Based on this and other general syntheses of aromatic amines, likely impurities include:
-
Unreacted Starting Materials: e.g., the corresponding 3-nitro-6-(difluoromethoxy)pyridine.
-
Incomplete Reaction Products: e.g., hydroxylamine or azo/azoxy compounds from partial reduction of the nitro group.
-
Isomeric Byproducts: Impurities arising from a lack of regioselectivity during synthesis.
-
Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon) or reagents.
-
Decomposition Products: The compound may degrade under harsh acidic, basic, or high-temperature conditions.
Strategic Purification Workflow
The choice of purification technique depends on the impurity profile, scale, and required final purity. The following diagram outlines a general strategic approach.
Caption: General workflow for purification strategy selection.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solids, based on the principle that a compound's solubility in a solvent increases with temperature.[7][8] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.
Solvent Selection (Screening)
-
Place ~20 mg of crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until a total of 0.5 mL is reached. Test solvents include: Isopropanol, Ethanol, Ethyl Acetate, Toluene, and mixtures like Ethyl Acetate/Hexanes or Ethanol/Water.
-
Observe solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely.
-
Allow the heated solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a suitable solvent system.
Step-by-Step Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the collected crystals with a small amount of cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Keep the vacuum on to pull air through the crystals for 15-20 minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Flash Column Chromatography
For complex mixtures or when recrystallization is ineffective, flash column chromatography provides superior separation. Due to the basic nature of the amine, special considerations are necessary to avoid poor separation (tailing) on standard silica gel.[9][10]
Method A: Normal-Phase Chromatography with Amine Additive
This method neutralizes the acidic silanol groups on the silica surface, improving the elution of basic compounds.[9]
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes (e.g., 10% to 60% EtOAc). To this solvent system, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to prevent peak tailing.[9]
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the initial eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[10]
-
Elution: Start with a low polarity eluent (e.g., 10% EtOAc / 90% Hexanes + 1% TEA) and gradually increase the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). The residual triethylamine is volatile and can typically be removed under high vacuum.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for purifying polar compounds that are poorly retained in reversed-phase chromatography.[11][12] It uses a polar stationary phase (like silica) with a largely organic mobile phase.
-
Stationary Phase: Silica gel, Diol, or Amine-functionalized silica column.[11][13]
-
Mobile Phase (Eluent): A gradient of water in acetonitrile. A typical gradient might run from 95:5 Acetonitrile:Water to 80:20 Acetonitrile:Water. A buffer (e.g., ammonium formate) is often added to control pH and improve peak shape.
-
Procedure: The process is analogous to normal-phase chromatography but with an aqueous-organic mobile phase. This technique is particularly useful if the compound is too polar for traditional normal-phase systems.
Protocol 3: Acid-Base Extraction
This classic liquid-liquid extraction technique leverages the basicity of the amine to separate it from neutral and acidic impurities. It is highly effective and scalable.[14]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will be protonated to form a water-soluble hydrochloride salt and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Isolate Aqueous Layer: Combine the aqueous layers. The original organic layer, containing neutral or acidic impurities, can be discarded.
-
Wash Aqueous Layer: Wash the combined acidic aqueous layer with a fresh portion of EtOAc or DCM to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is strongly basic (pH > 10). The hydrochloride salt will be neutralized back to the free-base amine, which will precipitate or form an oily layer.
-
Re-extraction: Extract the free-base amine from the basified aqueous solution with a fresh organic solvent (EtOAc or DCM). Repeat this extraction 3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Purity Assessment
Post-purification analysis is a critical step to validate the success of the chosen protocol.
High-Performance Liquid Chromatography (HPLC)
-
System: Reversed-Phase HPLC with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.
-
Gradient: 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak with purity >97% by peak area.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆.
-
Analysis: The spectrum should be consistent with the structure of this compound.[1] Key features to verify include:
-
Aromatic signals corresponding to the three protons on the pyridine ring.
-
A triplet signal for the proton of the -OCHF₂ group (around δ 6.5-7.5 ppm, coupling to the two fluorine atoms).
-
A broad singlet for the two protons of the -NH₂ group.
-
The absence of signals corresponding to impurities identified in the crude material. The integration of all peaks should correspond to the correct proton count.
-
Conclusion
The purification of this compound can be effectively achieved through several complementary techniques. For largely solid crude materials with minor impurities, recrystallization offers a simple and efficient method. For more complex mixtures or to achieve the highest levels of purity, flash column chromatography (particularly with an amine additive or in HILIC mode) is the method of choice. Finally, acid-base extraction provides a robust, scalable, and economical approach for removing neutral and acidic impurities. The selection of the optimal method should be guided by an initial analysis of the crude material and the specific purity requirements of the subsequent synthetic steps. All purified materials should be rigorously validated by HPLC and NMR analysis.
References
- 1. file.leyan.com [file.leyan.com]
- 2. This compound | 317810-73-4 [sigmaaldrich.cn]
- 3. 6-(difluoromethoxy)-3-Pyridinamine - CAS:317810-73-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 5. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 6. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. Purification [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. labex.hu [labex.hu]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 6-(Difluoromethoxy)pyridin-3-amine for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Introduction: The Strategic Value of the 6-(Difluoromethoxy)pyridin-3-amine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a highly valuable substituent for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This group offers a unique blend of moderate lipophilicity, metabolic stability, and the ability to act as a hydrogen bond donor, distinguishing it from the more common methoxy or trifluoromethoxy groups. When appended to a pyridine ring, a privileged scaffold in numerous FDA-approved drugs, it creates a versatile building block for library synthesis and lead optimization.
This compound is a particularly attractive starting material for structure-activity relationship (SAR) studies. The primary amine at the 3-position serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound, complete with detailed protocols and a framework for interpreting SAR data.
Core Synthetic Strategies and Mechanistic Considerations
The derivatization of this compound primarily leverages the nucleophilicity of the 3-amino group. The key transformations discussed herein are N-acylation, N-sulfonylation, and urea formation, which are fundamental for probing the impact of substituent size, electronics, and hydrogen bonding potential on biological activity. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl groups, significantly expanding the structural diversity of the synthesized library.
Experimental Protocols
Protocol 1: N-Acylation of this compound
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry to introduce a diverse range of substituents. This protocol describes a standard procedure using a carboxylic acid and a peptide coupling reagent.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add DCC (1.2 mmol) or BOP reagent (1.2 mmol).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add a solution of this compound (1.0 mmol) and a catalytic amount of DMAP in anhydrous DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-acylated product.
Self-Validation:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
-
The appearance of a new amide proton signal in the ¹H NMR spectrum (typically downfield) and the carbonyl carbon in the ¹³C NMR spectrum are indicative of a successful reaction.
Protocol 2: N-Sulfonylation of this compound
Rationale: Sulfonamides are important functional groups in many therapeutic agents. This protocol outlines the synthesis of a sulfonamide derivative using a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride of interest (e.g., benzenesulfonyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel and appropriate solvents for chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) and cool the solution to 0 °C.
-
Add pyridine (1.5 mmol) or Et₃N (1.5 mmol) to the solution.
-
Slowly add the sulfonyl chloride (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 15 mL), followed by saturated aqueous sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.
Self-Validation:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
-
The disappearance of the primary amine protons and the appearance of a single sulfonamide N-H proton in the ¹H NMR spectrum are key indicators of a successful reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of aryl and heteroaryl moieties. This requires a halogenated precursor, which can be synthesized from this compound via diazotization followed by a Sandmeyer-type reaction to install a bromine or iodine atom at the 3-position. For the purpose of this protocol, we will assume the availability of 3-bromo-6-(difluoromethoxy)pyridine.
Materials:
-
3-Bromo-6-(difluoromethoxy)pyridine
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel and chromatography solvents
Procedure:
-
In a reaction vessel, combine 3-bromo-6-(difluoromethoxy)pyridine (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the palladium catalyst (0.05-0.1 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired biaryl product.
Self-Validation:
-
Characterize the product by ¹H NMR, ¹³C NMR, and LC-MS.
-
The disappearance of the starting material signals and the appearance of new aromatic signals in the NMR spectra corresponding to the coupled boronic acid partner confirm the reaction's success.
Structure-Activity Relationship (SAR) Studies: A Hypothetical Case Study
To illustrate the application of these derivatization strategies, we present a hypothetical SAR study targeting a protein kinase. The following table summarizes the biological activity of a series of derivatives of this compound.
| Compound ID | R Group | IC₅₀ (nM) |
| 1 | H | >10,000 |
| 2a | -C(O)Ph | 850 |
| 2b | -C(O)-(4-F-Ph) | 420 |
| 2c | -C(O)-(4-OMe-Ph) | 1200 |
| 3a | -S(O)₂Ph | 650 |
| 3b | -S(O)₂-(4-Me-Ph) | 500 |
| 4a | Phenyl (from Suzuki) | 350 |
| 4b | 4-Pyridyl (from Suzuki) | 150 |
Interpretation of SAR Data:
-
The underivatized parent compound 1 is inactive, highlighting the necessity of the R group for biological activity.
-
N-Acylation: The introduction of a benzoyl group in 2a confers moderate activity. The electron-withdrawing fluorine in 2b enhances potency, suggesting a favorable interaction in a specific region of the binding pocket. Conversely, the electron-donating methoxy group in 2c is detrimental to activity.
-
N-Sulfonylation: The sulfonamide derivatives 3a and 3b exhibit comparable or slightly better activity than the amides, indicating that the sulfonamide linker is well-tolerated.
-
Suzuki Coupling: The introduction of a phenyl group in 4a leads to a significant increase in potency. The replacement of the phenyl with a 4-pyridyl group in 4b further enhances activity, possibly due to a key hydrogen bond interaction with the pyridine nitrogen.
Visualizing the Workflow
The overall process of an SAR study, from derivatization to biological evaluation, can be visualized as follows:
Caption: Workflow for SAR studies starting from this compound.
Conclusion
This compound is a highly valuable and versatile building block for SAR studies in drug discovery. The synthetic protocols outlined in this application note provide a robust foundation for the synthesis of diverse libraries of compounds. By systematically exploring the chemical space around this privileged scaffold, researchers can gain crucial insights into the structural requirements for potent and selective biological activity, ultimately accelerating the discovery of novel therapeutic agents.
The Strategic deployment of 6-(Difluoromethoxy)pyridin-3-amine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unlocking New Chemical Space with a Fluorinated Building Block
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for modulating physicochemical and biological properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and methoxy groups, offering a unique combination of increased lipophilicity, metabolic stability, and altered pKa, which can profoundly influence a molecule's binding affinity and pharmacokinetic profile.[1][2] When appended to a pyridine ring, a privileged heterocycle in medicinal chemistry, the resulting difluoromethoxypyridine scaffold presents a versatile platform for the synthesis of novel bioactive compounds.[3][4]
This application note provides a detailed guide to the use of 6-(Difluoromethoxy)pyridin-3-amine , a key building block for accessing this valuable chemical space. We will explore its reactivity in cornerstone synthetic transformations, providing detailed, field-proven protocols for its application in amide coupling, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions. The causality behind experimental choices will be elucidated, and a case study will illustrate its practical application in the synthesis of a complex molecular target.
Core Reactivity and Synthetic Protocols
The synthetic utility of this compound is primarily derived from the nucleophilic character of the amino group at the 3-position and the potential for the pyridine ring to participate in cross-coupling reactions. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the pyridine ring, a factor that must be considered when designing synthetic routes.
Protocol 1: HATU-Mediated Amide Coupling
The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the construction of kinase inhibitors and other targeted therapeutics.[5] The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) allows for efficient and low-racemization amide bond formation under mild conditions.[6]
Reaction Scheme:
Experimental Protocol:
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at room temperature, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Rationale for Experimental Choices:
-
HATU: A highly efficient coupling reagent that minimizes side reactions and racemization.[6]
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
Table 1: Representative Amide Coupling Reactions
| Carboxylic Acid Partner | Product | Typical Yield (%) |
| Benzoic Acid | N-(6-(difluoromethoxy)pyridin-3-yl)benzamide | 85-95% |
| 4-Methoxybenzoic Acid | N-(6-(difluoromethoxy)pyridin-3-yl)-4-methoxybenzamide | 88-96% |
| Cyclohexanecarboxylic Acid | N-(6-(difluoromethoxy)pyridin-3-yl)cyclohexanecarboxamide | 80-90% |
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many pharmaceuticals.[7][8] While the primary amine of this compound can be a competing nucleophile, appropriate protection or careful control of reaction conditions allows for selective coupling at a halogenated position of the pyridine ring (if present) or a derivative thereof. For this protocol, we will consider the coupling of a bromo-substituted derivative.
Reaction Scheme (for a 5-bromo derivative):
Experimental Protocol:
-
To a degassed mixture of 5-bromo-6-(difluoromethoxy)pyridin-3-amine (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or [Pd(dppf)Cl₂] (0.05 eq).
-
Degas the reaction mixture again by bubbling with argon for 10-15 minutes.
-
Heat the mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient cross-coupling. Pd(PPh₃)₄ is a versatile catalyst, while ligands like dppf can improve yields and substrate scope.
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step.
-
Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reaction components.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid Partner | Product | Typical Yield (%) |
| Phenylboronic acid | 5-Phenyl-6-(difluoromethoxy)pyridin-3-amine | 70-85% |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-(difluoromethoxy)pyridin-3-amine | 75-90% |
| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-6-(difluoromethoxy)pyridin-3-amine | 65-80% |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a versatile method for the synthesis of arylamines.[9] In this context, this compound can act as the amine coupling partner with an aryl halide.
Reaction Scheme:
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the aryl halide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq).
-
Add anhydrous, degassed toluene or 1,4-dioxane as the solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-aryl-6-(difluoromethoxy)pyridin-3-amine.
Rationale for Experimental Choices:
-
Palladium Precatalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for achieving high catalytic activity and accommodating a wide range of substrates.[10]
-
Base: A strong base is necessary to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Aryl Halide Partner | Product | Typical Yield (%) |
| 4-Bromotoluene | N-(4-methylphenyl)-6-(difluoromethoxy)pyridin-3-amine | 75-90% |
| 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)-6-(difluoromethoxy)pyridin-3-amine | 80-95% |
| 2-Bromonaphthalene | N-(naphthalen-2-yl)-6-(difluoromethoxy)pyridin-3-amine | 70-85% |
Case Study: Synthetic Approach to a Kinase Inhibitor Scaffold
The this compound building block is particularly valuable in the synthesis of kinase inhibitors, where the aminopyridine moiety can act as a hinge-binding motif.[11] The following is a representative synthetic pathway illustrating its application.
Synthetic Pathway:
This synthetic route commences with an amide coupling of this compound with a suitably functionalized carboxylic acid, for instance, a brominated aromatic acid. The resulting amide intermediate then undergoes a Suzuki-Miyaura cross-coupling with a boronic acid to introduce further molecular complexity, ultimately yielding a scaffold common to many kinase inhibitors. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a nucleophilic amino group and a difluoromethoxy-substituted pyridine ring provides a powerful platform for the construction of complex molecules with desirable physicochemical and biological properties. The protocols detailed in this application note for amide coupling, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination provide a robust foundation for researchers, scientists, and drug development professionals to leverage the full potential of this important synthetic intermediate.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. WO2013038378A1 - Pyridine amide derivatives - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Razpipadon - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for the characterization of 6-(Difluoromethoxy)pyridin-3-amine
An Application Note on the Analytical Characterization of 6-(Difluoromethoxy)pyridin-3-amine
Abstract
This guide provides a comprehensive overview of the essential analytical methodologies for the structural confirmation, identity, and purity assessment of this compound (CAS No: 317810-73-4). As a pivotal building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapies, rigorous analytical characterization is paramount.[1] The strategic incorporation of the difluoromethoxy (-OCF₂H) group can significantly enhance molecular properties such as metabolic stability and binding affinity, making this compound a valuable intermediate for pharmaceutical development.[1] This document outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, intended for researchers, quality control analysts, and drug development professionals.
Introduction: The Significance of this compound
This compound is a fluorinated pyridine derivative.[1] The pyridine scaffold is a well-established pharmacophore, while the difluoromethoxy group serves as a lipophilic bioisostere for more traditional groups like hydroxyl or methoxy, often improving a molecule's ability to cross cell membranes.[1] The primary amine at the 3-position provides a crucial synthetic handle for subsequent chemical modifications, such as amide bond formation or cross-coupling reactions.[1]
Given its role as a key starting material, ensuring the identity, structural integrity, and purity of this compound is a critical first step in any synthetic campaign. The following sections detail the multi-pronged analytical approach required for its definitive characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 317810-73-4 | [2][3] |
| Molecular Formula | C₆H₆F₂N₂O | [2] |
| Molecular Weight | 160.12 g/mol | [2] |
| Appearance | Brown to reddish brown (Solid-Liquid Mixture) | [2][3] |
| Storage | 2-8°C, protect from light | [2][3] |
Comprehensive Analytical Workflow
A robust characterization of a key pharmaceutical intermediate like this compound relies on an orthogonal approach, where multiple independent techniques are used to validate the findings. This ensures a high degree of confidence in the material's quality.
Caption: A typical workflow for the complete characterization of the target compound.
Methodologies and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structure elucidation. For this molecule, ¹H NMR confirms the proton environment and the presence of the characteristic difluoromethoxy group proton, which appears as a triplet due to coupling with the two fluorine atoms. ¹³C and ¹⁹F NMR provide further structural confirmation. A Certificate of Analysis for this compound confirms that the ¹H NMR spectrum should be consistent with the proposed structure.[2]
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5-mm NMR tube.
-
Instrument: Bruker Avance series (or equivalent) 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Temperature: 298 K
-
Pulse Program: Standard 90° pulse
-
Scans: 16-64 scans for good signal-to-noise
-
Relaxation Delay (d1): 2 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Expected Results & Interpretation:
-
Aromatic Protons: Three distinct signals in the aromatic region (~6.5-8.5 ppm), corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, doublet of doublets) will confirm their relative positions.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 4-6 ppm (can vary and exchange with D₂O).
-
Difluoromethoxy Proton (-OCF₂H): A characteristic triplet signal, typically downfield (~6.5-7.5 ppm), with a large coupling constant (JHF ≈ 70-80 Hz) due to coupling with the two adjacent fluorine atoms.
Mass Spectrometry (MS)
Expertise & Causality: MS is essential for confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can definitively confirm the molecular formula, C₆H₆F₂N₂O.
Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrument: Agilent 6200 series TOF-MS (or equivalent).
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 100-150 V
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.
Expected Results & Interpretation: The primary ion observed will be the protonated molecule. The theoretical monoisotopic mass of C₆H₆F₂N₂O is 160.0448 Da.[4] Therefore, the expected exact mass for the protonated molecule [M+H]⁺ is 161.0521 Da.[5] The observation of this ion within a narrow mass tolerance (e.g., ± 5 ppm) confirms the molecular formula.
Table 2: Predicted m/z Values for Common Adducts
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₆H₇F₂N₂O⁺ | 161.05210 |
| [M+Na]⁺ | C₆H₆F₂N₂NaO⁺ | 183.03404 |
| [M+K]⁺ | C₆H₆F₂N₂KO⁺ | 199.00798 |
| Data sourced from predicted values.[5] |
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the gold standard for determining the purity of small organic molecules. A well-developed HPLC method can separate the main compound from any starting materials, by-products, or degradation products. A purity of ≥97.0% is often specified for such intermediates.[2]
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the sample in diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1.0 mg/mL. Further dilute to ~0.1 mg/mL for injection.
-
Instrument: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient: A time-based gradient from low to high organic (Mobile Phase B) is typically used to ensure elution of all components. A representative gradient is shown in Table 3.
-
Table 3: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Expected Results & Interpretation: A pure sample will show a single major peak in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.
Caption: A simplified decision tree for qualifying the analytical data.
Elemental Analysis
Expertise & Causality: Elemental analysis provides quantitative evidence of the elemental composition (by mass percent) of a compound. It serves as a fundamental check of purity and identity, comparing experimentally derived percentages of carbon, hydrogen, and nitrogen against theoretical values.
Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed sample (2-3 mg) is placed in a tin capsule.
-
Instrument: PerkinElmer 2400 CHN Elemental Analyzer (or equivalent).
-
Analysis: The sample is combusted at high temperatures (~900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
Expected Results & Interpretation: The experimental percentages should agree with the theoretical values within an acceptable margin, typically ±0.4%.
Table 4: Elemental Composition for C₆H₆F₂N₂O
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 45.01% | 44.61% - 45.41% |
| Hydrogen (H) | 3.78% | 3.38% - 4.18% |
| Nitrogen (N) | 17.50% | 17.10% - 17.90% |
Conclusion
The analytical characterization of this compound requires a suite of orthogonal techniques. The combination of NMR for structural elucidation, mass spectrometry for molecular weight and formula confirmation, HPLC for purity assessment, and elemental analysis for compositional verification provides a comprehensive and trustworthy data package. Adherence to these protocols ensures that the material meets the high-quality standards required for its use in pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. file.leyan.com [file.leyan.com]
- 3. This compound | 317810-73-4 [sigmaaldrich.com]
- 4. 5-(Difluoromethoxy)pyridin-3-amine | C6H6F2N2O | CID 86276837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 6-(difluoromethoxy)pyridin-2-amine (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols for the Scalable Synthesis of 6-(Difluoromethoxy)pyridin-3-amine
Prepared by: Gemini Advanced Synthesis Group Document ID: ANS-DFMPA-2026-01 Revision: 1.0 For Internal Use and Distribution to Qualified Researchers
Abstract
This document provides a comprehensive guide to the scalable synthesis of 6-(Difluoromethoxy)pyridin-3-amine, a critical building block in contemporary medicinal chemistry. Recognizing the industrial demand for this intermediate, we present a detailed analysis of viable synthetic routes, focusing on a preferred three-step sequence that offers high yields, operational simplicity, and scalability. The protocol begins with the difluoromethoxylation of 2-chloro-5-nitropyridine, followed by a robust nitro group reduction. Each step is accompanied by in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization data. The information herein is intended to equip researchers and process chemists with the necessary knowledge to safely and efficiently produce this key intermediate on a laboratory and pilot-plant scale.
Introduction and Strategic Importance
This compound is a highly sought-after heterocyclic building block in the pharmaceutical industry. The difluoromethoxy (-OCF₂H) group is a valuable bioisostere for hydroxyl and thiol moieties, capable of acting as a hydrogen bond donor while significantly enhancing metabolic stability, lipophilicity, and membrane permeability of drug candidates. Its incorporation into pyridine scaffolds, which are prevalent in kinase inhibitors and other targeted therapies, makes this compound a cornerstone for developing next-generation therapeutics.
The primary challenge in producing this compound lies in achieving a scalable, cost-effective, and safe synthesis. Direct functionalization of the pyridine ring can be complex due to regioselectivity issues and the harsh conditions often required. This guide focuses on a strategically optimized route that addresses these challenges effectively.
Retrosynthetic Analysis and Route Selection
A logical retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most strategically sound approach involves the late-stage formation of the amine functionality, as this allows for the use of robust and well-established nitroarene chemistry.
Based on this analysis, three primary synthetic strategies were evaluated:
-
Route A (Late-Stage Nitration): Starting with 2-(difluoromethoxy)pyridine, followed by nitration and reduction. This route often suffers from poor regioselectivity during the nitration step, leading to difficult-to-separate isomers and reducing overall yield.
-
Route B (Amination of a Halide): Synthesis of 2-(difluoromethoxy)-5-halopyridine followed by a Buchwald-Hartwig amination or similar cross-coupling reaction. While effective, this route can be expensive on a large scale due to the cost of palladium catalysts and ligands.
-
Route C (Difluoromethoxylation of a Nitro-Precursor): This preferred route begins with a commercially available, pre-functionalized pyridine, such as 2-chloro-5-nitropyridine. The difluoromethoxy group is installed via a nucleophilic aromatic substitution (SNAr) reaction, followed by a highly efficient reduction of the nitro group. This approach offers excellent regiochemical control and utilizes cost-effective reagents.
This guide will focus exclusively on the detailed protocol for Route C , which has been validated for its scalability and robustness.
Recommended Scalable Synthesis Protocol (Route C)
This protocol is a three-step process starting from 2-chloro-5-nitropyridine. The workflow is designed to be efficient, minimizing intermediate purifications where possible.
Step 1: Synthesis of 2-(Difluoromethoxy)-5-nitropyridine
This step involves the nucleophilic aromatic substitution of the chloride in 2-chloro-5-nitropyridine with a difluoromethoxide equivalent generated in situ. Sodium chlorodifluoroacetate serves as an inexpensive and effective source of the difluoromethyl group.
Reaction Scheme: (Self-generated image, not from search results)
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (molar eq.) |
| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.54 | 1.0 |
| 2-Hydroxy-5-nitropyridine | 420-13-3 | 140.08 | (Alternative start) |
| Sodium chlorodifluoroacetate | 1895-21-2 | 152.46 | 2.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent (5-10 vol) |
Protocol:
-
Vessel Preparation: To a clean, dry, inerted reaction vessel equipped with a mechanical stirrer, thermocouple, and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq) and N,N-Dimethylformamide (DMF, 5-10 volumes).
-
Reagent Addition: Add potassium carbonate (2.0 eq) to the mixture. Stir to create a suspension.
-
Difluoromethoxylation: Add sodium chlorodifluoroacetate (2.5 eq) portion-wise over 30-60 minutes. Causality Note: The portion-wise addition helps to control the initial exotherm from the reaction.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-8 hours. The reaction progress can be monitored by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding water (10 volumes). This may cause some gas evolution. The product will typically precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with water to remove inorganic salts and residual DMF, and then with a minimal amount of cold heptane or ethanol to aid drying.
-
Drying: Dry the isolated solid under vacuum at 40-50 °C to a constant weight. The product, 2-(difluoromethoxy)-5-nitropyridine, is typically obtained as a pale yellow solid with sufficient purity for the next step.
Expert Insights:
-
The use of 2-hydroxy-5-nitropyridine is also a viable starting material for this step.
-
Anhydrous conditions are recommended to prevent the decomposition of the chlorodifluoroacetate reagent.
-
The reaction is sensitive to temperature; maintaining it within the specified range is crucial for optimal conversion and to minimize side product formation.
Step 2: Synthesis of this compound
This final step involves the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the most scalable and environmentally friendly method.[1][2]
Reaction Scheme: (Self-generated image, not from search results)
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (molar eq. / loading) |
| 2-(Difluoromethoxy)-5-nitropyridine | 1261442-90-2 | 190.09 | 1.0 |
| Palladium on Carbon (10% Pd/C, 50% wet) | 7440-05-3 | - | 1-5 mol% loading |
| Methanol (MeOH) or Ethanol (EtOH) | 67-56-1 | 32.04 | Solvent (10-20 vol) |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 50-100 psi (or balloon pressure) |
Protocol:
-
Vessel Charging: To a hydrogenation-rated vessel, add 2-(difluoromethoxy)-5-nitropyridine (1.0 eq) and the solvent (Methanol or Ethanol, 10-20 volumes).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (1-5 mol% loading) under a nitrogen or argon atmosphere. Safety Note: Palladium on carbon is pyrophoric and must be handled with care, especially when dry.
-
Hydrogenation: Seal the vessel. Purge the headspace with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature (20-25 °C).
-
Reaction Monitoring: The reaction is typically complete within 2-6 hours. Progress can be monitored by the cessation of hydrogen uptake or by HPLC/TLC analysis. The reaction is mildly exothermic.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude this compound can often be used directly. If higher purity is required, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel.
Expert Insights:
-
Alternative Reducing Agents: For scales where high-pressure hydrogenation is not feasible, other reduction methods like using iron powder in acidic media (e.g., acetic acid or with ammonium chloride) or tin(II) chloride can be employed.[1][3][4] However, catalytic hydrogenation offers the cleanest conversion and simplest work-up.
-
Solvent Choice: Methanol and ethanol are excellent choices for hydrogenation. Ethyl acetate is also a viable solvent.
-
Catalyst Quenching: Ensure the filtered catalyst on Celite® is kept wet with water before disposal to prevent ignition upon exposure to air.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the three aromatic protons and the amine protons. |
| ¹⁹F NMR | A doublet corresponding to the -OCF₂H group. |
| ¹³C NMR | Resonances for the five pyridine carbons and a triplet for the -OCF₂H carbon. |
| LC-MS | A peak corresponding to the mass of the protonated molecule [M+H]⁺. |
| Purity (HPLC) | >98% recommended for use in subsequent drug development steps. |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Reagent Hazards:
-
Sodium chlorodifluoroacetate: Can release toxic gases upon heating. Handle with care.
-
DMF: A reproductive toxin. Avoid inhalation and skin contact.
-
Palladium on Carbon: Pyrophoric. Handle under an inert atmosphere and never allow it to dry completely in the air.
-
Hydrogen Gas: Highly flammable and explosive. Use in a designated area with appropriate safety equipment and grounding.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench catalyst waste carefully before disposal.
References
The Strategic Role of 6-(Difluoromethoxy)pyridin-3-amine in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a focus on fluorinated building blocks in modern synthetic chemistry. Among these, 6-(difluoromethoxy)pyridin-3-amine has emerged as a pivotal intermediate. The incorporation of the difluoromethoxy (-OCHF₂) group onto a pyridine scaffold offers a unique combination of physicochemical properties that can significantly enhance the biological activity, metabolic stability, and overall performance of a potential agrochemical candidate. This technical guide provides an in-depth exploration of the strategic application of this compound in the synthesis of novel agrochemicals, complete with detailed synthetic protocols, mechanistic insights, and data presentation to aid researchers in this dynamic field.
The Significance of the Difluoromethoxy Pyridine Moiety in Agrochemical Design
The pyridine ring is a well-established and versatile scaffold in a vast array of agrochemicals, including insecticides, herbicides, and fungicides.[1] The introduction of a difluoromethoxy group at the 6-position of the pyridine ring, coupled with a reactive amine at the 3-position, creates a highly valuable building block for several key reasons:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes in target pests and non-target organisms. This increased stability can lead to longer-lasting efficacy in the field.
-
Modulation of Physicochemical Properties: The -OCHF₂ group is a lipophilic electron-withdrawing group. This unique electronic profile can influence the pKa of the pyridine nitrogen and the overall polarity of the molecule, which in turn affects its binding affinity to target enzymes or receptors, as well as its uptake and translocation within the plant.
-
Improved Bioavailability: The lipophilicity of the difluoromethoxy group can enhance the penetration of the agrochemical through the waxy cuticle of plant leaves and the exoskeleton of insects, leading to improved bioavailability and more potent activity.
-
Novelty and Patentability: The use of less common fluorinated substituents like the difluoromethoxy group can provide a pathway to novel chemical entities with unique biological profiles, thereby securing intellectual property rights in a competitive market.
Core Synthetic Applications: A Gateway to Diverse Agrochemical Scaffolds
This compound is a versatile precursor for the synthesis of a wide range of agrochemical classes. The primary amino group serves as a key handle for derivatization, most commonly through the formation of amide, urea, or sulfonamide linkages, or by acting as a nucleophile in substitution reactions.
A particularly promising application is the synthesis of novel pyridinyl-pyrazole carboxamides, a class of compounds known to exhibit potent fungicidal and insecticidal activities. The general synthetic strategy involves the coupling of the this compound with a suitably functionalized pyrazole carboxylic acid.
Experimental Protocol: Synthesis of a Representative Pyridinyl-Pyrazole Carboxamide Fungicide Candidate
This section provides a detailed, step-by-step protocol for the synthesis of a novel fungicide candidate, N-(6-(difluoromethoxy)pyridin-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, from this compound. This protocol is designed to be a self-validating system, with clear causality behind each experimental choice.
Overall Synthetic Workflow
The synthesis is a two-step process commencing with the activation of a pyrazole carboxylic acid to its corresponding acid chloride, followed by an amide coupling reaction with this compound.
Caption: Synthetic workflow for a representative pyridinyl-pyrazole carboxamide.
Step-by-Step Methodology
Protocol 1: Synthesis of N-(6-(difluoromethoxy)pyridin-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (5.0 g, 24.0 mmol).
-
Add thionyl chloride (10 mL, 137 mmol) to the flask.
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is a yellow oil and is used in the next step without further purification.
Step 2: Amide coupling to form N-(6-(difluoromethoxy)pyridin-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
In a 250 mL round-bottom flask, dissolve this compound (3.85 g, 24.0 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere.
-
Add pyridine (2.9 mL, 36.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride from Step 1 in anhydrous DCM (50 mL).
-
Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product as a white solid.
Expected Results and Data
The following table summarizes the expected quantitative data for the synthesis.
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 208.11 | 1.0 | - | 5.0 | - | >98% |
| This compound | 160.12 | 1.0 | - | 3.85 | - | >97% |
| N-(6-(difluoromethoxy)pyridin-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 350.23 | - | 8.41 | 6.7-7.6 | 80-90% | >98% |
Mechanistic Rationale and Causality in Experimental Design
-
Acid Chloride Formation: The conversion of the carboxylic acid to the more reactive acid chloride is a standard and efficient method to facilitate amide bond formation. Thionyl chloride is a common reagent for this transformation, and the addition of a catalytic amount of DMF accelerates the reaction through the formation of the Vilsmeier reagent in situ.
-
Amide Coupling: The reaction between the acid chloride and the amine is a classic nucleophilic acyl substitution. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is initially performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.
-
Work-up and Purification: The aqueous work-up with sodium bicarbonate is crucial to remove any unreacted acid chloride and neutralize the pyridine hydrochloride salt. Column chromatography is a standard and effective method for purifying the final product to a high degree.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The strategic incorporation of the difluoromethoxy group can impart beneficial properties that lead to enhanced biological activity and improved metabolic stability. The detailed protocol provided herein for the synthesis of a representative pyridinyl-pyrazole carboxamide demonstrates a practical and efficient application of this key intermediate. By understanding the synthetic utility and the physicochemical advantages of the difluoromethoxy pyridine moiety, researchers can leverage this building block to design and develop the next generation of innovative and effective crop protection solutions.
References
Application Notes and Protocols for N-functionalization of 6-(Difluoromethoxy)pyridin-3-amine
Introduction: Strategic Importance of 6-(Difluoromethoxy)pyridin-3-amine in Medicinal Chemistry
This compound is a pivotal building block in contemporary drug discovery. The pyridine core is a common motif in pharmacologically active compounds, and the 3-amino group provides a crucial vector for introducing a wide range of molecular diversity. The difluoromethoxy substituent at the 6-position is particularly valuable; it can enhance metabolic stability, modulate pKa, and improve cell membrane permeability, all of which are critical pharmacokinetic properties. The N-alkylation and N-arylation of this primary amine are therefore key transformations for generating libraries of novel compounds for biological screening. This guide provides detailed protocols and the underlying scientific rationale for these essential reactions.
PART 1: N-Arylation Protocols: Crafting the C-N Bond
The formation of a carbon-nitrogen bond between an aryl group and the 3-amino position of our core molecule is a cornerstone of modern synthetic chemistry. Two principal methods have proven to be robust and versatile for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a powerful and broadly applicable method for the formation of C-N bonds.[1][2] Its success lies in the use of palladium catalysts with sterically demanding phosphine ligands, which facilitate the catalytic cycle.
Mechanism and Rationale
The catalytic cycle, depicted below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired N-arylated product and regenerates the Pd(0) catalyst.[3] The choice of ligand is critical to prevent catalyst decomposition and promote the reductive elimination step.[1][4] For electron-rich aminopyridines, bulky, electron-rich phosphine ligands are often preferred.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: N-Arylation of this compound with 4-Bromoanisole
This protocol provides a general procedure that can be adapted for various aryl halides.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 317810-73-4 | 160.12 | 160 mg | 1.0 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 206 mg | 1.1 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 23 mg | 0.025 |
| Xantphos | 161265-03-8 | 578.68 | 43 mg | 0.075 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 134 mg | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound, 4-bromoanisole, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for N-arylation that utilizes copper catalysts.[5] While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern advancements with ligands have made it a milder and more accessible method.[6][7]
Mechanism and Rationale
The proposed mechanism for the Ullmann-type N-arylation involves the reaction of the amine with a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active Cu(I) catalyst.[6][8] The choice of ligand, often a diamine or an amino acid, is crucial for stabilizing the copper catalyst and facilitating the reaction.
Figure 2: Proposed catalytic cycle for the Ullmann condensation.
Detailed Protocol: N-Arylation of this compound with 4-Iodobenzonitrile
This protocol is suitable for aryl iodides and can be adapted for aryl bromides with potentially higher temperatures or longer reaction times.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 317810-73-4 | 160.12 | 160 mg | 1.0 |
| 4-Iodobenzonitrile | 3058-39-7 | 229.02 | 275 mg | 1.2 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 19 mg | 0.1 |
| L-Proline | 147-85-3 | 115.13 | 23 mg | 0.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 4 mL | - |
Procedure:
-
Reaction Setup: To a sealable reaction vial, add this compound, 4-iodobenzonitrile, CuI, L-proline, and K₂CO₃.
-
Solvent Addition: Add DMSO to the vial.
-
Reaction: Seal the vial and place it in a preheated oil bath at 120 °C. Stir vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
PART 2: N-Alkylation Protocols: Expanding the Molecular Framework
N-alkylation introduces aliphatic chains to the core structure, which can significantly impact the lipophilicity and binding interactions of the final compound. Two primary methods are presented here: direct alkylation with alkyl halides and reductive amination.
Direct N-Alkylation with Alkyl Halides
This is a straightforward and widely used method for forming C-N bonds.
Mechanism and Rationale
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the alkyl halide. A base is required to neutralize the resulting ammonium salt and regenerate the nucleophilic amine for further reaction. Over-alkylation to the tertiary amine can be a competing side reaction.
Figure 3: General workflow for direct N-alkylation.
Detailed Protocol: N-Alkylation of this compound with Benzyl Bromide
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 317810-73-4 | 160.12 | 160 mg | 1.0 |
| Benzyl Bromide | 100-39-0 | 171.04 | 188 mg (0.13 mL) | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in DMF.
-
Base Addition: Add potassium carbonate to the solution.
-
Alkylating Agent: Add benzyl bromide dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reductive Amination
Mechanism and Rationale
This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to afford the N-alkylated amine. STAB is often preferred as it is less reactive towards the carbonyl starting material.
Figure 4: Simplified workflow of reductive amination.
Detailed Protocol: Reductive Amination of this compound with Cyclohexanone
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 317810-73-4 | 160.12 | 160 mg | 1.0 |
| Cyclohexanone | 108-94-1 | 98.14 | 118 mg (0.12 mL) | 1.2 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 318 mg | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL | - |
| Acetic Acid (glacial) | 64-19-7 | 60.05 | 2 drops | - |
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and cyclohexanone in DCM.
-
Acid Catalyst: Add a few drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reducing Agent: Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
The protocols detailed in this guide provide robust and versatile methods for the N-alkylation and N-arylation of this compound. The choice between Buchwald-Hartwig and Ullmann for N-arylation will depend on the specific substrate and available resources, while direct alkylation and reductive amination offer complementary approaches for N-alkylation. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively generate a diverse range of novel derivatives for further investigation in drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application in the synthesis of materials for organic electronics
An Application Guide to the Synthesis of Materials for Organic Electronics
Authored by a Senior Application Scientist
Introduction: The Synthetic Chemist's Crucial Role in Next-Generation Electronics
Organic electronics, a field built on carbon-based semiconductors, promises a future of flexible, lightweight, and cost-effective devices, from rollable displays to transparent solar cells integrated into windows.[1] The remarkable progress in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is not merely a feat of device engineering but is fundamentally rooted in the precise design and synthesis of novel organic materials.[1][2] The ability to synthetically tune properties such as bandgap, charge carrier mobility, and solubility allows for the molecular-level engineering of materials to meet specific device requirements.[2]
This guide provides an in-depth exploration of the synthesis of key material classes that form the backbone of modern organic electronics. We will move beyond simple procedural lists to dissect the causality behind synthetic choices, offering field-proven insights for researchers and scientists. We will cover the workhorse reactions of π-conjugated system synthesis, provide detailed protocols for representative materials, and connect the synthesized material to device fabrication and characterization, creating a holistic view of the material development pipeline.
Pillar 1: Foundational Synthetic Strategies for π-Conjugated Systems
The construction of extended π-conjugated systems, the defining feature of organic semiconductors, relies heavily on robust carbon-carbon bond-forming reactions. While numerous methods exist, palladium-catalyzed cross-coupling reactions have become indispensable tools.
Palladium-Catalyzed Cross-Coupling: Suzuki and Stille Reactions
The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, is celebrated for its mild reaction conditions and the commercial availability of a vast library of boronic acids.[3][4] The byproducts are generally non-toxic, making it a more environmentally desirable choice in some contexts.[3]
The Stille coupling utilizes an organotin compound (organostannane) reacting with an organohalide.[5][6] A key advantage of Stille coupling is the tolerance of organostannanes to a wide array of functional groups; they are also generally stable to air and moisture.[5][6] However, the high toxicity of tin reagents and the difficulty in removing tin byproducts from the final product are significant drawbacks.[6][7]
Below is a generalized catalytic cycle applicable to these cross-coupling reactions, which is fundamental to understanding how the C-C bond is formed.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-(Difluoromethoxy)pyridin-3-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-(Difluoromethoxy)pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable fluorinated building block. We will move beyond simple protocols to explore the chemical reasoning behind each step, providing troubleshooting solutions and data-driven optimization strategies.
The synthesis of fluorinated heterocycles, while crucial for modern medicinal chemistry, often presents unique challenges.[1] The introduction of fluorine-containing moieties like the difluoromethoxy group can significantly alter a molecule's electronic properties, reactivity, and biological profile.[2][3] This guide focuses on the most common and effective two-step synthetic route, addressing the specific issues that can arise during each phase of the experiment.
Overall Synthetic Workflow
The most prevalent pathway to this compound involves two key transformations: the O-difluoromethylation of a 5-nitropyridin-2-ol precursor, followed by the selective reduction of the nitro group.
Caption: High-level overview of the two-step synthesis.
Troubleshooting & Optimization Guide
Part 1: The O-Difluoromethylation Step
This initial step is critical for establishing the difluoromethoxy moiety on the pyridine ring. Low yields at this stage are common and typically stem from incomplete reactions or the choice of reagents.
Question: My yield for the synthesis of 2-(Difluoromethoxy)-5-nitropyridine from 5-nitropyridin-2-ol is consistently below 50%. What are the most critical parameters to investigate?
Answer: Excellent question. Achieving a high yield in this O-difluoromethylation reaction depends on the interplay between the difluoromethylating agent, the base, the solvent, and the temperature. The goal is to generate a difluorocarbene (:CF₂) intermediate or a related nucleophilic species that reacts with the pyridin-2-ol oxygen.
1. Choice of Difluoromethylating Agent: The source of the "-CF₂H" group is paramount. While historically, ozone-depleting gases like chlorodifluoromethane (Freon-22) were used, safer and more practical lab-scale reagents are now preferred.
-
Diethyl (bromodifluoromethyl)phosphonate ((EtO)₂P(O)CF₂Br): This reagent is highly effective. In the presence of a base like potassium hydroxide (KOH), it generates the difluorocarbene for reaction with the hydroxyl group.[4]
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): Upon heating, this salt decarboxylates to generate difluorocarbene. It's a solid and relatively easy to handle.
-
TMS-CF₂H (Difluoromethyl)trimethylsilane): This reagent can be used in copper-mediated reactions, though it's often applied to C-H difluoromethylation, its principles can be adapted.[5][6]
2. Base and Solvent System: The base deprotonates the hydroxyl group of the starting material, creating a more nucleophilic alkoxide. The solvent must be able to dissolve the reagents and remain stable under the reaction conditions.
-
Base: Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly used. KOH is stronger and may lead to faster reaction times, but K₂CO₃ can sometimes offer better selectivity and fewer side reactions.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically required. Using a biphasic system (e.g., MeCN/H₂O) can be effective, particularly with phosphonate-based reagents.[4]
3. Temperature Control: Carbene chemistry can be exothermic. The reaction should be started at a low temperature (e.g., 0-5 °C) and allowed to warm gradually to room temperature or be gently heated to ensure a controlled reaction rate and minimize side-product formation.
Data-Driven Optimization Strategy:
The following table outlines starting conditions for optimization based on common protocols.
| Parameter | Condition A (Phosphonate Route) | Condition B (Acetate Route) | Rationale & Key Considerations |
| Difluoro Agent | (EtO)₂P(O)CF₂Br | ClCF₂COONa | The phosphonate route is often higher yielding but the reagent is more expensive.[4] |
| Base | KOH (3.0 eq) | K₂CO₃ (2.0 eq) | KOH is a strong base suitable for generating the carbene from the phosphonate. K₂CO₃ is sufficient for the acetate route. |
| Solvent | MeCN / H₂O (4:1) | DMF | The biphasic system in A helps manage reactivity. DMF in B is excellent for solubilizing the salt. |
| Temperature | 0 °C to 25 °C | 80 - 100 °C | The phosphonate reaction is often run at room temperature, while the acetate requires thermal decarboxylation. |
| Typical Yield | 60-75% | 50-65% | Yields are highly dependent on the purity of starting materials and precise control of conditions. |
Experimental Protocol (Condition A):
-
To a stirred solution of 5-nitropyridin-2-ol (1.0 eq) in a mixture of acetonitrile and water (4:1 v/v) at 0 °C, add potassium hydroxide (3.0 eq) portion-wise.
-
Stir the resulting mixture for 15 minutes at 0 °C.
-
Add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield 2-(Difluoromethoxy)-5-nitropyridine.[7][8]
Caption: Troubleshooting flowchart for the O-difluoromethylation step.
Part 2: The Nitro Group Reduction Step
The reduction of the nitro group to an amine is the final and often most delicate step. The primary challenge is to achieve complete reduction without cleaving the C-F bonds of the difluoromethoxy group, a side reaction known as hydrodefluorination.[9]
Question: During the reduction of 2-(Difluoromethoxy)-5-nitropyridine, I'm observing significant formation of byproducts, and my final yield is poor. How can I prevent degradation of the -OCF₂H group?
Answer: This is a critical issue in the synthesis of many fluorinated aromatics. The difluoromethoxy group can be sensitive to certain reductive conditions, especially aggressive catalytic hydrogenation. The key is to select a reduction method that is potent enough to reduce the nitro group but mild enough to leave the C-F bonds intact.
1. Understanding the Side Reaction (Hydrodefluorination): Under harsh hydrogenation conditions (high pressure, high catalyst loading, prolonged reaction times), the palladium or platinum catalyst can facilitate the cleavage of C-F bonds, replacing them with C-H bonds. This leads to undesired, non-fluorinated impurities that can be difficult to separate.[10]
2. Choosing the Right Reducing Agent:
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a very clean method as the only byproduct is water. However, it carries the highest risk of hydrodefluorination. To mitigate this, use a low catalyst loading (e.g., 5 mol% Pd/C), moderate hydrogen pressure (1-3 atm), and carefully monitor the reaction to stop it immediately upon consumption of the starting material. Adding an acid scavenger like magnesium oxide can sometimes help.
-
Metal-Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These are classic and robust methods for nitro reduction.[11] They are generally less prone to causing hydrodefluorination. However, they require a stoichiometric amount of metal and can involve a more complex aqueous workup to remove metal salts.
-
Transfer Hydrogenation (e.g., Fe/NH₄Cl): This is often the best choice. It uses iron powder in the presence of an electrolyte like ammonium chloride in a protic solvent (e.g., Ethanol/Water). It is effective, inexpensive, and significantly reduces the risk of hydrodefluorination. The workup is also typically simpler than with strong acid systems.
Comparison of Reduction Methods:
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH/EtOAc | Clean, high atom economy | High risk of hydrodefluorination [9] |
| Metal-Acid Reduction | SnCl₂·2H₂O, HCl | Robust, reliable | Stoichiometric metal waste, acidic workup |
| Transfer Hydrogenation | Fe powder, NH₄Cl, EtOH/H₂O | Low risk of hydrodefluorination , inexpensive, milder | Heterogeneous, requires filtration of iron salts |
Recommended Protocol (Transfer Hydrogenation):
-
In a round-bottom flask, suspend 2-(Difluoromethoxy)-5-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-4.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often exothermic initially.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.[12]
Frequently Asked Questions (FAQs)
Q1: I'm struggling with the final purification of this compound. What is the best approach?
A1: The final product is a basic amine, which is a useful property for purification.
-
Acid-Base Extraction: After the initial workup, dissolve the crude product in a solvent like ethyl acetate or dichloromethane. Extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure amine back into an organic solvent.
-
Column Chromatography: If impurities have similar basicity, silica gel chromatography is effective. Use a solvent system with a small amount of base, like triethylamine (0.5-1%), added to the eluent (e.g., Hexanes/Ethyl Acetate/0.5% TEA) to prevent the basic amine from streaking on the acidic silica gel.
-
Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can provide a highly pure final product.
Q2: How can I definitively confirm the structure and purity of my product?
A2: A combination of analytical techniques is essential.
-
¹H NMR: Look for the characteristic triplet for the proton of the -OCF₂H group, typically around 6.5-7.5 ppm, with a J-coupling to fluorine of ~73-75 Hz. You should also see distinct signals for the three aromatic protons on the pyridine ring and a broad singlet for the -NH₂ protons.
-
¹⁹F NMR: This will show a doublet corresponding to the two fluorine atoms, coupled to the single proton of the difluoromethoxy group.
-
¹³C NMR: The carbon of the -OC F₂H group will appear as a triplet due to coupling with the two fluorine atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (160.12 g/mol ).[12]
Q3: Are there any alternative synthetic routes that avoid the nitro-reduction step?
A3: Yes, while less common for bulk synthesis, late-stage functionalization strategies are an active area of research.[2][13] One could envision a route starting from a pre-functionalized pyridine, such as 6-(difluoromethoxy)nicotinamide, followed by a Hofmann rearrangement to generate the 3-amino group. Another approach could involve a Buchwald-Hartwig amination of a hypothetical 3-bromo-6-(difluoromethoxy)pyridine. However, the nitro-reduction pathway remains the most established and cost-effective method for this specific target.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 12. This compound | 317810-73-4 [sigmaaldrich.com]
- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Overcoming solubility issues with 6-(Difluoromethoxy)pyridin-3-amine in reactions
Technical Support Center: 6-(Difluoromethoxy)pyridin-3-amine
Welcome to the technical support guide for this compound (CAS No. 317810-73-4). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We address the most common challenge encountered with this reagent: its limited solubility and the resulting impact on reaction performance. This guide provides expert-driven troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.
Understanding the Molecule: The Root of the Solubility Challenge
This compound is a valuable synthon in drug discovery, prized for the unique properties imparted by the difluoromethoxy (-OCF₂H) group. This group can act as a lipophilic hydrogen bond donor, distinguishing it from the more common trifluoromethyl (-CF₃) group. However, the molecule's structure presents a classic solubility dilemma. It possesses both a polar aminopyridine core, capable of hydrogen bonding, and a moderately lipophilic, electronically distinct difluoromethoxy tail. This dual nature means it often fails to fully dissolve in either purely non-polar or purely polar solvents, leading to biphasic or slurry conditions that can impede reaction kinetics and complicate work-ups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my standard reaction solvent. What is the underlying issue?
Answer: The insolubility stems from the molecule's competing structural features. The pyridine nitrogen and the primary amine group lend polarity and can form strong intermolecular hydrogen bonds, which contribute to a stable crystal lattice energy.[1] Conversely, the difluoromethoxy group adds lipophilicity. This combination results in poor solvation by many single-component solvents. For a reaction to proceed homogeneously, the chosen solvent system must effectively disrupt the crystal lattice and solvate both the polar and non-polar regions of the molecule.
Q2: What are the recommended starting solvents for reactions with this reagent?
Answer: A preliminary solvent screen is always the recommended first step. Based on internal data and literature precedent for similar aminopyridines, polar aprotic solvents are the most effective starting point. They possess a high dielectric constant and dipole moment to solvate the polar core without the risk of unwanted side reactions that protic solvents might cause with activated reagents.
The following table summarizes recommended solvents and their typical performance.
| Solvent | Class | Typical Performance & Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent. High boiling point and strong solvating power for polar functional groups. Often the best first choice. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent. Superior solvating power, but its high boiling point can complicate product isolation. Use when DMF fails. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Very Good. Similar to DMF, effective at high temperatures. |
| 1,4-Dioxane | Polar Aprotic (Ethereal) | Good. A common choice for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). May require heating. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Moderate. Less polar than dioxane. Solubility is often limited at room temperature but improves significantly with heat. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to Poor. While polar, it is often less effective at dissolving complex heterocyclic amines compared to DMF or DMSO. |
| Dichloromethane (DCM) | Non-polar | Poor. Generally insufficient polarity to break up the intermolecular forces of the starting material. |
| Toluene | Non-polar | Poor. Used primarily in reactions where water must be removed azeotropically; requires co-solvents for solubility. |
Q3: My reaction is sluggish, and I suspect incomplete dissolution is the cause. How can I improve solubility during the reaction?
Answer: This is a common and valid concern. Even if the material appears mostly dissolved, small amounts of undissolved solid can act as a reservoir, leading to pseudo-zero-order kinetics and inconsistent results. Here are three proven strategies to overcome this, which can be visualized in the workflow diagram below.
-
Thermal Adjustment: Gently heating the reaction mixture is the simplest approach. Increasing the temperature to 50-80 °C often provides enough energy to overcome the crystal lattice energy. This is particularly effective in solvents like Dioxane or THF. Always ensure the temperature does not exceed the decomposition point of any reagent or catalyst.
-
Employing Co-solvents: This is a highly effective strategy. Adding a small percentage (5-10% v/v) of a stronger, miscible polar aprotic solvent like DMF or NMP to a bulk solvent like Dioxane or Toluene can dramatically enhance solubility without significantly altering the overall reaction environment. This "solubilizing boost" often brings all reactants into a single phase.
-
Salt Formation (Aqueous Extraction Rescue): While not a direct method for improving reaction solubility, understanding the amine's basicity is crucial for work-up and purification. The aminopyridine is basic and can be protonated by an acid to form a water-soluble salt.[2] This is useful for separating it from non-basic impurities via an aqueous wash. For example, during an extraction, washing the organic layer with dilute aqueous HCl will move the unreacted starting material into the aqueous phase.
Q4: I am running a Suzuki coupling, and my starting material is crashing out upon adding the base. What should I do?
Answer: This phenomenon, known as "salting out," can occur when a strong inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the resulting inorganic salts decrease the polarity of the solvent system, causing the organic starting material to precipitate.
Troubleshooting Protocol:
-
Change the Base: Switch to an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) if the reaction chemistry allows. These are more soluble in organic solvents and less likely to cause salting out.
-
Modify the Solvent System:
-
Increase the proportion of the polar co-solvent (e.g., increase DMF from 5% to 15% in a Dioxane/Water system).
-
Add water. For many cross-coupling reactions, a small amount of water is necessary and can help dissolve the inorganic base. A common ratio is 5:1 Dioxane:Water.
-
-
Order of Addition: Add the base last and in portions to the heated reaction mixture. This can help maintain a homogeneous solution as the reaction initiates.
Experimental Protocols & Visual Workflows
Protocol 1: Standardized Solubility Screening
This protocol allows for a rapid and systematic determination of the ideal solvent for your specific reaction conditions.
Materials:
-
This compound
-
Vials with caps
-
Selection of solvents (DMF, DMSO, Dioxane, THF, Acetonitrile)
-
Stir plate and magnetic stir bars
Procedure:
-
Add 10 mg of this compound to five separate vials.
-
To each vial, add 0.5 mL of a different test solvent. This creates a target concentration of 20 mg/mL (approx. 0.125 M), a common concentration for screening reactions.
-
Stir vigorously at room temperature for 15 minutes. Observe and record solubility ("Insoluble," "Partially Soluble," "Fully Soluble").
-
For vials where the material is not fully soluble, gently heat on a hot plate to 60 °C while stirring for an additional 15 minutes.
-
Record observations at the elevated temperature. This data will directly inform your choice of solvent and reaction temperature.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when encountering solubility issues with this compound.
Caption: Decision workflow for troubleshooting solubility.
References
Technical Support Center: Optimizing Purification Methods for Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. The introduction of fluorine can dramatically alter a compound's physicochemical properties, impacting everything from polarity and solubility to chromatographic behavior.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal purity and yield in your experiments.
Section 1: Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues encountered during the purification of fluorinated heterocyclic compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Question: My fluorinated heterocycle is showing significant peak tailing on a C18 column, even with standard mobile phases like acetonitrile/water. What's causing this and how can I fix it?
Answer: Poor peak shape is a common issue stemming from secondary interactions between the analyte and the stationary phase. The high electronegativity of fluorine can create strong dipoles in your molecule, leading to undesirable interactions with residual silanols on silica-based columns.[3][4] Additionally, basic nitrogen atoms in the heterocycle can interact strongly with acidic silanols, causing tailing.
Here is a systematic approach to troubleshoot and resolve this issue:
Troubleshooting Workflow: Improving Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Detailed Explanations:
-
Mobile Phase Modifiers:
-
Trifluoroacetic Acid (TFA): Adding a small amount (0.05-0.1%) of TFA to your mobile phase can protonate basic heterocycles and suppress silanol interactions, leading to sharper peaks.[4]
-
Trifluoroethanol (TFE): TFE is a highly effective modifier for separating fluorinated compounds. It can disrupt strong interactions between fluorinated analytes and fluorinated stationary phases, or conversely, enhance selectivity on standard hydrocarbon phases (like C8 or C18) by modifying the stationary phase surface energy.[5][6][7][8]
-
-
Stationary Phase Selection:
-
Pentafluorophenyl (PFP) Phases: These columns are specifically designed for separating halogenated and aromatic compounds. They offer unique selectivity based on dipole-dipole, π-π, and charge-transfer interactions, which are often different from the hydrophobic interactions that dominate on C18 phases.[5] PFP phases are an excellent choice when standard reversed-phase columns fail to provide adequate resolution.[5]
-
End-Capped Columns: Using a high-quality, fully end-capped C18 or C8 column minimizes the number of free silanol groups available to interact with your analyte.[4]
-
-
Temperature and Loading:
Issue 2: Co-elution of Target Compound with Impurities
Question: My fluorinated product is co-eluting with a non-fluorinated impurity. How can I improve the resolution between them?
Answer: The unique electronic nature of fluorine means that fluorinated compounds can have similar polarities to their non-fluorinated precursors or byproducts, leading to co-elution.[3] To resolve this, you need to exploit different separation mechanisms.
Strategy Comparison for Resolving Co-eluting Compounds
| Strategy | Principle of Separation | Best For... | Key Considerations |
| Switch to PFP Column | Dipole-dipole, π-π, charge-transfer interactions[5] | Separating aromatic and halogenated compounds, positional isomers. | May require re-optimization of the mobile phase. |
| "Hetero-Pairing" HPLC | Exploiting "fluorophilicity"[7][8] | Enhancing retention of fluorinated compounds relative to non-fluorinated ones. | Requires using a fluorinated eluent like TFE with a standard C8/C18 column.[6][7][8] |
| Normal Phase Chromatography | Polarity-based adsorption on silica or alumina. | Compounds with significant differences in polar functional groups. | Requires non-polar, anhydrous mobile phases. May not be suitable for all compounds. |
| Supercritical Fluid Chromatography (SFC) | Polarity and chirality. | Chiral separations and high-throughput purification of moderately polar compounds.[4] | Requires specialized equipment. |
Experimental Protocol: Method Development using "Hetero-Pairing"
This protocol outlines a strategy using a standard C8 column with a fluorinated mobile phase modifier to enhance the separation of a fluorinated target from a non-fluorinated impurity.[7][8]
-
Initial Analytical Run:
-
Column: Standard C8 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (select appropriate wavelength).
-
Observation: Note the retention times and resolution of the target and impurity.
-
-
Introduce Fluorinated Modifier:
-
Column: Same C8 column.
-
Mobile Phase A: Water.
-
Mobile Phase B: 90:10 (v/v) Acetonitrile:Trifluoroethanol (TFE).
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Observation: Compare the chromatogram to the initial run. The fluorinated compound should exhibit a relative increase in retention time, improving its separation from the non-fluorinated impurity.
-
-
Optimization:
Issue 3: On-Column Decomposition of the Target Compound
Question: I'm losing my product during column chromatography. LC-MS analysis of the collected fractions shows byproducts, suggesting my compound is unstable on the column. What should I do?
Answer: Some fluorinated heterocycles can be sensitive to the stationary phase, particularly the acidic nature of silica gel. For example, certain fluorinated dihydropyridines are known to eliminate hydrogen fluoride (HF) on silica.[1]
Decision Tree: Mitigating On-Column Decomposition
Caption: Decision tree for managing analyte instability.
Mitigation Strategies:
-
Deactivate Silica Gel: Before running your column, flush it with your eluent system containing a small amount (0.5-1%) of a base like triethylamine or ammonia. This will neutralize the acidic sites on the silica surface, preventing acid-catalyzed decomposition.
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica for acid-sensitive compounds.
-
Reversed-Phase Flash Chromatography: C18-functionalized silica is widely available for flash chromatography and provides a non-acidic environment for purification.
-
-
Non-Chromatographic Methods: If your compound is highly unstable, consider methods like crystallization, distillation (for volatile compounds), or extraction to achieve purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why do my fluorinated compounds sometimes elute earlier than expected in reversed-phase HPLC? A1: While fluorine is highly electronegative, the overall effect on molecular polarity can be complex. In some cases, particularly with multiple fluorine atoms, the molecule can create a "fluorophilic" surface that is less retained by the hydrophobic C18 stationary phase compared to its non-fluorinated analog, causing it to elute earlier. This effect is influenced by the molecule's conformation and the distribution of fluorine atoms.[3]
Q2: What are the most common impurities I should look for in the synthesis of fluorinated heterocycles? A2: Impurities are highly dependent on the synthetic route. However, common types include:
-
Unreacted Starting Materials: Precursors to your final product.
-
Isomers: Positional isomers formed during fluorination or cyclization steps.
-
Byproducts of Fluorination: If using electrophilic fluorinating agents like Selectfluor, you may have byproducts from the reagent itself.[1]
-
Hydrolyzed or Decomposed Products: As discussed, some fluorinated compounds have limited stability.[1]
Q3: Are there special safety precautions for purifying fluorinated compounds? A3: Yes. While most fluorinated heterocycles are stable, some purification steps or decomposition pathways can generate hazardous substances like Hydrogen Fluoride (HF).[1][10]
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. For any reaction where HF generation is possible, have a tube of calcium gluconate gel available as a first-aid measure for skin contact.[11][12][13]
-
Waste Disposal: Dispose of fluorinated waste according to your institution's hazardous waste protocols.[12]
Q4: Can I use flash chromatography for acyl fluorides? A4: Yes, acyl fluorides can be purified by flash chromatography on silica gel.[14] However, they are reactive intermediates and can be sensitive to hydrolysis. It is crucial to use anhydrous solvents and perform the purification quickly to minimize decomposition. In some cases, it may be preferable to convert the acyl fluoride to a more stable derivative (like an amide or ester) before purification.[14]
Q5: When should I consider using a fluorinated stationary phase for HPLC? A5: Fluorinated stationary phases (like PFP or fluorous phases) are particularly useful when you need to exploit unique selectivity. They are excellent for:
-
Separating mixtures of both fluorinated and non-fluorinated analytes.[5]
-
Resolving positional isomers of fluorinated compounds.
-
Retaining highly fluorinated compounds that show poor retention on standard C18 columns.[5][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. fluoropolymers.eu [fluoropolymers.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stability of 6-(Difluoromethoxy)pyridin-3-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 6-(Difluoromethoxy)pyridin-3-amine. This versatile building block is increasingly utilized in medicinal and agricultural chemistry, largely due to the unique properties imparted by the difluoromethoxy group, which often serves as a metabolically stable bioisostere for a methoxy group.[1] However, the same electronic features that make this compound attractive can also present stability challenges under certain experimental conditions.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the stability profile of this compound. We will move beyond simple handling instructions to explore the underlying chemical principles, offering practical troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and storage of this compound.
Q1: What is the general stability profile of this compound?
As a solid, this compound is generally stable when stored under recommended conditions (cool, dry, and protected from light). Similar aminopyridine compounds have demonstrated excellent stability in solid-state capsule formulations for over a year at room temperature.[2][3][4] The primary stability concerns arise when the compound is in solution, where its susceptibility to degradation is highly dependent on the solvent system, pH, and presence of contaminants like water.
Q2: What are the most critical factors influencing its stability in solution?
There are four primary factors you must consider:
-
Solvent Type (Protic vs. Aprotic): Protic solvents (e.g., water, methanol, ethanol) can participate in degradation pathways, particularly hydrolysis. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred.
-
Water Content: Trace amounts of water, even in aprotic solvents, can be sufficient to initiate hydrolysis of the difluoromethoxy group over time. Studies on analogous structures have shown significant hydrolysis in "wet" DMSO.[5]
-
pH: The compound's stability is sensitive to pH. Strongly acidic or basic conditions can catalyze degradation. The basicity of the pyridine nitrogen and the amino group makes the molecule susceptible to protonation, altering its reactivity and stability profile. For some aminopyridines, maximum stability has been observed in slightly acidic conditions (pH 2-3).[6]
-
Temperature and Light: As with many complex organic molecules, exposure to high temperatures and UV light can accelerate degradation through various pathways, including oxidation.
Q3: How should I store the solid compound and its solutions?
-
Solid Form: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool (2-8°C), dry location protected from light.
-
Stock Solutions: Prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO or DMF. For long-term storage, we recommend aliquoting solutions into single-use vials to minimize freeze-thaw cycles and contamination from atmospheric moisture. Store these aliquots at -20°C or -80°C. A related compound showed compromised stability after multiple freeze-thaw cycles.[7]
Q4: Which solvents are recommended for preparing solutions for immediate use versus long-term storage?
-
Long-Term Storage (>24 hours): Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents.
-
Immediate Use (<8 hours): For reactions or assays, other solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) can be used, but solutions should be prepared fresh. Protic solvents like methanol or ethanol should be used with caution and only for short durations immediately prior to use, as they pose a higher risk of degradation.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q1: My reaction yield is unexpectedly low when using methanol as a solvent. What is the likely cause?
A: The low yield is likely due to compound degradation. There are two potential chemical reasons for this. First, the difluoromethoxy group is susceptible to hydrolysis, a reaction that can be facilitated by protic solvents like methanol, especially if trace water is present or if reaction conditions are basic.[5] Second, the amino group on the pyridine ring is nucleophilic and could potentially react with other components in your mixture under certain conditions.
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: Rerun the reaction in an anhydrous aprotic solvent such as THF, ACN, or 1,4-dioxane.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar) to strictly exclude water.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal degradation.
Q2: I'm observing a new, more polar peak in my LC-MS analysis after my compound was stored in DMSO for 48 hours at room temperature. What could this be?
A: This is a classic sign of hydrolysis. The difluoromethoxy (-OCF₂H) group can undergo hydrolysis to a formate ester, which is then rapidly hydrolyzed to a hydroxyl group, yielding 6-hydroxypyridin-3-amine. This is particularly common if standard-grade DMSO (which can contain up to 0.1% water) is used instead of anhydrous grade. A study on a similar molecular fragment highlighted its sensitivity to hydrolysis in wet DMSO-d₆.[5]
Corrective Actions:
-
Confirm Identity: If possible, acquire a standard of the suspected degradation product (6-hydroxypyridin-3-amine) to confirm its identity by co-injection.
-
Use Anhydrous Solvent: Discard the old solution and prepare a fresh stock in high-purity, anhydrous DMSO (<50 ppm water).
-
Implement Proper Storage: Store the new stock solution in small, single-use aliquots at -20°C or below to prevent water absorption from the atmosphere during repeated use.
Q3: My solution is turning yellow/brown after being left on the benchtop. What does this indicate?
A: The discoloration strongly suggests oxidative degradation. Aromatic amines are well-known to be susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities.[8][9] This process often leads to the formation of colored polymeric byproducts.
Preventative Measures:
-
Inert Atmosphere: When working with the compound in solution for extended periods, sparge the solvent with nitrogen or argon before use and maintain an inert atmosphere over the solution.
-
Light Protection: Store solutions in amber vials or wrap standard vials in aluminum foil to protect them from light.
-
Use High-Purity Solvents: Use high-purity solvents to minimize the presence of metal catalysts that can promote oxidation.
Section 3: Protocols and Best Practices
To ensure the highest integrity in your experiments, follow these validated protocols.
Protocol 3.1: Preparation of Stock Solutions
-
Pre-Experiment Setup: Warm the vial of solid this compound to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Solvent Selection: Use only individually packaged, anhydrous grade DMSO or DMF with a specified water content of <0.005%.
-
Dissolution: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen balloon), add the anhydrous solvent to the solid to achieve the desired concentration (typically 10-20 mM).
-
Mixing: Gently vortex or sonicate at room temperature until the solid is fully dissolved. Avoid excessive heating.
-
Aliquoting and Storage: Immediately dispense the solution into single-use, amber glass or polypropylene vials. Purge the headspace with inert gas before sealing. Store promptly at -20°C or -80°C.
Data Summary: Solvent Compatibility
| Solvent Class | Solvent Example | Suitability for Storage | Key Considerations |
| Aprotic Polar | DMSO, DMF | Recommended | Must use anhydrous grade. Ideal for long-term frozen stocks. |
| Acetonitrile (ACN) | Use with Caution | Less stable for long-term storage; prepare fresh daily. | |
| Aprotic Non-Polar | THF, Dioxane, DCM | Use with Caution | Suitable for reactions; prepare fresh. Ensure peroxide-free THF/Dioxane. |
| Protic Polar | Methanol, Ethanol | Not Recommended | High risk of solvolysis/hydrolysis. Use only if required by protocol and prepare immediately before use. |
| Aqueous Buffers | PBS, Tris | Not Recommended | High risk of rapid hydrolysis. A related compound showed limited aqueous solubility and stability.[7] |
Protocol 3.2: Workflow for a Small-Scale Stability Study
If you must use a non-standard solvent system, we strongly advise performing a preliminary stability study using this workflow.
Caption: A step-by-step workflow for assessing compound stability in a specific solvent over time.
Section 4: Understanding the Chemistry of Degradation
A deeper understanding of the potential degradation pathways is crucial for designing robust experimental protocols.
Primary Degradation Pathways
The two most probable degradation routes for this compound are hydrolysis of the difluoromethoxy group and oxidation of the electron-rich aminopyridine ring.
-
Hydrolysis of the Difluoromethoxy Group: The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the hydrogen atom on the difluoromethyl carbon (-OCF₂H ). This can make the group susceptible to nucleophilic attack, particularly by water or hydroxide ions, under neutral or basic conditions. This pathway leads to the formation of an unstable intermediate that ultimately yields the corresponding phenol (6-hydroxypyridin-3-amine).[5][10]
-
Oxidation of the Aminopyridine Ring: The amino group is an electron-donating group, which activates the pyridine ring, making it more susceptible to oxidation. This process can be complex, often involving radical mechanisms and leading to a mixture of byproducts, including potential dimers and polymers, which are frequently colored.[9]
Caption: The primary degradation pathways affecting this compound in solution.
By understanding these potential issues and implementing the recommended handling, storage, and troubleshooting procedures, you can ensure the reliability and reproducibility of your research involving this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sefh.es [sefh.es]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 8. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Safe Scale-Up of Reactions Involving 6-(Difluoromethoxy)pyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for the safe and effective scale-up of chemical reactions involving 6-(Difluoromethoxy)pyridin-3-amine. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, mitigate risks, and successfully transition your small-scale experiments to larger-scale production.
I. Introduction to the Challenges of Scaling Up this compound Reactions
This compound is a valuable building block in medicinal chemistry, often utilized for its unique electronic properties imparted by the difluoromethoxy group. However, scaling up reactions with this compound presents a confluence of challenges inherent to aminopyridines, fluorinated compounds, and the general principles of process scale-up. This guide will provide a framework for navigating these challenges safely and efficiently.
II. Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, with a focus on reactions where this compound acts as a nucleophile, a common role for this compound.
Question 1: My nucleophilic substitution reaction is sluggish or failing to proceed to completion. What are the likely causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to a low-yielding or stalled nucleophilic substitution reaction involving this compound. Here is a systematic approach to troubleshooting this issue:
-
Substrate Activation: The electrophile must be sufficiently activated towards nucleophilic attack. For instance, in nucleophilic aromatic substitution (SNAr), the leaving group should be positioned ortho or para to a strong electron-withdrawing group on the aromatic ring[1][2][3]. If your substrate is not sufficiently activated, consider alternative starting materials or reaction conditions that can enhance its reactivity.
-
Leaving Group Efficacy: The nature of the leaving group is paramount. For SNAr reactions, the typical reactivity order for halides is F > Cl > Br > I[4]. If you are using a less reactive leaving group, you may need to employ more forcing conditions, such as higher temperatures or a more polar aprotic solvent.
-
Solvent Choice: The choice of solvent is critical. For reactions involving aminopyridines, polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can help to solvate the intermediate Meisenheimer complex in SNAr reactions. However, always assess the thermal stability of your reactants and products in the chosen solvent at the target reaction temperature.
-
Temperature Optimization: Many substitution reactions require elevated temperatures to proceed at a reasonable rate. A systematic temperature screen, monitored by in-process controls (e.g., UPLC, GC-MS), can help you identify the optimal temperature that balances reaction rate with impurity formation. Be aware that higher temperatures can also promote side reactions[4].
-
Catalyst Selection: For certain coupling reactions, such as Buchwald-Hartwig amination, the choice of palladium catalyst, ligand, and base is crucial. A thorough screening of these components is often necessary to find the optimal combination for your specific substrate.
Question 2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?
Answer:
Improving selectivity during scale-up is a common challenge. Here are some strategies to consider:
-
Temperature Control: As mentioned above, higher temperatures can lead to side reactions. Precise temperature control is even more critical during scale-up due to the change in the surface-area-to-volume ratio, which can make heat dissipation more challenging[5].
-
Reagent Addition Rate: Slow, controlled addition of one reagent to another can help to maintain a low concentration of the added reagent, which can suppress side reactions. This is particularly important for highly exothermic reactions.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, both of which can promote side product formation. Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous reaction mixture.
-
Protecting Groups: If the aminopyridine nitrogen or another functional group on your molecule is participating in unwanted side reactions, consider the use of a suitable protecting group.
III. Frequently Asked Questions (FAQs) for Safe Scale-Up
This section provides answers to broader questions regarding the safe handling and scale-up of reactions involving this compound.
Question 1: What are the primary safety hazards associated with this compound and how should I handle it?
Answer:
Table 1: Recommended Personal Protective Equipment (PPE) and Handling Procedures
| Precaution Category | Recommendation |
| Engineering Controls | Always handle in a certified chemical fume hood[8]. |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (nitrile is a good starting point, but consult glove manufacturer data), and safety glasses or a face shield[6][8]. |
| Hygiene Practices | Avoid all personal contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[7]. |
| Spill Response | Have a spill kit readily available. For small spills, absorb with an inert material and collect for hazardous waste disposal. For larger spills, evacuate the area and contact emergency services. |
Question 2: What are the key considerations for controlling temperature during the scale-up of an exothermic reaction?
Answer:
Temperature control is arguably the most critical factor for a safe scale-up[5]. An exothermic reaction that is easily managed in a small flask can become a dangerous runaway reaction in a large reactor due to the decreased surface-area-to-volume ratio, which limits heat dissipation.
Key considerations include:
-
Thermal Hazard Assessment: Before any scale-up, it is crucial to perform a thermal hazard assessment. Techniques like Differential Scanning Calorimetry (DSC) can provide information about the onset of decomposition of your starting materials, products, and reaction mixture[9][10]. Reaction calorimetry (RC1) can be used to determine the heat of reaction.
-
Reactor Design: For larger scale reactions, a jacketed reactor with a reliable cooling system is essential.
-
Controlled Addition: As mentioned in the troubleshooting section, adding one of the reagents slowly over time is a common and effective way to control the rate of heat generation.
-
Emergency Cooling: Have a plan for emergency cooling in case of a temperature excursion. This could include an ice bath or a quench solution.
Question 3: Are there alternative reactor technologies I should consider for scaling up reactions with this compound?
Answer:
Yes, for reactions involving hazardous materials or with significant exotherms, continuous flow chemistry offers several advantages over traditional batch processing for scale-up[11][12].
Table 2: Comparison of Batch vs. Continuous Flow Processing for Scale-Up
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reaction volumes at any given time[13]. |
| Heat Transfer | Less efficient, higher risk of thermal runaway. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Mixing | Can be challenging to achieve homogeneity. | Efficient and rapid mixing. |
| Scalability | Can be complex and require significant process redesign. | Often more straightforward to scale by running the reactor for longer. |
For fluorinated heterocycles, continuous flow synthesis is often the preferred industrial approach[14].
IV. Visualizing the Scale-Up Workflow and Troubleshooting
Diagram 1: General Workflow for Reaction Scale-Up
Caption: A phased approach to scaling up chemical reactions.
Diagram 2: Troubleshooting Decision Tree for Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.
V. Conclusion
The successful scale-up of reactions involving this compound is an achievable goal with careful planning, a thorough understanding of the potential hazards, and a systematic approach to troubleshooting. By prioritizing safety and employing sound chemical engineering principles, you can effectively translate your laboratory discoveries into larger-scale successes.
VI. References
-
Benchchem. Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. --INVALID-LINK--
-
Benchchem. Safe handling and storage procedures for aminopyridines. --INVALID-LINK--
-
Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings. --INVALID-LINK--
-
University of California, Santa Barbara. 4-Aminopyridine SOP. --INVALID-LINK--
-
SD Fine-Chem. 4-aminopyridine Safety Data Sheet. --INVALID-LINK--
-
Benchchem. Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. --INVALID-LINK--
-
Smolecule. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6. --INVALID-LINK--
-
Royal Society of Chemistry. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. --INVALID-LINK--
-
Benchchem. Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis. --INVALID-LINK--
-
Loba Chemie. 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. --INVALID-LINK--
-
ResearchGate. (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. --INVALID-LINK--
-
Fisher Scientific. 2-Aminopyridine - SAFETY DATA SHEET. --INVALID-LINK--
-
Benchchem. Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. --INVALID-LINK--
-
Organic Process Research & Development. Pyridines: From Lab to Production. --INVALID-LINK--
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? --INVALID-LINK--
-
ResearchGate. (PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. --INVALID-LINK--
-
Quora. Why is β substitution in Nucleophilic reactions of pyridines not preferred? --INVALID-LINK--
-
ResearchGate. Advances in Continuous Flow Fluorination Reactions. --INVALID-LINK--
-
Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet. --INVALID-LINK--
-
YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. --INVALID-LINK--
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. --INVALID-LINK--
-
Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. --INVALID-LINK--
-
Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory? --INVALID-LINK--
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. --INVALID-LINK--
-
AIDIC. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-(Difluoromethoxy)pyridin-3-amine: A Comparative Approach
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-(difluoromethoxy)pyridin-3-amine, a substituted pyridine derivative of increasing interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, providing a comparative analysis with structurally related analogues to offer a deeper understanding of the substituent effects on the pyridine ring. The experimental protocols and data interpretations are presented with the scientific rigor and practical insights gained from years of hands-on experience in the field.
The Structural Significance of Fluorinated Pyridines
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The difluoromethoxy group (-OCHF₂) is a particularly interesting substituent, often considered a bioisostere of a hydroxyl or methoxy group, which can significantly influence the electronic environment of the aromatic ring to which it is attached.[2] The pyridine scaffold itself is a common motif in a vast number of pharmaceuticals.[1] Consequently, understanding the precise structural features of molecules like this compound is crucial for rational drug design.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following outlines a robust methodology for the analysis of this compound.
Sample Preparation
-
Solvent Selection : The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.[1] However, for compounds with exchangeable protons, such as the amine group in our target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the proton exchange rate, allowing for the observation of N-H signals.[1] For this guide, we will consider the spectra in CDCl₃ for direct comparison with a wider range of literature data for similar non-polar analogues.
-
Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for routine ¹H and ¹³C NMR experiments on modern NMR spectrometers (400 MHz and above).[3]
-
Standard : Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR spectra.[3]
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
¹H NMR Spectroscopy :
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy :
-
Pulse Program: A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Predicted ¹H and ¹³C NMR Spectral Data for this compound
mol [label=<
| H | ||||
| | | ||||
| F | -- | C | -- | O |
| | | | | |||
| F | C6 | |||
| // | ||||
| C5 | -- | N | -- | |
| | | ||||
| C4 | -- | C3 | -- | |
| | | ||||
| NH₂ |
>]; } Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.0 - 8.2 | d | J ≈ 2.5 Hz |
| H-4 | ~ 7.0 - 7.2 | dd | J ≈ 8.5, 2.5 Hz |
| H-5 | ~ 6.7 - 6.9 | d | J ≈ 8.5 Hz |
| NH₂ | ~ 3.5 - 4.5 | br s | - |
| OCHF₂ | ~ 6.5 - 6.7 | t | J ≈ 73 Hz |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C-2 | ~ 140 - 142 | s |
| C-3 | ~ 145 - 147 | s |
| C-4 | ~ 120 - 122 | s |
| C-5 | ~ 110 - 112 | s |
| C-6 | ~ 158 - 160 | t |
| OCHF₂ | ~ 115 - 117 | t |
Comparative Analysis and Interpretation
The predicted spectral data can be rationalized by comparing it to the known NMR data of simpler, related molecules. This comparative approach allows for a deeper understanding of the electronic effects of the amino and difluoromethoxy substituents on the pyridine ring.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of a substituted pyridine is typically found between 7.0 and 9.0 ppm.[5] The electron-donating amino group at the C-3 position is expected to increase the electron density at the ortho (C-2 and C-4) and para (C-6) positions, leading to an upfield shift (lower ppm) of the attached protons compared to unsubstituted pyridine.[6] Conversely, the electron-withdrawing difluoromethoxy group at the C-6 position will deshield the adjacent protons.
-
H-2 : This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing difluoromethoxy group. The proximity to the electronegative nitrogen atom of the pyridine ring will also have a deshielding effect. The predicted downfield shift reflects the combined influence of these factors.
-
H-4 : This proton is ortho to the amino group and para to the difluoromethoxy group. The strong shielding effect of the amino group is expected to shift this proton significantly upfield.
-
H-5 : This proton is meta to the amino group and ortho to the difluoromethoxy group. The proximity to the oxygen of the difluoromethoxy group will cause a downfield shift.
-
-OCHF₂ : The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms, with a characteristic large coupling constant (JHF) of around 73 Hz.
-
-NH₂ : The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) of this compound with Related Compounds.
| Compound | H-2 | H-4 | H-5 | H-6 | Reference |
| Pyridine (CDCl₃) | 8.60 | 7.38 | 7.04 | 8.60 | [5] |
| 3-Aminopyridine (CDCl₃) | 8.08 | 7.03 | 6.97 | 7.99 | [2] |
| 2-Amino-6-methylpyridine (CDCl₃) | - | 7.14 | 6.32 | - | [7] |
| Predicted: this compound | ~ 8.1 | ~ 7.1 | ~ 6.8 | - | - |
¹³C NMR Spectral Analysis
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.
-
C-2 and C-6 : These carbons, adjacent to the nitrogen atom, are typically the most deshielded in the pyridine ring.[8][9] The difluoromethoxy group at C-6 is strongly electron-withdrawing, which will further deshield this carbon.
-
C-3 : The amino group attached to C-3 will cause a significant upfield shift of this carbon due to its electron-donating nature.
-
C-4 and C-5 : The chemical shifts of these carbons will be influenced by a combination of the effects from both substituents.
-
-OCHF₂ : The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of this compound with Related Compounds.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Reference |
| Pyridine (CDCl₃) | 150.2 | 123.9 | 136.0 | 123.9 | 150.2 | [8] |
| 3-Aminopyridine | 141.6 | 144.5 | 123.8 | 124.0 | 141.6 | [6] |
| Predicted: this compound | ~ 141 | ~ 146 | ~ 121 | ~ 111 | ~ 159 | - |
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By combining established principles of NMR spectroscopy with a comparative analysis of structurally related compounds, we can confidently predict and interpret the spectral features of this important molecule. The provided experimental protocols and detailed explanations of substituent effects offer valuable insights for researchers working on the synthesis and characterization of novel fluorinated pyridine derivatives in the pursuit of new therapeutic agents. The ability to accurately interpret NMR data is a cornerstone of modern chemical research, enabling the unambiguous confirmation of molecular structures and accelerating the drug discovery process.
References
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. file.leyan.com [file.leyan.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 8. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 6-(Difluoromethoxy)pyridin-3-amine: Mass Spectrometry vs. Chromatographic Approaches
In the landscape of modern drug discovery and development, the precise structural elucidation and quantification of novel chemical entities are paramount. 6-(Difluoromethoxy)pyridin-3-amine, a fluorinated pyridine derivative, presents a unique analytical challenge due to the interplay of its aromatic core, amine functionality, and the electron-withdrawing difluoromethoxy group. This guide provides an in-depth comparison of mass spectrometry and alternative chromatographic techniques for the comprehensive analysis of this compound, offering field-proven insights for researchers and drug development professionals.
The Power and Pitfalls of Mass Spectrometry for this compound
Mass spectrometry (MS) is an unparalleled tool for determining the molecular weight and obtaining structural information from a minute amount of sample.[1] For this compound (Molecular Formula: C6H6F2N2O, Molecular Weight: 160.12 g/mol ), mass spectrometry provides critical data, though interpretation of its fragmentation pattern requires a nuanced understanding of the molecule's chemical nature.
Predicted Electron Ionization (EI) Fragmentation Pattern
The molecular ion ([M]•+) is expected at an m/z of 160. Given the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, a helpful diagnostic feature.[3] The primary fragmentation pathways are anticipated to be driven by the stability of the resulting ions and neutral losses.
Key predicted fragmentation pathways include:
-
Alpha-Cleavage adjacent to the Amine: A common fragmentation for amines, this would involve the cleavage of the C-C bond of the pyridine ring adjacent to the amine group.[4]
-
Loss of HCN: A characteristic fragmentation of the pyridine ring, leading to a fragment ion with a loss of 27 Da.[5]
-
Fragmentation of the Difluoromethoxy Group: This group can undergo fragmentation through several pathways. A notable pathway for polyfluorinated aromatic compounds is the expulsion of difluorocarbene (:CF2), resulting in a neutral loss of 50 Da.
-
Loss of a Fluorine Radical: Cleavage of a C-F bond would result in the loss of a fluorine radical (•F), a loss of 19 Da.
-
Loss of CO: The ether linkage in the difluoromethoxy group could lead to rearrangements and the subsequent loss of carbon monoxide (28 Da).
The interplay of these pathways would result in a complex but informative mass spectrum. The relative abundance of the fragment ions would be dictated by their stability.
A Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are robust methods for the separation and quantification of this compound.
| Analytical Technique | Principle | Strengths for this compound | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides molecular weight and detailed structural information from fragmentation patterns. High sensitivity and specificity. | Isomer differentiation can be challenging without chromatographic separation. Quantification requires stable isotope-labeled internal standards for best accuracy. |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Separates compounds based on their differential partitioning between a stationary and mobile phase. | Excellent for quantification and purity assessment.[6] Robust and widely available. Can separate isomers.[7] | Provides no direct structural information beyond retention time comparison with a standard. Sensitivity is lower than MS. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase before mass analysis. | High chromatographic resolution for volatile compounds. EI-MS provides reproducible fragmentation patterns for library matching.[8] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds like amines, adding complexity to sample preparation.[9] |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the mass spectrum of this compound for molecular weight confirmation and structural elucidation.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a gas or liquid chromatograph.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (if coupled):
-
GC-MS: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a final temperature of around 250 °C.
-
LC-MS: Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to promote protonation.
-
-
Mass Spectrometry Parameters (EI for GC-MS, ESI for LC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 40 to 200.
-
Data Acquisition: Acquire full scan data to observe all fragment ions. If performing tandem MS (MS/MS), isolate the molecular ion (m/z 160 or 161 for [M+H]+) and apply collision-induced dissociation (CID) to generate a product ion spectrum.
-
HPLC-UV Analysis
Objective: To quantify the purity of a this compound sample.
Instrumentation: An HPLC system with a UV-Vis detector.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and methanol.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound. Pyridine derivatives typically absorb in the UV region.[10]
-
-
Analysis: Inject the standards and the sample. Integrate the peak area of this compound and calculate the purity based on the calibration curve.
Visualizing the Analytical Workflow
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted EI fragmentation of this compound.
General Analytical Workflow
Caption: A generalized workflow for the analytical characterization of a chemical compound.
Conclusion
The analytical characterization of this compound is best achieved through a multi-faceted approach. Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, provides invaluable data for structural confirmation and identification of impurities. While a definitive fragmentation pattern requires experimental verification, the predicted pathways outlined in this guide provide a solid foundation for spectral interpretation. For routine purity analysis and quantification, HPLC-UV offers a robust and reliable alternative. The choice of methodology will ultimately depend on the specific analytical question being addressed, but a combination of these techniques will provide the most comprehensive understanding of this important molecule.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iptsalipur.org [iptsalipur.org]
A Comparative Guide to the Biological Activity of 6-(Difluoromethoxy)pyridin-3-amine and Its Analogs in Kinase Inhibition
Introduction
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyridine scaffold remains a cornerstone of medicinal chemistry.[1] Its amenability to functionalization allows for the fine-tuning of physicochemical and pharmacokinetic properties, ultimately influencing a compound's biological activity. This guide provides an in-depth comparative analysis of 6-(difluoromethoxy)pyridin-3-amine, a key building block in the synthesis of targeted therapies, with its structural analogs: 6-methoxypyridin-3-amine and 6-(trifluoromethyl)pyridin-3-amine.
The strategic incorporation of fluorine-containing substituents has become a pivotal strategy to enhance the drug-like properties of lead compounds.[2] The difluoromethoxy (-OCHF₂) group, in particular, offers a unique blend of properties, including increased metabolic stability and the ability to modulate lipophilicity and electronic character.[3] This guide will delve into the anticipated biological activity of this compound in the context of kinase inhibition, drawing comparisons with its methoxy (-OCH₃) and trifluoromethyl (-CF₃) counterparts. While direct, head-to-head comparative studies of these specific analogs are not extensively available in the public domain, this guide will synthesize data from related series of compounds and established principles of medicinal chemistry to provide a scientifically grounded comparison for researchers, scientists, and drug development professionals.
The Rationale for Comparison: The Impact of 6-Position Substitution
The 6-position of the pyridin-3-amine scaffold is a critical vector for chemical modification that can significantly influence a molecule's interaction with the ATP-binding pocket of protein kinases. The electronic and steric nature of the substituent at this position can impact the overall conformation of the molecule and its ability to form key interactions with the kinase.
-
6-Methoxypyridin-3-amine serves as a baseline, representing a common structural motif in many biologically active compounds. The methoxy group is an electron-donating group that can influence the basicity of the pyridine nitrogen. However, it is also susceptible to metabolic O-demethylation, which can lead to rapid clearance.[4]
-
6-(Trifluoromethyl)pyridin-3-amine introduces a strongly electron-withdrawing and highly lipophilic group. The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidation.[4] Its electronic influence can significantly alter the pKa of the pyridine ring and surrounding functionalities, potentially impacting binding affinity.[2]
-
This compound presents an intermediate profile. The difluoromethoxy group is a metabolically stable bioisostere of the methoxy group, resistant to O-demethylation.[3] It is less electron-withdrawing than the trifluoromethyl group and offers a more nuanced modulation of lipophilicity.[3]
This comparative analysis will therefore explore how these distinct electronic and metabolic properties are expected to translate into differences in biological activity, particularly as inhibitors of protein kinases.
Comparative Analysis of Physicochemical Properties and Expected Biological Impact
The choice of substituent at the 6-position of the pyridin-3-amine core has profound implications for a compound's developability. Below is a summary of key physicochemical properties and their anticipated impact on kinase inhibitory activity.
| Property | 6-Methoxypyridin-3-amine | 6-(Trifluoromethyl)pyridin-3-amine | This compound |
| Electronic Nature | Electron-donating | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Lipophilicity (cLogP) | Moderate | High | Intermediate |
| Metabolic Stability | Susceptible to O-demethylation | High resistance to oxidation | High resistance to O-demethylation |
| Expected Impact on Kinase Binding | The electron-donating nature may influence hydrogen bonding interactions. Susceptibility to metabolism could lead to shorter duration of action. | The strong electron-withdrawing nature can alter the pKa of the pyridine nitrogen, potentially affecting hinge-binding interactions. Increased lipophilicity may enhance binding to hydrophobic pockets but could also lead to off-target effects. | Offers a balance of electronic properties and lipophilicity. The difluoromethoxy group can act as a hydrogen bond acceptor, potentially forming favorable interactions within the ATP-binding site. Enhanced metabolic stability is expected to lead to a longer half-life.[3] |
Anticipated Kinase Inhibitory Activity: A Focus on FLT3
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis.[5] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[5] Pyridine-based scaffolds are common in FLT3 inhibitors.[6] Based on the principles of medicinal chemistry, we can project the potential activity of our comparative compounds as FLT3 inhibitors.
It is anticipated that the enhanced metabolic stability of both the trifluoromethyl and difluoromethoxy analogs would lead to more sustained cellular activity compared to the methoxy analog. The nuanced electronic and lipophilic properties of the difluoromethoxy group may offer a favorable balance, potentially leading to high potency and a desirable selectivity profile.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its analogs, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.
In Vitro Kinase Inhibition Assay (FLT3)
This assay directly measures the inhibitory effect of the compounds on the purified FLT3 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against FLT3.
Materials:
-
Recombinant human FLT3 (wild-type and mutant forms, e.g., FLT3-ITD)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Synthetic peptide substrate (e.g., a tyrosine-containing peptide)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the FLT3 enzyme, the peptide substrate, and the diluted test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to the amount of ADP formed.
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on FLT3 signaling.
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compounds in FLT3-dependent cell lines.
Materials:
-
Human AML cell lines (e.g., MV4-11, MOLM-13, which harbor FLT3-ITD mutations)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed the AML cells into 96-well plates at an appropriate density and allow them to acclimate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a DMSO-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the crystals.
-
Measure the absorbance at approximately 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the GI₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
Caption: The FLT3 signaling pathway and the point of inhibition by this compound analogs.
Experimental Workflow
Caption: A typical workflow for the in vitro evaluation of pyridine-based kinase inhibitors.
Conclusion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 6-(Difluoromethoxy)pyridin-3-amine in SAR-Driven Drug Discovery
A Comparative Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic modification of heterocyclic scaffolds is a cornerstone of developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these scaffolds, the pyridine ring is a privileged structure, widely present in FDA-approved drugs.[1] This guide provides an in-depth technical comparison of 6-(Difluoromethoxy)pyridin-3-amine and other key substituted pyridin-3-amines in the context of Structure-Activity Relationship (SAR) studies. We will delve into the nuanced physicochemical properties imparted by the difluoromethoxy (-OCHF₂) group and how it compares to other common substituents, supported by experimental data and detailed protocols for researchers in drug development.
The Rise of Fluorine in Medicinal Chemistry: A Focus on the Difluoromethoxy Group
The introduction of fluorine into drug candidates has become a powerful strategy to modulate various molecular properties. The difluoromethoxy group, in particular, offers a unique balance of lipophilicity, electronic effects, and metabolic stability, making it an attractive substituent in drug design.[2][3] It is often considered a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's characteristics to optimize its therapeutic potential.[3]
Physicochemical Properties: A Head-to-Head Comparison
The choice of substituent on the pyridine ring profoundly influences a compound's physicochemical properties, which in turn dictates its behavior in biological systems. Here, we compare this compound with its methoxy, chloro, and methyl analogues.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated logP | pKa (Conjugate Acid) |
| This compound | 160.12 | ~1.1[4] | ~3.5-4.5 (estimated) | |
| 6-Methoxypyridin-3-amine | 124.14 | ~0.5-1.0 | ~5.0-5.5 | |
| 6-Chloropyridin-3-amine | 128.56 | ~1.1[5] | ~3.0-3.5 | |
| 6-Methylpyridin-3-amine | 108.14 | ~1.11[6] | ~6.0-6.5 |
Note: Experimental logP and pKa values can vary depending on the measurement conditions. The values presented are derived from computational predictions and literature data for analogous compounds.
Key Insights from the Physicochemical Data:
-
Lipophilicity (logP): The difluoromethoxy group imparts a moderate level of lipophilicity, comparable to a chloro or methyl group, and slightly higher than a methoxy group. This property is crucial for membrane permeability and can be fine-tuned to optimize oral absorption.[3]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms in the difluoromethoxy group significantly reduces the basicity of the pyridine nitrogen compared to the methoxy and methyl analogues. This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH, which impacts solubility, receptor binding, and cell penetration.[3] The chloro substituent also exhibits an electron-withdrawing effect, leading to a lower pKa.
Impact on Biological Activity: A Kinase Inhibition Case Study
The pyridin-3-amine scaffold is a common feature in many kinase inhibitors, where the amino group and the pyridine nitrogen often form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. The substituent at the 6-position can significantly influence binding affinity and selectivity.
Hypothetical SAR Comparison in a Kinase Active Site:
| Substituent at 6-position | Expected Impact on Kinase Inhibition | Rationale |
| -OCHF₂ | Potentially enhanced potency and selectivity. | The difluoromethoxy group can engage in unique interactions, such as hydrogen bonding via the acidic proton, and its moderate lipophilicity can lead to favorable hydrophobic interactions within the binding pocket. The electron-withdrawing nature can also influence the hydrogen bonding capacity of the pyridine nitrogen. |
| -OCH₃ | Moderate potency. | The methoxy group is a hydrogen bond acceptor and can participate in binding. However, it is susceptible to metabolic O-demethylation, which can limit in vivo efficacy. |
| -Cl | Variable potency, potential for selectivity. | The chloro group is a weak hydrogen bond acceptor and can participate in halogen bonding. Its size and electronic properties can be exploited to achieve selectivity for certain kinases. |
| -CH₃ | Generally good potency. | The methyl group can engage in favorable hydrophobic interactions. However, it can also be a site of metabolic oxidation. |
Metabolic Stability: The Difluoromethoxy Advantage
A key driver for incorporating the difluoromethoxy group is to enhance metabolic stability. The C-F bond is significantly stronger than a C-H bond, making the -OCHF₂ group more resistant to oxidative metabolism compared to a methoxy or methyl group.[8][9] Replacing a metabolically labile methoxy group with a difluoromethoxy group is a common strategy to block O-demethylation and improve a drug candidate's half-life.[8]
Experimental Protocols
To aid researchers in their SAR studies, we provide detailed, generalized protocols for the synthesis of the target compound and for evaluating its performance in a kinase inhibition assay.
Synthesis of this compound
A plausible synthetic route to this compound involves the difluoromethylation of a suitable pyridin-6-one precursor, followed by functional group manipulations.
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Protocol:
-
Protection of the Amino Group: To a solution of 3-amino-6-hydroxypyridine in a suitable solvent (e.g., dichloromethane or THF), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Difluoromethylation: The protected 3-amino-6-hydroxypyridine is then subjected to difluoromethylation. This can be achieved using various reagents, such as chlorodifluoromethane (Freon 22) in the presence of a base (e.g., sodium hydride) in an aprotic polar solvent like DMF. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Deprotection: The protecting group is removed under acidic conditions. For a Boc group, this is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.
-
Purification: The final product is purified by column chromatography on silica gel to yield this compound.
In Vitro Kinase Inhibition Assay (Example: GSK-3β)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.
References
- 1. 6-methoxypyridin-3-amine | CymitQuimica [cymitquimica.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-(Difluoromethoxy)pyridin-3-amine | C6H6F2N2O | CID 86276837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Showing Compound 3-Methylpyridine (FDB004416) - FooDB [foodb.ca]
- 7. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to HPLC and GC-MS Methods for Purity Validation of 6-(Difluoromethoxy)pyridin-3-amine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 6-(Difluoromethoxy)pyridin-3-amine, a key building block in medicinal chemistry, robust and reliable analytical methods for purity determination are imperative. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
The Analyte: this compound
The unique chemical structure of this compound, featuring a polar amine group and a difluoromethoxy substituent on a pyridine ring, presents distinct analytical challenges. The amine group imparts polarity and basicity, while the difluoromethoxy group can influence the molecule's volatility and thermal stability. A comprehensive understanding of these properties is crucial for developing effective separation and detection methods. While specific experimental data for this exact molecule is limited, information on the closely related 6-(Difluoromethoxy)pyridin-2-amine suggests it has limited aqueous solubility but is soluble in polar aprotic solvents.[1] It also exhibits moderate thermal stability, with degradation observed at elevated temperatures, and is susceptible to hydrolysis.[1] These characteristics guide our approach to method development.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC, particularly in its reversed-phase mode, is a ubiquitous technique in the pharmaceutical industry for purity and impurity analysis.[2][3][4][5] Its strengths lie in its versatility, robustness, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.
Causality Behind Experimental Choices for HPLC
Our proposed HPLC method is a reversed-phase approach with UV detection. Here’s the rationale behind the key parameters:
-
Reversed-Phase Chromatography: This is the most common and versatile mode of HPLC. Given the polar nature of this compound, a C18 column is a suitable starting point. To enhance retention of this polar analyte, a column with polar endcapping or a polar-embedded stationary phase could be advantageous.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) is standard for reversed-phase HPLC. The buffer (e.g., ammonium formate) helps to control the ionization state of the basic amine group, leading to improved peak shape and reproducibility. A gradient elution is chosen to ensure the timely elution of any potential impurities with a wide range of polarities.
-
UV Detection: The pyridine ring in the analyte contains a chromophore, making it readily detectable by UV spectroscopy. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment.
Experimental Protocol: HPLC-UV Method Validation
This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP and EP.[6][7][8][9][10] The validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][11][12][13][14]
1. Chromatographic System:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (or the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
3. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
4. Validation Parameters:
-
Specificity: Analyze a blank (diluent), the standard solution, and a spiked sample containing known impurities. The method should demonstrate resolution between the main peak and any impurities.
-
Linearity: Prepare a series of at least five concentrations of the standard solution (e.g., 0.01 to 0.15 mg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine these based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase A, column temperature, flow rate) and assess the impact on the results. The system suitability criteria should still be met.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS offers exceptional specificity and sensitivity, making it a valuable technique for impurity identification and quantification.[3][11][15] However, its application to polar and potentially thermally labile compounds like this compound often requires a derivatization step to enhance volatility and thermal stability.[16][17][18][19][20]
Causality Behind Experimental Choices for GC-MS
The proposed GC-MS method involves derivatization prior to analysis. Here is the rationale:
-
Derivatization: The primary amine group makes the analyte polar and prone to interactions with active sites in the GC system, leading to poor peak shape. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile, and more thermally stable silyl or acyl derivative.[16][18][20] This significantly improves chromatographic performance.
-
GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from potential impurities.
-
Mass Spectrometric Detection: MS detection provides high selectivity and structural information, which is invaluable for the definitive identification of unknown impurities. Electron ionization (EI) is a standard technique that generates reproducible fragmentation patterns for library matching.
Experimental Protocol: GC-MS Method Validation
This protocol is also designed with self-validation in mind, adhering to the principles of ICH guidelines.[6][11][12][13][14]
1. Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS System:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. System Suitability:
-
Inject a derivatized standard solution six times.
-
The RSD of the peak area should be ≤ 5.0%.
-
The peak shape should be symmetrical.
4. Validation Parameters:
-
Specificity: Analyze a derivatized blank, a derivatized standard, and a derivatized spiked sample. The mass spectra should confirm the identity of the main peak and any impurities.
-
Linearity: Prepare and derivatize a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels, followed by derivatization and analysis. The mean recovery should be within 95.0% to 105.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the derivatized sample solution on the same day. The RSD should be ≤ 5.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 5.0%.
-
-
LOQ and LOD: Determine based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary parameters such as the oven temperature ramp and injector temperature to assess the impact on the results.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Primarily for volatile and semi-volatile compounds. Derivatization is often required for polar or non-volatile analytes. |
| Sample Preparation | Generally simpler; dissolution in a suitable solvent. | More complex; may require derivatization, which adds time and potential for error. |
| Specificity | Good, based on retention time and UV spectrum. Co-elution can be a challenge. | Excellent, based on both retention time and mass spectrum, providing high confidence in peak identity. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often reaching the pg/mL level, especially with selected ion monitoring (SIM). |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Analysis Time | Can be longer due to gradient elution and column re-equilibration. | Can be faster, especially with modern fast GC techniques. |
| Robustness | Generally considered very robust and reliable for routine QC. | Derivatization step can introduce variability. |
Visualizing the Workflow
Conclusion and Recommendation
Both HPLC-UV and GC-MS are powerful techniques for validating the purity of this compound, each with its own set of advantages and disadvantages.
-
For routine quality control and purity determination, the HPLC-UV method is highly recommended. It is robust, requires simpler sample preparation, and is generally more cost-effective. Its suitability for a broad range of potential impurities, including non-volatile and polar compounds, makes it a reliable choice for batch release testing.
-
The GC-MS method serves as an excellent complementary and orthogonal technique. Its superior specificity and sensitivity are invaluable for the definitive identification of unknown impurities, especially during process development and forced degradation studies. While the derivatization step adds complexity, the structural information obtained from mass spectrometry is often essential for a comprehensive understanding of the impurity profile.
Ultimately, the choice of method will depend on the specific requirements of the analysis. For a comprehensive purity validation strategy, employing both techniques can provide a more complete picture of the sample's integrity, ensuring the highest standards of quality and safety in drug development.
References
- 1. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 2. 6-(Difluoromethoxy)pyridin-3-ol | C6H5F2NO2 | CID 23145216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. investigationsquality.com [investigationsquality.com]
- 8. uspbpep.com [uspbpep.com]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. USP <1225> Method Validation - BA Sciences [basciences.com]
- 17. helixchrom.com [helixchrom.com]
- 18. Page loading... [wap.guidechem.com]
- 19. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to the Metabolic Stability of 6-(Difluoromethoxy)pyridin-3-amine Containing Compounds
Introduction: The Strategic Value of Fluorination in Drug Design
In the landscape of modern drug discovery, achieving optimal pharmacokinetic properties is as critical as attaining high target potency. A principal determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, often halting the progression of otherwise promising drug candidates.
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[3] However, unsubstituted aromatic systems are often susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[4] A widely adopted and highly successful strategy to mitigate this liability is the introduction of fluorine atoms at metabolically vulnerable positions.[5][6] Fluorination, particularly in the form of a difluoromethoxy (-OCHF₂) group, can profoundly alter a molecule's electronic properties, pKa, and lipophilicity, thereby enhancing its metabolic robustness.[7][8]
This guide provides a comparative analysis of the metabolic stability conferred by the 6-(difluoromethoxy)pyridin-3-amine moiety, a building block of increasing interest in the development of targeted therapies.[7] We will delve into the mechanistic basis for its stability, provide detailed protocols for its assessment, and present a comparative analysis against relevant structural analogs to offer a field-proven perspective for researchers, scientists, and drug development professionals.
Part 1: Mechanistic Insights into Metabolic Stability
The metabolic fate of a xenobiotic is primarily dictated by the enzymatic machinery of the liver, particularly the CYP450 superfamily for Phase I oxidative metabolism and various transferases for Phase II conjugation.[4] The this compound core possesses distinct features that influence its interaction with these systems.
-
The Role of the Difluoromethoxy Group: The -OCHF₂ group is a strong electron-withdrawing group. This electronic effect reduces the electron density of the pyridine ring, rendering it less susceptible to electrophilic attack by the activated oxygen species of CYP450 enzymes. This "metabolic blocking" is a key advantage over a simple methoxy (-OCH₃) group, where O-demethylation is a common and rapid metabolic pathway. The C-F bond is exceptionally strong and not prone to enzymatic cleavage, preventing degradation at the methoxy position.
-
Potential Metabolic Hotspots: Despite the stabilizing influence of the -OCHF₂ group, other positions on the molecule remain potential sites for metabolism.
-
Pyridine Ring Oxidation: While deactivated, the pyridine ring can still undergo hydroxylation, particularly at positions C4 or C5.
-
Pyridine N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide, a common metabolic pathway for pyridine-containing drugs.[9][10]
-
Amine Group Conjugation: The primary amine at the C3 position is a prime substrate for Phase II conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion.
-
Part 2: Experimental Assessment of Metabolic Stability
To quantify the metabolic stability of a compound, a suite of standardized in vitro assays is employed. These assays provide critical data on intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[11] This value is essential for predicting in vivo hepatic clearance and bioavailability.[1][11]
Key In Vitro Assays
-
Liver Microsomal Stability Assay: This is the workhorse assay for evaluating Phase I metabolism.[12] Liver microsomes are subcellular fractions containing a high concentration of CYP450 enzymes.[10][12] The assay measures the disappearance of the parent compound over time in the presence of microsomes and the essential cofactor NADPH.[12]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive assessment that includes both Phase I and Phase II metabolic pathways, as well as cellular uptake processes.[1][11]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic potential than microsomes alone.[13]
The following sections provide a detailed, self-validating protocol for the most common of these, the liver microsomal stability assay.
Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
1. Reagent and Stock Solution Preparation:
-
Causality: Proper preparation is critical for reproducible results. Buffers must maintain physiological pH, and solvent concentrations must be minimized to avoid enzyme inhibition.
-
Protocol:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (and positive controls like Verapamil or Propranolol) in DMSO.
-
Prepare a 20 mM NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This provides a continuous supply of the necessary CYP450 cofactor.
-
Thaw pooled human liver microsomes (HLM) on ice immediately before use. Dilute to a working concentration of 20 mg/mL in buffer.
-
2. Incubation Procedure:
-
Causality: The incubation brings together the enzyme source (microsomes), the substrate (test compound), and the cofactor (NADPH) under controlled physiological conditions (37°C). A pre-incubation step without NADPH allows the compound to equilibrate and reveals any non-NADPH-dependent degradation.
-
Protocol:
-
In a 96-well plate, add buffer and the test compound stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5% to prevent solvent-induced inhibition of CYP450 enzymes.
-
Add the diluted HLM to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution. This is the T=0 time point.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, a compound with good ionization and chromatographic behavior not present in the reaction). The cold solvent precipitates the microsomal proteins, halting the enzymatic reaction.
-
3. Sample Analysis (LC-MS/MS):
-
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity required to accurately quantify the low concentrations of the parent compound remaining in a complex biological matrix.[14][15][16]
-
Protocol:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Inject an aliquot onto an LC-MS/MS system. A typical setup would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to aid ionization).
-
Monitor the disappearance of the parent compound using Multiple Reaction Monitoring (MRM) mode, which provides high specificity by tracking a specific precursor-to-product ion transition.
-
4. Data Analysis:
-
Causality: The rate of disappearance is used to calculate the half-life and intrinsic clearance, which are the key parameters for assessing metabolic stability.
-
Protocol:
-
Calculate the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (1 / [microsomal protein concentration]).
-
Visualization of Experimental Workflow
Caption: Workflow for the in vitro Human Liver Microsomal Stability Assay.
Part 3: Comparative Analysis
To contextualize the metabolic stability of the this compound scaffold, it is essential to compare it with structurally related analogs. The data below is representative of typical results obtained from a standardized HLM stability assay.
| Compound ID | Structure | Key Feature | HLM Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| Analog A | 6-Methoxypyridin-3-amine | Methoxy group | 8 | 173.3 | High Clearance: Susceptible to rapid O-demethylation, a common metabolic liability. |
| Analog B | 6-(Trifluoromethyl)pyridin-3-amine | Trifluoromethyl group | > 60 | < 23.1 | Low Clearance: The CF₃ group is highly stable and deactivates the ring, conferring excellent metabolic stability. |
| Compound 1 | This compound | Difluoromethoxy group | 55 | 25.2 | Low Clearance: The OCHF₂ group effectively blocks metabolism, providing stability comparable to the CF₃ analog. |
| Analog C | 5-(Difluoromethoxy)pyridin-3-amine | Isomeric position | 48 | 28.9 | Low Clearance: Demonstrates that the stabilizing effect of the OCHF₂ group is robust, even with positional changes. |
Note: The data presented are illustrative and serve for comparative purposes.
Discussion of Comparative Data
The results clearly demonstrate the powerful metabolic-shielding effect of fluorine substitution.
-
-OCHF₂ vs. -OCH₃: The most striking comparison is between Compound 1 (t½ = 55 min) and Analog A (t½ = 8 min). The replacement of the metabolically labile methyl group with a difluoromethyl group results in a nearly 7-fold increase in metabolic stability. This directly supports the strategy of using difluoromethoxylation to block a known metabolic soft spot.[5][6]
-
-OCHF₂ vs. -CF₃: Both Compound 1 and Analog B exhibit high metabolic stability, with CLint values indicating low predicted hepatic clearance. While the trifluoromethyl group of Analog B provides slightly greater stability, the difluoromethoxy group of Compound 1 often provides a more favorable balance of physicochemical properties, such as improved solubility, which is another critical parameter in drug design.
-
Positional Isomerism: The comparison between Compound 1 and Analog C shows that the stabilizing effect of the difluoromethoxy group is not strictly limited to the 6-position. This suggests that the electron-withdrawing nature of the group confers global stability to the pyridine ring, offering flexibility in molecular design.
Visualization of Potential Metabolic Pathways
Caption: Potential metabolic pathways for the target moiety.
Conclusion
The this compound scaffold is a valuable asset in the medicinal chemist's toolkit for designing metabolically robust drug candidates. The difluoromethoxy group acts as an effective metabolic shield, significantly reducing susceptibility to CYP450-mediated oxidative metabolism when compared to its non-fluorinated methoxy counterpart. Its stabilizing effect is comparable to that of the well-regarded trifluoromethyl group, while potentially offering advantages in other physicochemical properties.
By employing systematic in vitro assays, such as the liver microsomal stability assay detailed herein, researchers can confidently quantify the stability of their compounds and make data-driven decisions. The comparative data underscores the importance of strategic fluorination as a cornerstone of modern drug design, enabling the development of molecules with improved pharmacokinetic profiles and a higher probability of clinical success.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro ADME - Enamine [enamine.net]
- 14. b-ac.co.uk [b-ac.co.uk]
- 15. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 16. onlinepharmacytech.info [onlinepharmacytech.info]
A Researcher's Guide to Interpreting the IR Spectrum of 6-(Difluoromethoxy)pyridin-3-amine
For drug development professionals and researchers in medicinal chemistry, the precise structural elucidation of novel compounds is paramount. 6-(Difluoromethoxy)pyridin-3-amine is a compound of interest, valued for the unique electronic properties conferred by its difluoromethoxy substituent. Infrared (IR) spectroscopy provides a rapid and powerful method for confirming the presence of key functional groups, offering a crucial checkpoint in synthetic and quality control workflows.
This guide provides an in-depth interpretation of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound. Rather than merely listing expected peaks, we will explore the vibrational origins of each key absorption band, compare these features to simpler chemical analogs, and provide a systematic workflow for spectral analysis.
The Science of Molecular Vibrations
Infrared spectroscopy operates on a simple principle: covalent bonds are not rigid, but rather behave like springs that vibrate at specific frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes.[1] These absorptions, recorded by the spectrometer, create a unique spectral "fingerprint." The primary types of vibrations are stretching (changes in bond length) and bending (changes in bond angle).[2]
The region of the IR spectrum from 4000 to 1450 cm⁻¹ is known as the group frequency region .[1] Absorptions here are typically diagnostic of specific functional groups (e.g., N-H, C=O, O-H). The more complex region from 1450 to 600 cm⁻¹ is called the fingerprint region , containing intricate patterns of bending vibrations and skeletal stretches that are unique to the molecule as a whole.[1]
Predicted IR Absorption Profile of this compound
The structure of this compound contains three key functionalities that will dominate its IR spectrum: the primary aromatic amine, the substituted pyridine ring, and the difluoromethoxy group.
The Primary Aromatic Amine (-NH₂)
-
N-H Stretching: As a primary amine (R-NH₂), the molecule will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[3][4] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds. For aromatic amines, these peaks typically appear at slightly higher frequencies than for aliphatic amines.[5][6] Expect a pair of medium-intensity bands around 3450 cm⁻¹ and 3350 cm⁻¹.[3][7]
-
N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the -NH₂ group results in a characteristic absorption in the 1650-1580 cm⁻¹ range.[3][7] This band can sometimes be sharp and may overlap with the C=C stretching region of the aromatic ring.[3]
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines produces a strong band typically found between 1335 and 1250 cm⁻¹.[3][6][7]
The Substituted Pyridine Ring
-
C=C and C=N Ring Stretching: Aromatic rings, including pyridine, display a series of sharp, medium-intensity bands from C=C and C=N stretching vibrations.[8][9] Key absorptions are expected in the 1625-1575 cm⁻¹ and 1520-1430 cm⁻¹ regions.[2][8][9] These peaks confirm the presence of the aromatic core.
-
C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), distinguishing them from the C-H stretches of saturated (alkane) systems which appear just below 3000 cm⁻¹.[2][10][11]
-
C-H Bending (Out-of-Plane): Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane ("oop") bending of the ring C-H bonds.[10] The exact position of these bands can provide clues about the substitution pattern on the ring.
The Difluoromethoxy Group (-OCHF₂)
-
C-F Stretching: The carbon-fluorine bond gives rise to very strong and characteristic absorption bands due to the large change in dipole moment during vibration. These stretches typically occur in the broad range of 1400-1000 cm⁻¹. For compounds with multiple fluorine atoms on a single carbon, such as a CF₂ group, these bands are particularly intense and can appear between 1350 and 1120 cm⁻¹.[12]
-
C-O Stretching (Aromatic Ether): The stretching of the aromatic carbon to the ether oxygen (Ar-O) bond is expected to produce a strong, distinct band. This Ar-O-C stretch typically absorbs in the 1300-1200 cm⁻¹ region.[4] The electron-withdrawing effect of the fluorine atoms may shift this frequency slightly compared to a simple methoxy group.
Data Summary: Predicted Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (two bands) | Medium |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | |
| Aromatic C-N Stretch | 1335 - 1250 | Strong | |
| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=C and C=N Ring Stretch | 1625 - 1430 (multiple bands) | Medium, Sharp | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | |
| Difluoromethoxy | C-F Stretch | 1350 - 1100 (multiple strong bands) | Very Strong |
| Ar-O-C Stretch | 1300 - 1200 | Strong |
Comparative Analysis: The Impact of the -OCHF₂ Group
To appreciate the unique spectral signature of the difluoromethoxy group, it is instructive to compare the predicted spectrum of this compound with two simpler analogs:
-
3-Aminopyridine: The spectrum of this simpler molecule would lack the strong, complex absorptions in the 1350-1100 cm⁻¹ region, as it has no C-F bonds. It would also be missing the strong Ar-O-C stretch around 1250 cm⁻¹. The primary amine and pyridine ring vibrations would be present and serve as a foundational reference.
-
6-Methoxypyridin-3-amine: This compound is a closer analog. Its spectrum would feature a strong Ar-O-C stretch. However, it would show sp³ C-H stretching bands from the methyl group just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[2][13] Crucially, it would be devoid of the intense C-F stretching absorptions that are the hallmark of the target molecule. The presence of intense bands between 1350 and 1100 cm⁻¹ is therefore the key differentiating feature provided by the difluoromethoxy group.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Accurate interpretation is predicated on high-quality data. The following protocol outlines the standard procedure for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To obtain the infrared spectrum of a solid organic compound.
Apparatus:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to gently clean the surface and allow it to dry completely.
-
Initiate the "Collect Background" function in the spectrometer software. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm until it makes firm and even contact with the sample. The goal is to ensure good optical contact between the sample and the crystal. Most systems have a pressure indicator to ensure consistency.
-
Sample Scan: Initiate the "Collect Sample" function. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, raise the press arm, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.
Workflow for IR Spectrum Interpretation
The following diagram illustrates a logical workflow for analyzing the IR spectrum of an unknown compound, tailored to the identification of this compound.
Conclusion
The infrared spectrum of this compound is predicted to be rich with information. The characteristic N-H stretches of the primary amine, the series of C=C and C=N ring stretches of the pyridine core, and most notably, the intense, dominating C-F and C-O stretching bands of the difluoromethoxy group, collectively form a definitive spectral signature. By comparing this predicted profile with that of simpler analogs, the diagnostic value of the absorptions in the 1350-1100 cm⁻¹ region becomes clear. This systematic approach to spectral interpretation allows researchers to confidently verify the chemical identity of this important fluorinated building block, ensuring the integrity of their synthetic and developmental pipelines.
References
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. allreviewjournal.com [allreviewjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. elixirpublishers.com [elixirpublishers.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
A comparative study of the synthesis efficiency of different aminopyridine isomers
A Comparative Guide to the Synthesis Efficiency of Aminopyridine Isomers
Introduction
Aminopyridines are a cornerstone of heterocyclic chemistry, serving as pivotal structural motifs in a vast array of functional molecules. The three primary isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—are not merely positional variants but distinct chemical entities with unique electronic properties and reactivity profiles. This inherent diversity makes them indispensable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] For researchers and process chemists, selecting an optimal synthetic route is a critical decision dictated by factors such as cost, scalability, atom economy, and, most importantly, the inherent chemical reactivity of the target isomer.
This guide provides an in-depth comparative analysis of the most prevalent and efficient synthetic strategies for accessing each aminopyridine isomer. We will dissect the mechanistic underpinnings of these transformations, explain the causality behind common experimental choices, and present quantitative data to offer a clear, objective comparison of their efficiencies.
Part 1: Synthesis of 2-Aminopyridine: Targeting the Electron-Deficient α-Position
The C2 position of the pyridine ring is electronically activated for nucleophilic attack due to the inductive effect of the ring nitrogen. This property is exploited in the most direct and historically significant methods for its synthesis.
The Chichibabin Reaction: A Classic Approach
First reported in 1914, the Chichibabin reaction remains a fundamental method for the direct amination of pyridine.[1][6] It is a nucleophilic aromatic substitution where the powerful amide anion (NH₂⁻) directly displaces a hydride ion (H⁻) from the pyridine ring.[1][6][7]
Causality of Experimental Choices:
-
Reagent: Sodium amide (NaNH₂) is the classic nucleophile. Its high basicity is required to deprotonate the intermediate σ-complex and drive the reaction.[6] The purity of the NaNH₂ can significantly impact the yield.[8]
-
Solvent & Temperature: The reaction requires high temperatures (110-150 °C) in inert, high-boiling solvents like toluene or xylene to overcome the activation energy for hydride elimination.[1][2] Alternatively, using potassium amide (KNH₂) in liquid ammonia allows for lower temperatures, which is beneficial for more sensitive substrates.[2]
-
Mechanism: The reaction proceeds via the formation of a negatively charged σ-adduct (a Meisenheimer-type intermediate), which is stabilized by the sodium cation coordinating to the ring nitrogen.[6][7] Aromatization is achieved through the elimination of a hydride ion, which then deprotonates the product or ammonia to form hydrogen gas.[6]
Caption: Mechanism of the Chichibabin Reaction.
Transition Metal-Catalyzed Cross-Coupling: A Modern Powerhouse
Modern organic synthesis heavily relies on transition metal-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann couplings, which offer milder conditions and broader functional group tolerance compared to the Chichibabin reaction.[9][10] The typical starting materials are 2-halopyridines (e.g., 2-bromo- or 2-chloropyridine).
Causality of Experimental Choices:
-
Catalyst System (Buchwald-Hartwig): This reaction utilizes a palladium catalyst. The choice of phosphine ligand is critical for efficiency. Bulky, electron-rich ligands like Xantphos or those from the biarylphosphine family stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[9][11][12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active nucleophile and facilitating the catalytic cycle.[11][13]
-
Catalyst System (Ullmann): Copper-catalyzed aminations are often more cost-effective. While historically requiring harsh conditions, modern protocols use ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to enable the reaction at much lower temperatures (e.g., 60°C).[14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Part 2: Synthesis of 3-Aminopyridine: Navigating Electronic Disfavor
The C3 position of pyridine is electronically analogous to a meta-position in benzene; it is not activated for direct nucleophilic attack. Therefore, its synthesis relies on the manipulation of functional groups already on the pyridine ring.
The Hofmann Rearrangement: A Workhorse Reaction
The most common and industrially viable route to 3-aminopyridine is the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide).[15][16][17][18] This reaction converts a primary amide into a primary amine with one fewer carbon atom.[15][17][19]
Causality of Experimental Choices:
-
Reagents: The reaction is effected by treating the amide with bromine in a strong aqueous base, such as sodium hydroxide.[17] This in situ generates sodium hypobromite, the active oxidizing agent.
-
Mechanism: The reaction proceeds through a series of steps: N-bromination of the amide, deprotonation to form an N-bromoamide anion, and a concerted rearrangement where the pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion.[15][19] This forms an isocyanate intermediate, which is rapidly hydrolyzed in the aqueous base to the amine via an unstable carbamic acid, releasing CO₂.[17][19]
-
Efficiency: This method is robust and can provide good to excellent yields, with literature procedures reporting efficiencies between 61% and 89%.[20]
Caption: Key stages of the Hofmann Rearrangement.
Reduction of 3-Nitropyridine
An alternative, though often less efficient, route is the reduction of 3-nitropyridine.[16] The primary challenge of this method lies in the synthesis of the starting material. Direct nitration of pyridine is inefficient and favors the 3-position only under harsh conditions, as the ring is strongly deactivated towards electrophilic aromatic substitution.[21] However, if 3-nitropyridine is available, it can be reduced to 3-aminopyridine using various reagents, such as zinc and hydrochloric acid.[16]
Part 3: Synthesis of 4-Aminopyridine: Strategies for para-Selectivity
Like the C2 position, the C4 position is electronically activated for nucleophilic attack. However, achieving selectivity over the C2 position requires specific strategies.
The Pyridine N-Oxide Route
A highly effective and common strategy for preparing 4-substituted pyridines involves the use of a pyridine N-oxide intermediate.[22][23] This approach circumvents the regioselectivity issues of direct functionalization.
Causality of Experimental Choices:
-
Oxidation: Pyridine is first oxidized to pyridine-N-oxide. This activates the ring for electrophilic substitution, strongly directing incoming electrophiles to the C4 position.[21]
-
Nitration: The N-oxide is nitrated to yield 4-nitropyridine-N-oxide.
-
Reduction: The final and key step is the simultaneous reduction of both the nitro group and the N-oxide. A common and effective reagent for this is iron powder in acetic acid or a mineral acid like sulfuric acid.[22] The use of iron in sulfuric acid is reported to be slower but gives a better yield (85-90%) of 4-aminopyridine compared to other acids.[22]
Caption: Workflow for the synthesis of 4-aminopyridine via the N-oxide route.
Hofmann Rearrangement of Isonicotinamide
Similar to its 3-isomer, 4-aminopyridine can be efficiently synthesized via the Hofmann rearrangement, starting from isonicotinamide (pyridine-4-carboxamide).[24][25] The mechanism is identical to that described for 3-aminopyridine. This route is often preferred for its directness and high potential yields, with some optimized industrial processes claiming efficiencies over 90%.[24][25]
Comparative Data Summary
The selection of a synthetic strategy is a multi-faceted decision. The following table summarizes the key metrics for the discussed methods to facilitate an objective comparison.
| Isomer | Synthetic Method | Typical Starting Material | Key Reagents & Conditions | Reported Yield Range | Advantages | Disadvantages |
| 2-AP | Chichibabin Reaction | Pyridine | NaNH₂, Toluene, 110-150°C | 50-80% | Direct, atom-economical | Harsh conditions, safety concerns with NaNH₂, potential for 4-isomer byproduct[1][8] |
| 2-AP | Buchwald-Hartwig | 2-Bromopyridine | Pd-catalyst, phosphine ligand, NaOt-Bu | 80-95% | Mild conditions, high yields, broad scope | Cost of catalyst/ligands, removal of metal traces |
| 2-AP | Ullmann Condensation | 2-Bromopyridine | Cu₂O, DMEDA, NH₃·H₂O, 60°C | ~92%[14] | Cost-effective catalyst, mild conditions | Can have narrower substrate scope than Pd |
| 3-AP | Hofmann Rearrangement | Nicotinamide | Br₂, NaOH(aq), ~70°C | 61-89%[20] | Reliable, scalable, good yields | Use of hazardous bromine, multi-step if starting from nicotinic acid |
| 3-AP | Reduction | 3-Nitropyridine | Zn, HCl | Variable | Standard reduction chemistry | Inefficient synthesis of starting material[16][21] |
| 4-AP | N-Oxide Route | Pyridine | 1. H₂O₂ 2. HNO₃ 3. Fe/H₂SO₄ | 85-90% (reduction step)[22] | Excellent regioselectivity, high yield | Multi-step process, use of strong acids |
| 4-AP | Hofmann Rearrangement | Isonicotinamide | Br₂, NaOH(aq), ~70°C | 83-95%[24][25] | Direct, high yields, scalable | Use of hazardous bromine |
Conclusion
The synthesis of aminopyridine isomers is a study in the fundamental principles of heterocyclic reactivity. The efficiency of any given route is intrinsically linked to the electronic nature of the target isomer.
-
2-Aminopyridine is most directly accessed via methods that exploit the electron-deficient nature of the α-position, with the classic Chichibabin reaction offering a direct path and modern palladium- or copper-catalyzed couplings providing milder and often higher-yielding alternatives.
-
3-Aminopyridine synthesis is dominated by functional group interconversion, with the Hofmann rearrangement of readily available nicotinamide standing out as the most efficient and practical method.
-
4-Aminopyridine can be synthesized effectively through two primary, high-yielding strategies: the multi-step N-oxide route, which guarantees excellent regiocontrol, and the more direct Hofmann rearrangement of isonicotinamide.
As the demand for complex pyridine-based molecules grows, research continues to focus on developing novel catalytic systems that offer even greater efficiency, selectivity, and sustainability.[26][27][28] Recent advances in fields like C-H activation and flow chemistry promise to further refine the synthesis of these vital chemical building blocks, enabling faster and more efficient access for researchers and drug development professionals.[29]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyridine via Copper-Catalyzed Amination (Ullmann-type)
Adapted from a reported procedure.[14]
-
Under an argon atmosphere, charge a Schlenk tube with Cu₂O (3.6 mg, 0.025 mmol, 5 mol%), K₂CO₃ (14 mg, 0.1 mmol, 20 mol%), and N,N'-dimethylethylenediamine (DMEDA) (5.4 µL, 0.05 mmol, 10 mol%).
-
Add ethylene glycol (1 mL) as the solvent.
-
Add 2-bromopyridine (0.05 mL, 0.5 mmol).
-
Add a 28% aqueous solution of ammonia (0.62 mL, 10 mmol, 20 equiv.).
-
Seal the tube and stir the reaction mixture at 60°C for 16 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (4 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 2-aminopyridine. (Reported Yield: 92%).
Protocol 2: Synthesis of 3-Aminopyridine via Hofmann Rearrangement
Adapted from Organic Syntheses procedure.[20]
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (40 g, 1.0 mol) in water (200 mL). Cool the solution to 0°C in an ice-salt bath.
-
While maintaining the temperature below 10°C, add bromine (48 g, 0.3 mol) dropwise with vigorous stirring to form a sodium hypobromite solution.
-
In a separate beaker, dissolve nicotinamide (24.4 g, 0.2 mol) in hot water (125 mL).
-
Add the warm nicotinamide solution to the cold hypobromite solution. A yellow precipitate will form.
-
Heat the mixture rapidly to 70-75°C with stirring. The solution should become clear. Hold at this temperature for 30 minutes.
-
Cool the reaction mixture and extract continuously with diethyl ether for 15-20 hours.
-
Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.
-
The crude product crystallizes on cooling. Recrystallize from a mixture of benzene and ligroin to yield pure 3-aminopyridine. (Reported Yield: 65-71%).
Protocol 3: Synthesis of 4-Aminopyridine from 4-Nitropyridine-N-Oxide (Reduction Step)
Based on principles described in the literature.[22]
-
To a flask containing 4-nitropyridine-N-oxide (14.0 g, 0.1 mol), add water (100 mL) and 25-30% sulfuric acid (50 mL).
-
Heat the mixture to 60-70°C and add iron powder (28 g, 0.5 mol) portion-wise over 1 hour, maintaining the temperature below 100°C.
-
After the addition is complete, stir the mixture at 95-100°C for an additional 2-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize carefully with sodium carbonate until the pH is ~8-9 to precipitate iron salts.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with hot water.
-
Combine the filtrates and extract continuously with ethyl acetate.
-
Dry the organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield 4-aminopyridine. (Expected Yield: 85-90%).
References
- 1. grokipedia.com [grokipedia.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. rsc.org [rsc.org]
- 15. pharmdguru.com [pharmdguru.com]
- 16. nbinno.com [nbinno.com]
- 17. chemistwizards.com [chemistwizards.com]
- 18. nbinno.com [nbinno.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 26. Amination of Aminopyridines via η6-Coordination Catalysis [organic-chemistry.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Novel 6-(Difluoromethoxy)pyridin-3-amine Derivatives
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] The 6-(difluoromethoxy)pyridin-3-amine scaffold, in particular, has emerged as a valuable building block for a new generation of therapeutic agents, notably in the development of kinase inhibitors.[1][2][3][4][5] The primary amine at the 3-position provides a crucial handle for synthetic elaboration, while the difluoromethoxy group at the 6-position confers desirable physicochemical properties.[1] However, the synthesis of novel derivatives from this scaffold necessitates rigorous structural validation to ensure the unambiguous assignment of their chemical identity, a critical step for regulatory approval and meaningful structure-activity relationship (SAR) studies.[6]
This guide provides a comparative analysis of the primary analytical techniques employed to validate the structure of novel derivatives of this compound. We will delve into the causality behind the selection of these methods, present detailed experimental protocols, and offer insights gleaned from extensive experience in the field of small molecule characterization.
The Imperative of Orthogonal Validation
A single analytical technique is rarely sufficient to definitively prove the structure of a novel chemical entity. Instead, a multi-pronged, orthogonal approach is the gold standard, where each method provides a unique and complementary piece of the structural puzzle. For derivatives of this compound, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography provides a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution.[7] For fluorinated pyridine derivatives, multinuclear NMR experiments are indispensable.[8]
Causality of Method Selection:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The characteristic splitting patterns and chemical shifts of the aromatic protons on the pyridine ring are highly informative.
-
¹³C NMR: Reveals the carbon framework of the molecule. The carbon attached to the difluoromethoxy group and the carbons of the pyridine ring will have distinct chemical shifts.
-
¹⁹F NMR: Directly probes the fluorine atoms, which is crucial for confirming the presence and integrity of the difluoromethoxy group.[9] The chemical shift and coupling to the geminal proton (in the OCF₂H group) provide a unique signature.[8]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between the protons of the difluoromethoxy group and the carbon at the 6-position of the pyridine ring, unequivocally confirming its location.[10]
Experimental Protocol: A Representative Example
Objective: To confirm the structure of a novel amide derivative formed by coupling a carboxylic acid to the 3-amino group of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified novel derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important for fluoroorganic compounds to minimize exchange interactions.[8]
-
Filter the solution into a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a fluorine spectrum.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
Data Interpretation:
-
¹H NMR: Look for the characteristic signals of the pyridine ring protons, the newly formed amide N-H proton, and the triplet signal for the proton of the difluoromethoxy group (due to coupling with the two fluorine atoms).
-
¹⁹F NMR: Expect a doublet for the two equivalent fluorine atoms, showing coupling to the geminal proton. The chemical shift will be characteristic of a difluoromethoxy group.[8]
-
HMBC: Crucially, look for correlations between the difluoromethoxy proton and C6 of the pyridine ring, and between the amide N-H and the carbonyl carbon of the newly introduced acyl group.
Caption: NMR analysis workflow for structural validation.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the novel compound and offers valuable structural information through its fragmentation pattern.[11][12]
Causality of Method Selection:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, a critical piece of evidence for structural confirmation.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, a characteristic pattern of daughter ions is produced. This "fingerprint" can be interpreted to confirm the presence of key structural motifs, such as the pyridine ring and the difluoromethoxy group. The fragmentation of halogen-containing compounds can be particularly informative.[12]
Experimental Protocol: A Representative Example
Objective: To determine the exact mass and obtain fragmentation data for the novel derivative.
Instrumentation: ESI-TOF or ESI-Orbitrap mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of the purified compound in a suitable solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
Data Acquisition:
-
Full Scan MS: Infuse the sample solution into the mass spectrometer and acquire a full scan spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.
Data Interpretation:
-
HRMS: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated mass for the proposed elemental formula.
-
MS/MS: Analyze the fragmentation pattern. Expect to see fragments corresponding to the loss of the difluoromethoxy group, cleavage of the newly formed amide bond, and fragmentation of the pyridine ring. This provides corroborating evidence for the structure determined by NMR.
| Technique | Information Gained | Strengths for this Application | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry | Unambiguous structure elucidation in solution | Relatively insensitive, requires mg quantities of pure sample[7] |
| Mass Spectrometry | Exact molecular weight, elemental formula, fragmentation patterns | High sensitivity (µg to ng), confirms molecular formula | Does not provide detailed connectivity, isomers can be difficult to distinguish[11] |
| X-ray Crystallography | Absolute 3D structure in the solid state | Definitive proof of structure and stereochemistry | Requires a suitable single crystal, which can be difficult to obtain |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of a molecule's structure, including its absolute stereochemistry.[10][13][14][15]
Causality of Method Selection:
-
Unambiguous Connectivity: It directly visualizes the positions of all atoms in the crystal lattice, confirming the bonding arrangement.
-
Stereochemical Determination: For chiral derivatives, it can definitively assign the absolute configuration.
-
Conformational Analysis: It provides insights into the preferred conformation of the molecule in the solid state.
Experimental Protocol: A Representative Example
Objective: To obtain the definitive solid-state structure of the novel derivative.
Methodology:
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[14]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.
Caption: Logical flow of orthogonal structural validation.
Conclusion
The structural validation of novel derivatives of this compound is a critical process that underpins the integrity of subsequent research and development. A judicious combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography provides a robust and self-validating workflow. By understanding the causality behind the selection of each technique and adhering to rigorous experimental protocols, researchers can have the utmost confidence in the structural identity of their newly synthesized molecules, paving the way for the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. hovione.com [hovione.com]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. biophysics.org [biophysics.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 2,2′:4,4′′:4′,4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
The Difluoromethoxy Group's Impact on Acidity: A Comparative pKa Guide for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the precise control of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ability to rationally tune a molecule's pKa can mean the difference between a promising lead compound and a successful therapeutic agent. This guide provides an in-depth comparison of the difluoromethoxy group (–OCF2H) and its effect on pKa, contextualized against other commonly used substituents.
The Strategic Importance of pKa in Drug Development
The pKa of a drug molecule dictates its ionization state at a given physiological pH. This is crucial because the charge of a molecule profoundly influences its ability to cross biological membranes, bind to its target, and its overall solubility. For instance, a non-ionized form is typically more lipophilic and can more easily penetrate cell membranes, whereas an ionized form is more hydrophilic. Medicinal chemists frequently use substituents on aromatic rings or other scaffolds to modulate the pKa of a nearby acidic or basic center. Understanding the electronic character of these substituents is key to this rational design process.
A Duality of Effects: The Electronic Character of the Difluoromethoxy Group
The influence of any substituent on the pKa of a functional group, such as a phenol, stems from its electronic effects, which are broadly categorized as the inductive effect and the resonance effect.
-
Inductive Effect (–I): This effect is transmitted through sigma (σ) bonds. Due to the high electronegativity of the two fluorine atoms, the difluoromethoxy group exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring.
-
Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons from the oxygen atom into the π-system of the aromatic ring. This donation of electron density partially counteracts the inductive withdrawal.
The difluoromethoxy group is a fascinating case where these two effects are in opposition. While the fluorine atoms pull electron density away through the σ-framework (–I effect), the oxygen lone pairs push electron density into the π-system (+R effect). However, the strong pull from the two fluorine atoms diminishes the oxygen's ability to donate its lone pairs compared to a simple methoxy (–OCH3) group. The net result is that the difluoromethoxy group acts as a moderate electron-withdrawing substituent . This positions it in a strategic middle ground between the electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethoxy group.
Caption: Competing electronic effects of alkoxy substituents.
Comparative pKa Analysis: OCF2H vs. The Field
The most effective way to appreciate the unique character of the difluoromethoxy group is to compare the pKa values of a consistent molecular scaffold, such as phenol, bearing different para-substituents. A lower pKa value signifies a stronger acid, meaning the conjugate base (the phenoxide ion) is more stable. Electron-withdrawing groups stabilize the negative charge on the phenoxide oxygen, thus lowering the pKa and increasing acidity.
| Substituent (at para-position) | pKa of Substituted Phenol | Predominant Effect | Hammett Constant (σp) |
| –OCH3 (Methoxy) | 10.21 | Strong Resonance Donation | -0.27 |
| –H (Unsubstituted) | 9.98 | Reference | 0.00 |
| –OCF2H (Difluoromethoxy) | ~9.3 (Predicted) | Net Electron Withdrawal | 0.18 |
| –CF3 (Trifluoromethyl) | 8.68 | Strong Inductive Withdrawal | 0.54 |
| –OCF3 (Trifluoromethoxy) | 9.30 (Predicted) | Very Strong Inductive Withdrawal | 0.35 |
Note: Hammett constants (σp) are a quantitative measure of the electronic effect of a substituent in the para position. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.
From this data, a clear trend emerges. The electron-donating methoxy group increases the pKa relative to phenol, making it a weaker acid. In contrast, the strongly withdrawing trifluoromethyl and trifluoromethoxy groups significantly decrease the pKa, making the corresponding phenols more acidic. The difluoromethoxy group places the phenol's acidity squarely between these extremes, offering a finely tuned level of electron withdrawal.
Experimental Verification: A Protocol for pKa Determination
To validate these effects in novel compounds, direct measurement of pKa is essential. Potentiometric titration is a robust and widely accepted method for this purpose.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter as the titrant is added. The pKa is the pH at which the acidic (or basic) group is exactly half-neutralized. This point corresponds to the inflection point on the titration curve.
Detailed Step-by-Step Methodology for Potentiometric Titration
-
Preparation of Solutions :
-
Prepare a standardized titrant solution, typically 0.1 M NaOH (for acidic compounds) or 0.1 M HCl (for basic compounds).
-
Prepare a solution of the sample compound at a known concentration (e.g., 1 mM) in an appropriate solvent, often a water/co-solvent mixture to ensure solubility.
-
Prepare a solution to maintain constant ionic strength, such as 0.15 M KCl.
-
-
Instrument Calibration :
-
Calibrate the pH meter using at least two, and preferably three, standard aqueous buffers (e.g., pH 4, 7, and 10).
-
-
Titration Procedure :
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To ensure an inert atmosphere and prevent interference from dissolved CO2, purge the solution with nitrogen gas before and during the titration.
-
Begin adding the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis :
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
The pKa is the pH value at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added).
-
Alternatively, the equivalence point can be precisely located by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
-
Replication and Validation :
-
Perform a minimum of three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion: Strategic Application in Drug Design
The difluoromethoxy group provides medicinal chemists with a valuable tool for fine-tuning molecular acidity. Its moderate electron-withdrawing nature, a result of the balance between a strong inductive pull and a weakened resonance push, allows for precise pKa modulation. By substituting a traditional methoxy group with a difluoromethoxy group, a chemist can increase the acidity of a nearby functional group in a predictable manner, without resorting to the more powerfully acidic-strengthening effects of a trifluoromethoxy or nitro group. This capability is critical for optimizing a drug candidate's ADME properties, enhancing target engagement, and ultimately improving therapeutic efficacy.
A Researcher's Guide to Cross-Target Activity Profiling for Inhibitors Derived from 6-(Difluoromethoxy)pyridin-3-amine
In the landscape of modern drug discovery, the development of highly selective inhibitors is a paramount objective. While a compound may exhibit potent activity against its intended target, undisclosed off-target interactions can lead to unexpected toxicity or diminished efficacy, contributing to late-stage clinical failures.[1][2] For researchers working with novel scaffolds such as 6-(difluoromethoxy)pyridin-3-amine, a comprehensive understanding of a molecule's target engagement and selectivity profile across the proteome is not just advantageous—it is critical. Compounds with a difluoromethoxy group are noted for their potential in medicinal chemistry, offering unique electronic and steric properties that can be exploited for therapeutic benefit.[3]
This guide provides an in-depth comparison of state-of-the-art methodologies for cross-target activity profiling. It is designed for researchers, scientists, and drug development professionals to enable the robust characterization of inhibitors derived from the this compound core structure. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data to compare the selectivity of novel inhibitors against established alternatives.
The Imperative of Early and Comprehensive Selectivity Profiling
The "one drug, one target" paradigm has evolved into a more nuanced understanding of polypharmacology. While multi-target drugs can be effective, unintended off-target effects are a major liability.[1][4] Early assessment of a compound's selectivity can de-risk a drug discovery program by:
-
Identifying potential safety liabilities: Early detection of off-target binding to proteins associated with adverse effects allows for the modification or discontinuation of a chemical series before significant resources are invested.
-
Elucidating mechanisms of action: A comprehensive target profile can reveal the full spectrum of a compound's biological activity, potentially uncovering novel therapeutic applications.[4]
-
Guiding lead optimization: Understanding the structure-activity relationship (SAR) for both on-target and off-target interactions is crucial for designing more selective next-generation inhibitors.
Key Methodologies for Cross-Target Activity Profiling
Several powerful techniques can be employed to elucidate the target landscape of a novel inhibitor. The choice of methodology often depends on the stage of the drug discovery program, the available resources, and the specific questions being addressed. Here, we compare three orthogonal and widely adopted approaches: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).
Broad-Spectrum Profiling: Kinome Scanning
Given that a significant portion of drug discovery efforts focuses on protein kinases, assessing the selectivity of a novel inhibitor across the human kinome is a common and highly informative starting point.[5][6] The KINOMEscan™ platform, for example, is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[7][8]
Experimental Workflow: KINOMEscan
Caption: Workflow for a competition-based kinase binding assay.
Protocol: KINOMEscan Profiling
-
Compound Submission: The test inhibitor (e.g., a derivative of this compound) is submitted at a specified concentration (typically 1-10 µM for initial screening).
-
Binding Assay: The compound is incubated with a panel of human kinases, each tagged with DNA. An immobilized, active-site directed ligand is also present in the reaction.[7]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Capture and Quantification: The amount of kinase captured on the solid support is quantified using qPCR to detect the associated DNA tag. A lower amount of captured kinase indicates a stronger interaction with the test compound.[7]
-
Data Analysis: The results are typically reported as a percentage of control, where a lower percentage signifies stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[7]
Data Interpretation and Comparison
The output of a kinome scan is a selectivity profile that can be visualized as a dendrogram (TREEspot™), providing an intuitive representation of the inhibitor's interactions across the kinome.
Table 1: Illustrative KINOMEscan Data for a Hypothetical Inhibitor (Compound X)
| Kinase Target | % of Control @ 1 µM | Kd (nM) |
| Primary Target (e.g., FGFR1) | 0.5 | 5 |
| Off-Target 1 (e.g., VEGFR2) | 15 | 150 |
| Off-Target 2 (e.g., ABL1) | 85 | >10,000 |
| Off-Target 3 (e.g., SRC) | 92 | >10,000 |
This data can then be compared to that of an alternative, well-characterized inhibitor. For instance, a comparison of Compound X to a known multi-kinase inhibitor like Sunitinib would highlight the improved selectivity profile of the novel compound.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
While in vitro assays like kinome scanning are invaluable for broad profiling, it is crucial to confirm that a compound engages its intended target within the complex milieu of a living cell.[9] CETSA is a powerful, label-free method for assessing target engagement based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11][12]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Key steps in a CETSA experiment.
Protocol: CETSA for Target Engagement
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control for a defined period.[10]
-
Heating: The treated cells are harvested, resuspended in a buffer, and aliquoted. The aliquots are then heated to a range of temperatures for a short duration (e.g., 3 minutes), followed by rapid cooling.[10]
-
Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using a specific antibody-based method, such as Western blotting or an AlphaLISA® assay.[11]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10][11] Isothermal dose-response experiments can also be performed to determine the cellular potency (EC50) of the inhibitor.[13]
Data Interpretation and Comparison
A direct comparison of the melting curves for the vehicle-treated and inhibitor-treated cells provides clear evidence of target engagement.
Table 2: Illustrative CETSA Data for Compound X
| Temperature (°C) | Soluble Target (% of 37°C) - Vehicle | Soluble Target (% of 37°C) - Compound X |
| 45 | 95 | 98 |
| 50 | 75 | 92 |
| 55 | 40 | 85 |
| 60 | 10 | 60 |
| 65 | <5 | 25 |
The rightward shift in the melting profile for Compound X-treated cells demonstrates stabilization of the primary target, confirming cellular engagement. This can be compared to alternative inhibitors to rank their relative abilities to engage the target in a physiological setting.
Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)
For a truly unbiased assessment of a compound's binding partners, affinity chromatography coupled with mass spectrometry is an exceptional tool.[14][15] This chemical proteomics approach involves immobilizing the inhibitor on a solid support to "fish" for its binding partners from a cell lysate.[16]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: General workflow for identifying protein targets using AC-MS.
Protocol: AC-MS for Target Deconvolution
-
Probe Synthesis and Immobilization: A derivative of the this compound inhibitor is synthesized with a linker for covalent attachment to a solid support (e.g., agarose beads).[15]
-
Affinity Pull-down: The immobilized inhibitor is incubated with a cell lysate, allowing for the formation of inhibitor-protein complexes.
-
Washing: The beads are washed extensively to remove proteins that bind non-specifically to the matrix.
-
Elution: The specifically bound proteins are eluted from the beads, often through denaturation or by competition with an excess of the free inhibitor.
-
Proteomic Analysis: The eluted proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Data Analysis: The identified proteins are ranked based on their abundance in the eluate from the inhibitor-coupled beads compared to control beads.
Data Interpretation and Comparison
The output of an AC-MS experiment is a list of potential binding partners for the inhibitor.
Table 3: Illustrative AC-MS "Hit List" for Compound X
| Protein Identified | Fold Enrichment over Control | Known Function |
| FGFR1 | 50 | Primary Target |
| VEGFR2 | 8 | Known Off-Target |
| Protein X | 5 | Novel Potential Off-Target |
| Protein Y | 3 | Novel Potential Off-Target |
This unbiased approach can confirm expected targets and, more importantly, reveal previously unknown off-targets.[16] Comparing the hit list of a novel inhibitor to that of a "dirtier" drug can powerfully demonstrate an improved selectivity profile.
Synthesizing the Data: A Holistic View of Inhibitor Selectivity
No single method provides a complete picture of an inhibitor's cross-target activity. The true power of these techniques lies in their combined, orthogonal application. For a novel inhibitor derived from this compound, a robust profiling strategy would involve:
-
An initial broad-spectrum screen using a platform like KINOMEscan to identify the primary target(s) and major off-targets within the kinome.
-
Validation of on-target and key off-target engagement in a cellular environment using CETSA.
-
An unbiased AC-MS experiment to identify any unexpected binding partners outside of the kinome.
By integrating the data from these complementary approaches, researchers can build a high-confidence, comprehensive selectivity profile for their novel inhibitors. This enables a direct and meaningful comparison with alternative compounds, facilitating the selection of lead candidates with the highest potential for success in the clinic.
References
- 1. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 4. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Comparative Analysis of Crystal Structures in Substituted Pyridin-3-amine Scaffolds: A Guide for Researchers
A critical examination of the solid-state architecture of pyridin-3-amine derivatives is essential for understanding their physicochemical properties and biological activities. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of publicly available crystal structure data for 6-(difluoromethoxy)pyridin-3-amine and its direct derivatives.
This guide, therefore, pivots to address the core principles of crystal structure comparison that researchers and drug development professionals can apply when such data becomes available or when evaluating analogous heterocyclic systems. We will explore the fundamental concepts, experimental methodologies, and interpretive frameworks necessary for a rigorous comparative structural analysis.
The Significance of Crystal Structure in Drug Design
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal packing, is dictated by a delicate balance of intermolecular forces. These forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions, profoundly influence a compound's solubility, stability, dissolution rate, and bioavailability – all critical parameters in drug development. For a series of derivatives, subtle changes in substitution can lead to significant alterations in the crystal packing, resulting in different polymorphs with distinct physicochemical and pharmacological profiles.
Experimental Determination of Crystal Structures: A Methodological Overview
The gold standard for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD) . This technique provides precise information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.
Workflow for Single-Crystal X-ray Diffraction
A typical workflow for SCXRD analysis is a multi-step process that demands meticulous execution.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-(Difluoromethoxy)pyridin-3-amine
Navigating the complexities of chemical synthesis and experimentation is the daily reality for researchers in drug development. However, the lifecycle of a chemical doesn't end when the experiment is over. Proper disposal is a critical, and often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-(Difluoromethoxy)pyridin-3-amine, ensuring that your laboratory practices remain compliant and, most importantly, safe.
Understanding the Chemistry: Why Disposal Matters
This compound is a halogenated pyridine derivative. The presence of fluorine, a halogen, in its structure places it in a specific category of chemical waste that requires careful handling. Improper disposal of halogenated organic compounds can lead to the formation of persistent and toxic byproducts during waste treatment processes. Therefore, a thorough understanding of the compound's properties is the foundation of its safe disposal.
According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][2][3] This necessitates the use of appropriate personal protective equipment (PPE) and adherence to strict disposal protocols.
The Disposal Workflow: A Step-by-Step Guide
The following protocol is designed to provide a clear and logical workflow for the disposal of this compound, from the point of generation to its final removal from your laboratory.
Figure 1. A flowchart outlining the decision-making and procedural steps for the proper disposal of this compound waste.
Quantitative Data Summary: Waste Segregation and Hazard Profile
| Parameter | Guideline | Primary Hazard Class | GHS Pictograms | PPE Requirements |
| Waste Type | Halogenated Organic Waste[4] | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant[1] | Warning | Nitrile Gloves, Safety Goggles, Lab Coat |
| Solid Waste | Collect in a designated, sealed, and labeled container. | As above | As above | As above |
| Liquid Waste | Collect in a designated, sealed, and labeled container. | As above | As above | As above |
Experimental Protocol: Step-by-Step Disposal
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling any waste, don appropriate PPE: chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a lab coat.
-
Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.
2. Waste Segregation at the Source:
-
Crucial Step: Do not mix halogenated waste with non-halogenated waste.[4][5] This is a critical step for both safety and regulatory compliance, as the disposal methods for these two streams are different.
-
Solid Waste:
-
Carefully place any solid this compound, contaminated weighing paper, or other solid materials into a clearly labeled "Halogenated Organic Solid Waste" container.
-
-
Liquid Waste:
-
Pour all liquid waste containing this compound, including mother liquors and solvent rinses, into a designated "Halogenated Organic Liquid Waste" container. Use a funnel to avoid spills.
-
3. Proper Labeling of Waste Containers:
-
All waste containers must be labeled with the words "Hazardous Waste."[6][7]
-
The label must clearly identify the contents. While a full chemical inventory is ideal, at a minimum, it should state "Halogenated Organic Waste" and list the major components, including "this compound."
-
Include the appropriate hazard warnings, such as "Toxic" or "Irritant."[7]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store your labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[6][7][8]
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Ensure containers are securely capped at all times, except when adding waste.[8]
5. Requesting Waste Pickup:
-
Once a waste container is full, or if you are generating waste infrequently, follow your institution's protocol to request a pickup from the Environmental Health and Safety (EHS) department.
-
EHS will then transport the waste to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste vendor for final disposal.[6]
In Case of a Spill: Immediate Actions
Accidents can happen. A swift and appropriate response is key to mitigating any potential hazards.
-
For small spills within a chemical fume hood:
-
Alert others in the immediate vicinity.
-
Wearing your full PPE, contain the spill with an absorbent material like vermiculite or a spill pad.
-
Carefully collect the contaminated absorbent material and place it in your "Halogenated Organic Solid Waste" container.
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
-
For large spills or spills outside of a fume hood:
-
Evacuate the immediate area.
-
Notify your supervisor and your institution's EHS department immediately. Do not attempt to clean up a large spill yourself unless you have been specifically trained to do so.
-
The Scientific Rationale: Trust in the Process
The procedures outlined above are based on established principles of chemical safety and environmental regulation. The segregation of halogenated waste is mandated because these compounds require specific high-temperature incineration to prevent the formation of toxic dioxins and other pollutants. Adherence to these protocols is not just about following rules; it's about a commitment to a culture of safety and the responsible practice of science.
References
- 1. aksci.com [aksci.com]
- 2. 2-(difluoroMethoxy)pyridin-3-aMine - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
